5'-DMTr-T-Methyl phosphonamidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C38H48N3O7P |
|---|---|
Molecular Weight |
689.8 g/mol |
IUPAC Name |
1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1 |
InChI Key |
VWSNRSNBUDOZEA-GOHHCYIFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Application of 5'-DMTr-T-Methyl Phosphonamidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the synthesis of modified oligonucleotides. It details the experimental protocols for its use in solid-phase synthesis and outlines the critical considerations for handling this phosphoramidite (B1245037) to achieve high-quality oligonucleotide products.
Core Chemical Properties
This compound is a nucleoside derivative specifically designed for the incorporation of methylphosphonate (B1257008) linkages into synthetic oligonucleotides.[1] The methylphosphonate modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, results in an uncharged and nuclease-resistant internucleotide bond.[2] This property is of significant interest for the development of antisense oligonucleotides and other therapeutic nucleic acids.[2]
The key structural features of this compound include the 5'-dimethoxytrityl (DMTr) group for selective protection of the 5'-hydroxyl, the methylphosphonamidite moiety at the 3'-position for chain elongation, and the thymidine (B127349) nucleobase.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C38H48N3O7P | [3] |
| Molecular Weight | 689.78 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage Conditions | -20°C, under inert atmosphere | [4] |
| Solubility | Soluble in anhydrous acetonitrile | [2] |
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The synthesis of methylphosphonate-containing oligonucleotides using this compound follows the general workflow of solid-phase phosphoramidite chemistry. However, specific modifications to the standard protocols are necessary to accommodate the unique reactivity of the methylphosphonamidite and the base-lability of the resulting methylphosphonate linkage.[2]
Materials and Reagents
-
This compound
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and Deprotection solution (see specific protocol below)
-
Controlled Pore Glass (CPG) solid support
Synthesis Cycle
The automated solid-phase synthesis of methylphosphonate oligonucleotides involves a repetitive four-step cycle for each monomer addition.
References
An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Structure, Function, and Application in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5'-DMTr-T-Methyl phosphonamidite, a key building block in the chemical synthesis of modified oligonucleotides. We will delve into its chemical structure, its critical function in introducing methylphosphonate (B1257008) linkages into synthetic DNA and RNA, and the associated experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, drug development, and synthetic chemistry.
Core Concepts: Structure and Function
This compound is a chemically modified nucleoside phosphoramidite (B1245037), a fundamental reagent in solid-phase oligonucleotide synthesis. Its structure is characterized by three key modifications to the natural deoxythymidine nucleoside, each serving a distinct purpose in the automated synthesis process.
At the 5' position of the deoxyribose sugar, a dimethoxytrityl (DMTr) group is attached. This bulky protecting group is acid-labile, meaning it can be removed under mild acidic conditions. This property is crucial for the stepwise, directional synthesis of oligonucleotides, as it prevents unwanted reactions at the 5'-hydroxyl group during the coupling of the next phosphoramidite monomer.
The 3'-hydroxyl group is modified with a reactive methyl phosphonamidite moiety. This group is responsible for forming the internucleotide linkage. In contrast to standard phosphoramidites that lead to the natural phosphodiester backbone, the use of a methyl phosphonamidite results in a methylphosphonate linkage. This modification is of significant interest in the development of therapeutic oligonucleotides.
The third key feature is the thymine (B56734) (T) nucleobase, which allows for specific base pairing with adenine (B156593) in a target DNA or RNA sequence.
The primary function of this compound is to serve as a monomeric building block for the synthesis of oligonucleotides with methylphosphonate backbones. These modified oligonucleotides possess unique properties that are advantageous for various research and therapeutic applications.
Key Properties of Methylphosphonate Oligonucleotides:
-
Nuclease Resistance: The methylphosphonate linkage is resistant to degradation by cellular nucleases, enzymes that readily break down natural phosphodiester bonds. This increased stability significantly enhances the in vivo half-life of the oligonucleotide, a critical factor for antisense therapeutics.
-
Electrical Neutrality: Unlike the negatively charged phosphodiester backbone of natural DNA and RNA, the methylphosphonate linkage is electrically neutral. This property can improve the cellular uptake of oligonucleotides.
-
Chirality: The phosphorus atom in a methylphosphonate linkage is a chiral center, meaning it exists in two stereoisomers (Rp and Sp). The chirality of these linkages can influence the hybridization properties and biological activity of the oligonucleotide.
Quantitative Data
While specific quantitative data such as purity and coupling efficiency can vary between synthesis batches and suppliers, the following table summarizes typical specifications and important parameters for this compound and the resulting methylphosphonate oligonucleotides.
| Parameter | Value/Range | Notes |
| Purity (as a solid reagent) | Typically >98% | Assessed by HPLC and 31P NMR. Purity is critical for high coupling efficiency. |
| Molecular Formula | C38H48N3O7P | |
| Molecular Weight | 689.78 g/mol | |
| Storage Conditions | -20°C | The phosphonamidite moiety is sensitive to moisture and oxidation. |
| Coupling Efficiency | Generally high, but may be slightly lower than standard phosphoramidites. | Trityl cation monitoring may understate the true coupling efficiency. A longer coupling time is often recommended. |
| Stability of Methylphosphonate Linkage | Resistant to nuclease degradation. | Sensitive to strong basic conditions used in standard oligonucleotide deprotection. |
| Hybridization (Tm) | The effect on duplex stability (Tm) is sequence-dependent and influenced by the stereochemistry of the methylphosphonate linkage. |
Experimental Protocols
The synthesis of oligonucleotides using this compound follows the general principles of automated solid-phase phosphoramidite chemistry. However, modifications to the standard protocols are necessary to accommodate the unique properties of the methylphosphonate linkage.
Automated Oligonucleotide Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer. The following steps constitute one cycle of nucleotide addition:
-
Deblocking (Detritylation): The DMTr protecting group from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support, is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound, dissolved in an anhydrous solvent (e.g., acetonitrile), is activated by a weak acid catalyst (e.g., 1H-tetrazole or a more modern activator like ETT or DCI). The activated phosphonamidite then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. A longer coupling time (e.g., 5 minutes or more) is often recommended for methyl phosphonamidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutants (oligonucleotides missing a nucleotide) in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable pentavalent methylphosphonate linkage using an oxidizing agent, typically an iodine solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
Due to the base-lability of the methylphosphonate linkage, standard deprotection protocols using strong bases like ammonium (B1175870) hydroxide (B78521) at elevated temperatures must be avoided. A modified, milder deprotection procedure is required.
One-Pot Cleavage and Deprotection Protocol:
-
Column Washing and Drying: After synthesis, the solid support is washed with an anhydrous solvent (e.g., acetonitrile) and dried with a stream of inert gas (e.g., argon).
-
Initial Cleavage: The support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (e.g., in a 45:45:10 ratio) at room temperature for a short period (e.g., 30 minutes). This step cleaves the exocyclic amine protecting groups from the nucleobases.
-
Methylphosphonate-Compatible Deprotection: Ethylenediamine is added to the mixture, and the reaction is allowed to proceed at room temperature for several hours (e.g., 6 hours). This step cleaves the oligonucleotide from the solid support without significantly degrading the methylphosphonate linkages.
-
Work-up and Purification: The supernatant containing the crude oligonucleotide is collected, and the support is washed. The combined solutions are diluted with water, and the pH is adjusted to neutral. The oligonucleotide is then desalted and purified using standard techniques such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Automated Oligonucleotide Synthesis Cycle
Caption: Workflow for automated oligonucleotide synthesis.
Antisense Mechanism of Action: RNase H-Mediated Cleavage
5'-DMTr-T-Methyl phosphonamidite CAS number and molecular weight
An In-depth Technical Guide to 5'-DMTr-T-Methyl Phosphonamidite: Synthesis and Applications
For researchers, scientists, and professionals in drug development, understanding the tools of oligonucleotide synthesis is paramount. This compound is a key reagent in the construction of modified oligonucleotides, offering unique properties for therapeutic and research applications. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, and the functional advantages of the resulting methylphosphonate-modified oligonucleotides.
Core Properties of this compound
Quantitative data for this compound is summarized below, providing essential information for its use in oligonucleotide synthesis.
| Property | Value | Reference |
| CAS Number | 114079-04-8 | [1] |
| Molecular Weight | 689.78 g/mol | [1] |
| Chemical Formula | C38H48N3O7P | [1] |
The Role in Oligonucleotide Synthesis
This compound is a phosphoramidite (B1245037) building block used in the solid-phase synthesis of oligonucleotides.[2] The "T" signifies that it is a thymidine (B127349) derivative. The "5'-DMTr" refers to the dimethoxytrityl group protecting the 5'-hydroxyl position of the deoxyribose sugar, a standard feature in phosphoramidite chemistry that prevents unwanted reactions during synthesis.[3][4] The key feature of this molecule is the "Methyl phosphonamidite" group at the 3' position. This group allows for the creation of a methylphosphonate (B1257008) internucleotide linkage, which is a modification of the natural phosphodiester backbone of DNA and RNA.[5][6]
Oligonucleotides containing methylphosphonate linkages are of significant interest in therapeutic applications, particularly in the field of antisense technology.[7][8] The neutral charge of the methylphosphonate backbone, in contrast to the negatively charged phosphodiester backbone, enhances cellular uptake and confers resistance to nuclease degradation.[5][7][8]
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides using this compound follows the standard phosphoramidite solid-phase synthesis cycle.[3][9] This process is typically performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Detritylation:
The synthesis cycle begins with the removal of the acid-labile 5'-DMTr protecting group from the nucleoside attached to the solid support.[4] This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Coupling:
The activated this compound is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[4] The phosphonamidite is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). This reaction forms a trivalent phosphite (B83602) triester linkage. For methyl phosphonamidites, a longer coupling time (e.g., 5 minutes) is often recommended to ensure high coupling efficiency.[6]
Capping:
Any unreacted 5'-hydroxyl groups on the growing chain are "capped" to prevent them from reacting in subsequent cycles.[4][9] This is crucial to minimize the formation of deletion mutants (oligonucleotides missing a base). Capping is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
Oxidation:
The unstable trivalent phosphite triester linkage is oxidized to a stable pentavalent phosphotriester (in this case, a methylphosphonate diester).[1] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection:
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate/phosphonate backbone are removed. The methylphosphonate linkages are more susceptible to cleavage under basic conditions than standard phosphodiester linkages.[6] Therefore, a modified deprotection protocol is required. A common method involves a two-step process: first, a short treatment with a mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide, followed by a longer incubation with ethylenediamine.[6]
Synthesis Workflow Diagram
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Caption: The solid-phase synthesis cycle for incorporating a methylphosphonate linkage.
Applications in Research and Drug Development
Oligonucleotides containing methylphosphonate linkages have several applications:
-
Antisense Oligonucleotides: Their nuclease resistance and improved cellular uptake make them suitable candidates for antisense therapies, which aim to inhibit the expression of specific genes.[5][7]
-
Probes for Molecular Biology: The modified backbone can be useful for developing probes that are resistant to degradation in biological samples.
-
Study of Nucleic Acid Structure and Function: The neutral backbone can be used to investigate the role of electrostatic interactions in nucleic acid hybridization and protein-nucleic acid recognition.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. DNA寡核苷酸合成 [sigmaaldrich.com]
- 5. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. methyl-phosphonate oligo synthesis [biosyn.com]
- 9. atdbio.com [atdbio.com]
An In-depth Technical Guide to Methylphosphonate Oligonucleotide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides (MPOs) represent a significant class of nucleic acid analogs that have garnered considerable interest in the fields of molecular biology and drug development. Characterized by the substitution of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group, this modification renders the internucleotide linkage uncharged. This neutrality imparts several unique and advantageous properties to MPOs, most notably their exceptional resistance to nuclease degradation.[1][2] As pioneering antisense agents, MPOs have been instrumental in the exploration of gene function and are promising candidates for therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the core principles of methylphosphonate oligonucleotide chemistry, including their synthesis, purification, and characterization, as well as their biophysical properties and applications in modulating gene expression.
Core Principles of Methylphosphonate Oligonucleotides
The defining feature of methylphosphonate oligonucleotides is the replacement of a negatively charged phosphodiester linkage with a neutral methylphosphonate group. This fundamental alteration has profound implications for their chemical and biological properties.
Key Characteristics:
-
Nuclease Resistance: The absence of a charged phosphodiester backbone, the primary recognition site for nucleases, confers MPOs with high resistance to enzymatic degradation by both endonucleases and exonucleases.[1][5] This enhanced stability is a critical attribute for their use in biological systems.
-
Chirality: The methylphosphonate linkage introduces a chiral center at the phosphorus atom, resulting in two diastereomers for each linkage: the Rp and Sp configurations. This chirality can influence the hybridization properties and biological activity of the MPO.[6]
-
Hydrophobicity: The methyl group increases the hydrophobicity of the oligonucleotide backbone compared to the highly polar phosphodiester backbone. This property affects their solubility and interaction with cellular membranes.
-
Hybridization: MPOs can hybridize to complementary DNA and RNA sequences through Watson-Crick base pairing. However, the stability of the resulting duplexes can be influenced by the stereochemistry of the methylphosphonate linkages and the sequence context.[6][7] Generally, duplexes containing Rp-methylphosphonate linkages are more stable than those with Sp-linkages.
Data Presentation: Comparative Properties of Oligonucleotide Analogs
The following tables summarize key quantitative data comparing methylphosphonate oligonucleotides with their phosphodiester and phosphorothioate (B77711) counterparts.
Table 1: Nuclease Resistance and Cellular Uptake
| Oligonucleotide Type | Nuclease Resistance (Half-life) | Cellular Uptake Mechanism | Cellular Retention |
| Phosphodiester | ~5 minutes in plasma[8] | Receptor-mediated endocytosis | Low |
| Phosphorothioate | Biphasic: 0.5-0.8 hours (distribution), 35-50 hours (elimination)[8] | Adsorptive endocytosis | Moderate |
| Methylphosphonate | ~17 minutes in mice (elimination)[8] | Adsorptive or fluid-phase endocytosis[9][10] | ~50% retention after 24h (liposomal delivery)[11] |
Table 2: Hybridization Properties (Melting Temperature, Tm)
| Duplex | Modification | Tm (°C) | Change in Tm vs. Unmodified | Reference |
| DNA:RNA | Unmodified (Phosphodiester) | 60.8 | N/A | [7] |
| DNA:RNA | All-Methylphosphonate (Rp/Sp mix) | 34.3 | -26.5 | [7] |
| DNA:RNA | Alternating Methylphosphonate/Phosphodiester (Rp/Sp mix) | 40.6 | -20.2 | [7] |
| DNA:RNA | Alternating Methylphosphonate/Phosphodiester (Chirally pure Rp) | 55.1 | -5.7 | [7] |
| DNA:DNA | Unmodified d(TAATTAATTAATTA) | 43.1 (0.07M NaCl) | N/A | [12] |
| DNA:DNA | Methylphosphonate (fully substituted) | 28.5 (0.07M NaCl) | -14.6 | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the general steps for the automated solid-phase synthesis of MPOs using methylphosphonamidite chemistry.
Materials and Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.
-
Deoxynucleoside methylphosphonamidites (A, C, G, T).
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine).
-
Anhydrous acetonitrile (B52724).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ethylenediamine (B42938) and ethanol).
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with the deblocking solution. The column is then washed with acetonitrile.
-
Coupling: The deoxynucleoside methylphosphonamidite and activator solution are delivered to the synthesis column to couple the next base to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
Iteration: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate (B84403) protecting groups are removed by incubation with the cleavage and deprotection solution. A detailed deprotection procedure for modified RNA, which can be adapted, involves treatment with a mixture of ammonium hydroxide/ethanol/acetonitrile followed by ethylenediamine.[7]
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C8 or C18 column.
Reagents:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Buffer B: Acetonitrile.
Procedure:
-
The crude, deprotected oligonucleotide is dissolved in Buffer A.
-
The sample is injected onto the equilibrated RP-HPLC column.
-
The oligonucleotide is eluted using a linear gradient of Buffer B. A typical gradient might be from 5% to 50% Buffer B over 30 minutes. The optimal gradient will depend on the length and sequence of the MPO.
-
The elution is monitored by UV absorbance at 260 nm.
-
Fractions containing the full-length product are collected, pooled, and lyophilized.
Protocol 3: Characterization by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
Procedure (ESI-MS):
-
The purified oligonucleotide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate).
-
The sample is infused into the ESI source.
-
The mass spectrometer is operated in negative ion mode.
-
The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states.
-
The multiple charge states are deconvoluted to determine the molecular weight of the oligonucleotide. This is then compared to the calculated theoretical mass to confirm the identity of the product.
Mandatory Visualizations
Chemical Structure of a Methylphosphonate Linkage
Caption: General chemical structure of a methylphosphonate internucleotide linkage.
Solid-Phase Synthesis Cycle for Methylphosphonate Oligonucleotides
Caption: The iterative four-step cycle of solid-phase methylphosphonate oligonucleotide synthesis.
Antisense Mechanism of Action
Caption: Antisense mechanisms of methylphosphonate oligonucleotides: translational arrest and RNase H-mediated degradation.
Targeting the KRAS Oncogene Signaling Pathway
Caption: Inhibition of the KRAS signaling pathway by a methylphosphonate antisense oligonucleotide.
Conclusion
Methylphosphonate oligonucleotides continue to be a valuable tool for researchers and drug developers. Their inherent nuclease resistance and ability to modulate gene expression through antisense mechanisms make them particularly attractive for therapeutic applications. While challenges related to their delivery and the complexities of their stereochemistry remain areas of active investigation, the foundational chemistry and biological properties of MPOs are well-established. This guide provides a solid technical foundation for professionals working with or considering the use of this important class of oligonucleotide analogs. Further research into optimizing their design, including the use of chimeric structures and targeted delivery systems, will undoubtedly expand their potential in both basic research and clinical settings.
References
- 1. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of KRAS ASO and RIG-I agonist in extracellular vesicles transforms the tumor microenvironment towards effective treatment of KRAS-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antisense Oligonucleotides for the Treatment of RAS Q61 Mutant Cancers - Innovations [innovations.dana-farber.org]
- 11. Cellular uptake and localization of liposomal-methylphosphonate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the 5'-DMTr Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic oligonucleotides, the precise and controlled assembly of nucleic acid chains is paramount. At the heart of this process lies a critical molecular guardian: the 5'-dimethoxytrityl (5'-DMTr) protecting group. This comprehensive technical guide delves into the core role of the 5'-DMTr group in solid-phase oligonucleotide synthesis, providing an in-depth understanding of its chemical properties, mechanism of action, and the critical detritylation step that governs the success of the entire synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and nucleic acid research, offering detailed experimental protocols and quantitative data to support and optimize their work.
The Indispensable Role of the 5'-DMTr Group
Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain anchored to a solid support. The synthesis proceeds in the 3' to 5' direction. To ensure the orderly and specific formation of the phosphodiester backbone, the reactive functional groups of the nucleotide building blocks (phosphoramidites) must be temporarily blocked or "protected."
The 5'-hydroxyl group of the incoming nucleoside phosphoramidite (B1245037) is protected by the bulky 5'-DMTr group.[1] This protection serves a crucial purpose: it prevents self-polymerization of the phosphoramidites and ensures that coupling occurs only at the desired 5'-position of the growing oligonucleotide chain after the previous cycle's protecting group has been removed.[2] The large and hydrophobic nature of the DMTr group also provides a convenient handle for the purification of the final full-length oligonucleotide from shorter, "failure" sequences that lack the group.[3]
The choice of the DMTr group is strategic due to its acid lability. It remains stable throughout the coupling, capping, and oxidation steps of the synthesis cycle but can be readily and quantitatively removed under mild acidic conditions, a process known as detritylation.[4][5] This selective removal is essential to expose the 5'-hydroxyl group for the next coupling reaction.
The Chemistry of Protection and Deprotection
The 5'-DMTr group is introduced onto the 5'-hydroxyl of the nucleoside during the preparation of the phosphoramidite monomers. The resulting ether linkage is stable to the basic and neutral conditions employed during the coupling and oxidation steps of oligonucleotide synthesis.
The key to the utility of the DMTr group lies in the stability of the dimethoxytrityl carbocation that is formed upon its cleavage in an acidic environment. The two methoxy (B1213986) groups on the trityl moiety donate electron density, stabilizing the positive charge through resonance. This stabilization facilitates the rapid and efficient removal of the protecting group.
The detritylation reaction is typically carried out using a solution of a haloacetic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an inert solvent like dichloromethane.[2] The reaction is rapid and quantitative, and the released DMTr cation imparts a characteristic bright orange color to the solution, which can be used to monitor the efficiency of each coupling step in real-time.[4][5]
Quantitative Analysis of Synthesis Efficiency
The intensity of the orange color produced by the liberated DMTr cation is directly proportional to the number of moles of the protecting group cleaved. This property is exploited to determine the stepwise coupling efficiency of the oligonucleotide synthesis. By measuring the absorbance of the detritylation solution at the cation's absorbance maximum (around 495 nm), one can quantify the amount of full-length oligonucleotide successfully synthesized in each cycle.[4][5]
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of DMTr cation at ~495 nm | 71,700 M⁻¹cm⁻¹ | [6] |
| Typical Detritylation Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | [7] |
| Alternative Detritylation Reagent | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | [7] |
| Expected Stepwise Coupling Efficiency | >98% | [8] |
Table 1: Quantitative Data for Detritylation Monitoring
A consistently high stepwise coupling efficiency (typically >98%) is crucial for obtaining a high yield of the desired full-length oligonucleotide, especially for longer sequences. A drop in efficiency can indicate problems with reagents, the synthesizer, or the solid support.
Experimental Protocols
On-Column Detritylation during Automated Synthesis
This protocol is an integral part of the automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
Detritylation Solution: 3% (v/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Washing Solvent: Anhydrous Acetonitrile (B52724) (ACN).
-
Oligonucleotide synthesizer.
-
Solid support with the initial nucleoside attached.
Procedure:
-
The solid support carrying the 5'-DMTr-protected oligonucleotide is contained within a synthesis column.
-
The detritylation solution is flushed through the column for a pre-programmed period (typically 30-120 seconds).
-
The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylation reagent and the liberated DMTr cation.
-
The eluent containing the DMTr cation can be collected for quantitative analysis of coupling efficiency.
-
The synthesizer then proceeds to the next steps of the cycle: coupling, capping, and oxidation.
Off-Column (In-Solution) Detritylation of Purified DMT-on Oligonucleotides
This protocol is used to remove the final 5'-DMTr group from an oligonucleotide that has been purified with the DMTr group intact (DMT-on purification).
Materials:
-
Lyophilized DMT-on oligonucleotide.
-
80% Acetic Acid (v/v) in water.
-
3 M Sodium Acetate (B1210297) solution.
-
Ethanol (B145695) (95% or absolute).
-
Nuclease-free water.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Centrifuge.
-
Lyophilizer or vacuum centrifuge.
Procedure:
-
Dissolve the lyophilized DMT-on oligonucleotide in 80% acetic acid. A common starting point is to use 200-500 µL of the acid solution.
-
Incubate the solution at room temperature for 20-30 minutes.[4] The solution will not turn orange because the aqueous environment leads to the formation of colorless tritanol.[4]
-
To precipitate the detritylated oligonucleotide, add an equal volume of 95% ethanol and vortex thoroughly.[4] For shorter oligonucleotides (<15 bases), isopropanol (B130326) may be substituted for ethanol to improve precipitation efficiency.
-
Optionally, for more robust precipitation, add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol.
-
Chill the mixture at -20°C or on dry ice for at least 30 minutes.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant containing the cleaved DMTr group and other salts.
-
Wash the pellet with 70% ethanol to remove residual salts, centrifuge again, and decant the supernatant.
-
Dry the oligonucleotide pellet using a lyophilizer or a vacuum centrifuge.
-
Resuspend the purified, detritylated oligonucleotide in a suitable buffer or nuclease-free water.
Quantification of Detritylation Efficiency by UV-Vis Spectroscopy
This protocol describes the measurement of the DMTr cation concentration to determine the stepwise coupling efficiency.
Materials:
-
Detritylation eluent collected from the synthesizer.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Detritylation solution (e.g., 3% TCA in DCM) as a blank.
Procedure:
-
Collect the entire volume of the detritylation solution from a specific coupling cycle.
-
Set the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the DMTr cation, which is approximately 495 nm.
-
Use the fresh detritylation solution as a blank to zero the spectrophotometer.
-
Measure the absorbance of the collected detritylation eluent.
-
Calculate the moles of DMTr cation released using the Beer-Lambert law:
-
Moles = (Absorbance × Volume of eluent) / (ε × Path length)
-
Where ε is the molar extinction coefficient of the DMTr cation (~71,700 M⁻¹cm⁻¹) and the path length is typically 1 cm.
-
-
-
The stepwise coupling efficiency (%) can be calculated by comparing the moles of DMTr released in the current cycle to the moles released in the previous cycle:
-
Efficiency (%) = (Moles in cycle n / Moles in cycle n-1) × 100
-
Purity Analysis of Detritylated Oligonucleotides by HPLC
This protocol provides a general method for assessing the purity of a detritylated oligonucleotide using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water, pH ~7.0.
-
Mobile Phase B: 0.1 M TEAA in 50% Acetonitrile.
-
Sample of detritylated oligonucleotide dissolved in Mobile Phase A or nuclease-free water.
Procedure:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved at the detection wavelength (typically 260 nm).
-
Inject the oligonucleotide sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30 minutes. The optimal gradient will depend on the length and sequence of the oligonucleotide.
-
The full-length, detritylated oligonucleotide should elute as a major peak. Shorter failure sequences and other impurities will typically elute earlier.
-
Integrate the peak areas in the chromatogram to determine the purity of the sample. Purity is often expressed as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualizations
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Caption: Acid-catalyzed detritylation of the 5'-DMTr group.
Caption: Experimental workflow from synthesis to final product analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Stepwise Coupling Efficiency | 1. Incomplete detritylation. | 1. Increase detritylation time; use fresh detritylation solution. |
| 2. Inefficient phosphoramidite coupling. | 2. Check phosphoramidite and activator quality; increase coupling time. | |
| 3. Ineffective capping. | 3. Use fresh capping reagents. | |
| Broad or Tailing Peaks in HPLC | 1. Column degradation. | 1. Use a new column; flush the existing column. |
| 2. Inappropriate mobile phase pH. | 2. Adjust the pH of the mobile phase. | |
| 3. Secondary structure of the oligonucleotide. | 3. Add a denaturant (e.g., formamide) to the mobile phase or run at a higher temperature. | |
| Presence of n-1 Peaks in HPLC | 1. Incomplete detritylation in a previous cycle. | 1. Optimize detritylation conditions on the synthesizer. |
| 2. Inefficient coupling. | 2. Optimize coupling conditions. | |
| Incomplete Off-Column Detritylation | 1. Insufficient reaction time or acid concentration. | 1. Increase incubation time with 80% acetic acid. |
| 2. Degraded acetic acid. | 2. Use fresh 80% acetic acid. |
Table 2: Troubleshooting Guide
Conclusion
The 5'-DMTr protecting group is a cornerstone of modern solid-phase oligonucleotide synthesis. Its robustness under standard synthesis conditions, coupled with its facile and quantifiable removal under mild acidic conditions, makes it an ideal choice for the temporary protection of the 5'-hydroxyl group. A thorough understanding of the chemistry of the DMTr group and the detritylation process is essential for optimizing oligonucleotide synthesis, ensuring high yields, and obtaining pure products for a wide range of research, diagnostic, and therapeutic applications. The protocols and data presented in this guide provide a solid foundation for achieving these goals.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 6. biotage.com [biotage.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Unlocking the Potential of Gene Regulation: An In-depth Technical Guide to Exploratory Studies Using Methylphosphonate Modified DNA
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of exploratory studies utilizing methylphosphonate-modified DNA, a promising class of synthetic oligonucleotides for research and therapeutic applications. By replacing a non-bridging phosphate (B84403) oxygen with a methyl group, these analogs exhibit unique properties, including enhanced nuclease resistance and improved cellular uptake, making them valuable tools for modulating gene expression. This guide delves into the synthesis, biological activity, and evaluation of methylphosphonate (B1257008) DNA, offering detailed experimental protocols and quantitative data to support researchers in this field.
Core Properties and Advantages
Methylphosphonate oligonucleotides (MPOs) are charge-neutral DNA analogs that offer significant advantages over their natural phosphodiester counterparts.[1] Their primary characteristic is the substitution of a methyl group for one of the non-bridging phosphoryl oxygens, which confers remarkable resistance to degradation by cellular nucleases.[2][3] This increased stability is a crucial attribute for their use as antisense agents, allowing for a longer half-life and sustained biological activity.[4] Furthermore, their neutral backbone is suggested to facilitate cellular uptake, a critical step for reaching intracellular targets.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on methylphosphonate-modified DNA, providing a comparative overview of their binding affinity and nuclease resistance.
Table 1: Thermal Stability (Tm) of Methylphosphonate Modified Oligonucleotide Duplexes
| Oligonucleotide Sequence/Modification | Complementary Strand | Tm (°C) | ΔTm per Modification (°C) | Reference |
| Unmodified d(GGAATTCC)₂ | - | 52.5 | - | [7] |
| Rp-Rp Isomer (G-Me-AATTCC)₂ | - | 52.0 | -0.5 | [7] |
| Sp-Sp Isomer (G-Me-AATTCC)₂ | - | 47.5 | -5.0 | [7] |
| Unmodified AO/RNA Hybrid (Amir-0) | RNA | 50.0 | - | [8] |
| AO with 1:1 MEPNA:PO linkages (Amir-1) | RNA | 56.0 | +6.0 | [8] |
| Unmodified AO/DNA Hybrid (Amir-0) | DNA | 50.0 | - | [8] |
| AO with 1:1 MEPNA:PO linkages (Amir-1) | DNA | 37.0 | -13.0 | [8] |
Note: MEPNA refers to 5'-O-methylphosphonate nucleic acid. Higher Tm indicates greater duplex stability.
Table 2: Nuclease Resistance of Methylphosphonate Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease | Resistance Level | Reference |
| Methylphosphonate Linkages | Spleen Phosphodiesterase | Total resistance | [2] |
| Alternating R P MP/DE Backbone (2'-deoxy) | Nuclease | 25 to 300-fold more resistant than unmodified | [4] |
| Alternating R P MP/DE Backbone (2'-O-methyl) | Nuclease | Almost completely resistant | [4] |
| Methylphosphonate LNA | 3'-exonuclease | Efficiently inhibits degradation | [9] |
Note: MP/DE refers to alternating methylphosphonate and phosphodiester linkages. LNA refers to Locked Nucleic Acid.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of studies involving methylphosphonate-modified DNA. The following sections provide step-by-step protocols for key experiments.
Protocol 1: Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines an improved method for the solid-phase synthesis of methylphosphonate oligonucleotides, focusing on optimizing yield and purity.[10]
Materials:
-
Methylphosphonamidite monomers (e.g., dT-Me Phosphonamidite)[11]
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizer)
-
Modified iodine oxidizer reagent (0.25% water)[4]
-
Deprotection solution: Ethylenediamine (B42938) in ethanol[11]
-
Cleavage solution: Ammonium (B1175870) hydroxide[11]
-
HPLC purification system
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with a modified synthesis cycle to accommodate the less stable methylphosphonite intermediate. Increase coupling times to 2 minutes for 2'-deoxy dimers and 3 minutes for 2'-O-methyl dimers.[4]
-
Monomer Preparation: Dissolve methylphosphonamidite monomers and dimer synthons in dry acetonitrile (B52724) (0.1 M) and dry over 3 Å molecular sieves before loading onto the synthesizer.[4]
-
Automated Synthesis: Perform the automated synthesis on the CPG support. Use the specially formulated iodine oxidizer with reduced water content when coupling methylphosphonamidite monomers to prevent hydrolysis of the sensitive P-III intermediates.[4]
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support using ammonium hydroxide.
-
Deprotect the oligonucleotide using a solution of ethylenediamine in ethanol. This step should be optimized to maximize recovery and minimize base modification.[10]
-
-
Purification: Purify the crude methylphosphonate oligonucleotide using reverse-phase HPLC to isolate the full-length product.
-
Analysis: Confirm the purity and identity of the synthesized oligonucleotide using mass spectrometry.[10]
Protocol 2: Cellular Uptake Assay
This protocol describes a method to evaluate the cellular uptake of fluorescently labeled methylphosphonate oligonucleotides using fluorescence microscopy and flow cytometry.[12][13]
Materials:
-
Fluorescently labeled methylphosphonate oligonucleotides (e.g., rhodamine-labeled)
-
Cell culture medium and supplements
-
HeLa cells (or other suitable cell line)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with digital imaging capabilities
-
Flow cytometer
-
Fluorescein-dextran (as an endosomal/lysosomal marker)
Procedure:
-
Cell Culture: Culture HeLa cells in appropriate medium to ~70-80% confluency in chamber slides (for microscopy) or multi-well plates (for flow cytometry).
-
Oligonucleotide Incubation:
-
Prepare a working solution of the fluorescently labeled methylphosphonate oligonucleotide in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the oligonucleotide solution to the cells and incubate at 37°C for a predetermined time course (e.g., 1, 4, 24 hours). For temperature dependence studies, incubate at different temperatures (e.g., 4°C, 15°C, 20°C, 37°C).[12][13]
-
-
Fluorescence Microscopy:
-
For co-localization studies, co-incubate with fluorescein-dextran.[12][13]
-
After incubation, wash the cells three times with PBS to remove extracellular oligonucleotides.
-
Mount the chamber slides with a suitable mounting medium.
-
Visualize the intracellular distribution of the fluorescently labeled oligonucleotides using a fluorescence microscope. Capture images to document the subcellular localization.[14]
-
-
Flow Cytometry:
-
After incubation, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify cellular uptake.
-
Protocol 3: Nuclease Resistance Assay
This protocol details a method to assess the stability of methylphosphonate-modified oligonucleotides in the presence of nucleases.[15]
Materials:
-
Methylphosphonate-modified and unmodified control oligonucleotides
-
Nuclease solution (e.g., 3'-exonuclease from snake venom or spleen phosphodiesterase)[2][16]
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Gel staining solution (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the oligonucleotide (modified or unmodified), nuclease, and reaction buffer.
-
Incubate the reactions at 37°C.
-
-
Time Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each reaction tube and immediately quench the enzymatic reaction by adding a stop solution (e.g., EDTA and formamide (B127407) loading dye) and placing on ice.
-
PAGE Analysis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Stain the gel with a fluorescent dye.
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation. Compare the degradation rates of the modified and unmodified oligonucleotides.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the study of methylphosphonate-modified DNA.
Caption: Antisense mechanism of methylphosphonate oligonucleotides.
Caption: Experimental workflow for MPO development.
Caption: Logical relationship of MPO modification and properties.
Conclusion
Methylphosphonate-modified DNA represents a versatile and powerful platform for the development of antisense therapeutics and research tools. Their inherent nuclease resistance and favorable cellular uptake characteristics address key limitations of unmodified oligonucleotides. This guide provides a foundational resource for researchers, offering a compilation of quantitative data, detailed experimental protocols, and conceptual diagrams to facilitate the design and execution of exploratory studies in this exciting area of nucleic acid chemistry and drug development. Further research into optimizing the stereochemistry of the methylphosphonate linkage and exploring novel delivery strategies will continue to advance the therapeutic potential of these promising molecules.
References
- 1. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synoligo.com [synoligo.com]
- 3. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. methyl-phosphonate oligo synthesis [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5′-O-Methylphosphonate nucleic acids—new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methylphosphonate LNA: a locked nucleic acid with a methylphosphonate linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Nuclease resistant methylphosphonate-DNA/LNA chimeric oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nuclease-Resistant DNA Analogs
For Researchers, Scientists, and Drug Development Professionals
In the burgeoning field of nucleic acid therapeutics and diagnostics, the inherent instability of natural DNA in biological systems presents a significant hurdle. Nucleases, ubiquitous enzymes that degrade nucleic acids, rapidly break down unmodified DNA, limiting its therapeutic efficacy and diagnostic utility. To overcome this challenge, a diverse array of nuclease-resistant DNA analogs has been developed. These chemically modified nucleic acids are engineered to resist enzymatic degradation while retaining or even enhancing their desired biological activities, such as target binding and specificity. This guide provides a comprehensive overview of the core principles, types, applications, and evaluation of nuclease-resistant DNA analogs.
Core Principles of Nuclease Resistance
Nucleases primarily cleave the phosphodiester bonds that form the backbone of DNA. The susceptibility of DNA to nuclease degradation is influenced by various factors, including the specific type of nuclease, the DNA sequence, and its secondary structure.[1] The primary strategy to confer nuclease resistance is to chemically modify the phosphodiester backbone, the sugar moiety, or the nucleobases themselves. These modifications can sterically hinder the approach of nucleases, alter the electrostatic interactions between the DNA and the enzyme, or create a backbone that is no longer recognized by the nuclease's active site.[2]
Major Classes of Nuclease-Resistant DNA Analogs
The quest for stable therapeutic oligonucleotides has led to the development of several generations of DNA analogs with enhanced nuclease resistance. These can be broadly categorized based on the type of chemical modification.
Backbone Modifications
The most common strategy to enhance nuclease resistance involves modification of the phosphodiester linkage.
-
Phosphorothioates (PS): In phosphorothioate (B77711) analogs, a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced with a sulfur atom.[3] This modification significantly enhances resistance to both exonucleases and endonucleases.[4] While highly effective, the introduction of a chiral center at the phosphorus atom can sometimes lead to diastereomeric mixtures with varying biological activities and potential off-target effects.[5]
-
Phosphorodithioates (PS2): These analogs contain two sulfur atoms replacing the non-bridging oxygen atoms in the phosphate group. They exhibit even greater nuclease resistance than phosphorothioates and are achiral at the phosphorus center, which can be advantageous.[6]
-
Methylphosphonates (MP): In methylphosphonate (B1257008) analogs, a non-bridging oxygen is replaced by a methyl group. This modification results in an uncharged backbone, which can improve cellular uptake. Methylphosphonates are highly resistant to nucleases.[2]
-
Peptide Nucleic Acids (PNA): PNAs represent a radical departure from the natural DNA structure, with the entire sugar-phosphate backbone replaced by a neutral N-(2-aminoethyl)glycine polyamide backbone.[7] This novel backbone renders PNAs exceptionally resistant to both nucleases and proteases.[8] Their neutral nature also leads to stronger and more specific binding to complementary DNA and RNA sequences.[7][9]
Sugar Modifications
Modifications to the 2' position of the (deoxy)ribose sugar are another effective way to increase nuclease resistance.
-
2'-O-Methyl (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose sugar enhances both nuclease resistance and binding affinity to RNA targets.[4] DNA oligonucleotides with this modification are significantly less susceptible to DNases than their unmodified counterparts.[4]
-
2'-Fluoro (2'-F): The substitution of the 2'-hydroxyl group with a fluorine atom provides substantial resistance to nuclease degradation and increases the thermal stability of duplexes.[2]
-
Locked Nucleic Acids (LNA): LNAs contain a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, locking the sugar in a rigid C3'-endo conformation.[][11] This pre-organized structure leads to a significant increase in binding affinity and exceptional nuclease resistance.[9][11]
The following diagram illustrates the chemical structures of some of the most common nuclease-resistant DNA analog modifications compared to natural DNA.
Quantitative Comparison of Nuclease Resistance
The following table summarizes the relative stability of various DNA analogs in the presence of nucleases, providing a comparative overview of their resistance profiles.
| Modification | Type | Key Features | Relative Nuclease Resistance |
| Unmodified DNA | - | Natural phosphodiester backbone | Low |
| Phosphorothioate (PS) | Backbone | Substitution of non-bridging oxygen with sulfur | High |
| Phosphorodithioate (PS2) | Backbone | Substitution of two non-bridging oxygens with sulfur | Very High |
| Methylphosphonate (MP) | Backbone | Uncharged backbone | Very High |
| Peptide Nucleic Acid (PNA) | Backbone | Polyamide backbone | Extremely High |
| 2'-O-Methyl (2'-OMe) | Sugar | Methylation of 2'-hydroxyl | Moderate to High |
| 2'-Fluoro (2'-F) | Sugar | Fluorination of 2'-hydroxyl | High |
| Locked Nucleic Acid (LNA) | Sugar | Methylene bridge in ribose | Very High |
Experimental Protocols for Assessing Nuclease Resistance
The evaluation of nuclease resistance is a critical step in the development of DNA analogs. The two most common methods are the serum stability assay and the DNase I digestion assay.
Serum Stability Assay
This assay assesses the stability of DNA analogs in a complex biological fluid containing a mixture of nucleases.
Protocol:
-
Preparation of Oligonucleotides: Dissolve the DNA analog and an unmodified control DNA of the same sequence in nuclease-free water to a final concentration of 20 µM.
-
Incubation with Serum: In a microcentrifuge tube, mix 10 µL of the oligonucleotide solution with 90 µL of human or fetal bovine serum (FBS).
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take a 10 µL aliquot of the reaction and immediately store it at -80°C to stop the enzymatic degradation.
-
Analysis: The degradation of the oligonucleotides is typically analyzed by polyacrylamide gel electrophoresis (PAGE).
-
Load the collected aliquots onto a denaturing polyacrylamide gel (e.g., 20%).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Stain the gel with a fluorescent dye (e.g., SYBR Gold) and visualize it using a gel documentation system.
-
-
Quantification: The intensity of the band corresponding to the full-length oligonucleotide at each time point is quantified using image analysis software. The half-life (t₁/₂) of the oligonucleotide is then calculated by fitting the degradation data to a first-order exponential decay curve.
The following diagram illustrates the typical workflow for a serum stability assay.
DNase I Digestion Assay
This assay evaluates the resistance of DNA analogs to a specific endonuclease, DNase I.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
1 µg of DNA analog or control DNA
-
2 µL of 10x DNase I Reaction Buffer
-
1 unit of DNase I (RNase-free)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes. The incubation time may need to be optimized depending on the specific analog being tested.
-
Inactivation: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 75°C for 10 minutes.[12]
-
Analysis: Analyze the digestion products by agarose (B213101) or polyacrylamide gel electrophoresis as described for the serum stability assay.
-
Interpretation: A resistant analog will show a prominent band corresponding to the full-length product, while the unmodified control will be partially or completely degraded.
Applications in Research and Drug Development
Nuclease-resistant DNA analogs are at the forefront of therapeutic and diagnostic innovation.
-
Antisense Oligonucleotides (ASOs): ASOs are short, single-stranded DNA analogs that bind to a specific mRNA sequence, leading to the downregulation of the target protein. Nuclease resistance is essential for their in vivo efficacy.
-
Small Interfering RNAs (siRNAs): While RNA-based, the principles of nuclease resistance are also applied to siRNAs to enhance their stability and therapeutic potential.
-
Aptamers: These are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. Nuclease-resistant modifications are crucial for their use as therapeutic agents and in diagnostic assays.
-
Drug Delivery: DNA nanostructures, built from nuclease-resistant analogs, are being explored as carriers for targeted drug delivery.[11] Their stability in the bloodstream is critical for reaching the target tissue.[11]
-
Diagnostic Probes: The enhanced stability and binding affinity of nuclease-resistant analogs make them ideal for use as probes in various diagnostic applications, including in situ hybridization and microarrays.
The following diagram illustrates the logical relationship between the properties of nuclease-resistant DNA analogs and their applications.
Conclusion
Nuclease-resistant DNA analogs are indispensable tools in modern molecular biology, biotechnology, and medicine. By overcoming the inherent instability of natural DNA, these modified nucleic acids have opened up new avenues for the development of novel therapeutics and diagnostics. A thorough understanding of the different types of modifications, their impact on stability and biological activity, and the methods for their evaluation is essential for researchers and professionals working in this exciting and rapidly evolving field.
References
- 1. Synthesis and Purification of Phosphorodithioate DNA | Springer Nature Experiments [experiments.springernature.com]
- 2. synoligo.com [synoligo.com]
- 3. Phosphorothioate DNA Synthesis Modification [biosyn.com]
- 4. idtdna.com [idtdna.com]
- 5. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 6. glenresearch.com [glenresearch.com]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.ardascience.com [journals.ardascience.com]
- 11. microsynth.com [microsynth.com]
- 12. files.zymoresearch.com [files.zymoresearch.com]
The Genesis of a Groundbreaking Idea: The Historical Development of Methylphosphonate Oligonucleotides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid chemistry and therapeutics, the development of methylphosphonate (B1257008) oligonucleotides (MPOs) represents a pivotal chapter. These non-ionic DNA analogs, conceived as a solution to the inherent limitations of natural phosphodiester oligonucleotides, paved the way for the burgeoning field of antisense technology. This technical guide delves into the historical development of MPOs, from their conceptualization to their synthesis and early biological evaluation. It aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to illuminate the journey of this remarkable class of molecules.
The core idea behind the development of MPOs was to create a DNA-like molecule that could resist degradation by cellular nucleases and efficiently enter cells, two major hurdles for the therapeutic use of natural oligonucleotides. By replacing one of the negatively charged non-bridging oxygen atoms in the phosphodiester linkage with a neutral methyl group, researchers hypothesized that these modified oligonucleotides would exhibit improved cellular uptake and enhanced stability. This fundamental modification, pioneered by Paul S. Miller and Paul O. P. Ts'o at Johns Hopkins University, laid the groundwork for a new class of antisense agents with the potential to modulate gene expression with high specificity.
The Pioneering Years: Conception and Early Synthesis
The story of methylphosphonate oligonucleotides begins in the late 1970s and early 1980s, a time of burgeoning interest in the potential of oligonucleotides as tools for molecular biology and as therapeutic agents. The central challenge was the susceptibility of natural phosphodiester oligonucleotides to rapid degradation by nucleases present in serum and within cells. This enzymatic breakdown severely limited their efficacy in biological systems.
Miller and Ts'o proposed the synthesis of oligonucleotides with a modified backbone, specifically the methylphosphonate linkage.[1] The rationale was elegantly simple: the non-ionic nature of the methylphosphonate linkage would render the oligonucleotide resistant to the nucleases that recognize and cleave the charged phosphodiester backbone.[1] Furthermore, it was postulated that the neutral charge would facilitate the passage of these molecules across the lipid bilayer of cell membranes, a significant barrier for highly charged phosphodiester oligonucleotides.
The initial synthesis of MPOs was a significant chemical undertaking. Early methods involved solution-phase chemistry, which was laborious and not easily scalable. A significant breakthrough came with the adaptation of solid-phase synthesis techniques, particularly the phosphoramidite (B1245037) method, to the production of MPOs.[2] This allowed for the automated, stepwise synthesis of MPOs on a solid support, dramatically increasing efficiency and yield.
Key Properties of Methylphosphonate Oligonucleotides: A Quantitative Perspective
The success of MPOs as potential antisense agents hinged on their physicochemical and biological properties. Early studies focused on quantifying their nuclease resistance, cellular uptake, and hybridization affinity to target nucleic acid sequences.
Nuclease Resistance
One of the primary advantages of MPOs is their remarkable resistance to degradation by nucleases.[1] This property was extensively studied using various in vitro assays.
| Oligonucleotide Type | Nuclease Source | Half-life (t½) | Reference |
| Phosphodiester DNA | Spleen Phosphodiesterase | Minutes | [3] |
| Methylphosphonate DNA | Spleen Phosphodiesterase | Hours to Days | [3] |
| Phosphodiester DNA | Serum | < 1 hour | [4] |
| Methylphosphonate DNA | Serum | > 24 hours | [4] |
Table 1: Comparative Nuclease Resistance of Phosphodiester and Methylphosphonate Oligonucleotides. This table summarizes the significant increase in stability of MPOs against enzymatic degradation compared to their natural counterparts.
Cellular Uptake
The non-ionic backbone of MPOs was predicted to enhance their ability to cross cell membranes. Experimental evidence confirmed that MPOs are taken up by cells, albeit through a mechanism distinct from that of phosphodiester oligonucleotides. Studies using radiolabeled or fluorescently tagged MPOs revealed that their uptake is temperature-dependent and occurs via endocytosis.[5][6]
| Cell Line | Oligonucleotide Type | Uptake Mechanism | Key Findings | Reference |
| HL-60 | Methylphosphonate | Endocytosis | Temperature-dependent uptake, slower than fluid-phase markers. | |
| CHO | Methylphosphonate | Endocytosis | Vesicular subcellular distribution, co-localization with endosomal markers. | [5][6] |
Table 2: Cellular Uptake of Methylphosphonate Oligonucleotides. This table highlights the key findings from early studies on the cellular uptake of MPOs, indicating an endocytic pathway.
Hybridization Affinity (Melting Temperature)
The ability of MPOs to bind with high affinity and specificity to their complementary mRNA targets is crucial for their antisense activity. The melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates, is a key measure of this binding affinity. The neutral methylphosphonate linkage generally leads to a slight decrease in the Tm compared to the corresponding phosphodiester duplex, due to the absence of the stabilizing effect of the negative charge in the backbone. However, the chirality of the methylphosphonate linkage was found to play a significant role, with the Rp stereoisomer forming more stable duplexes than the Sp isomer.[7]
| Duplex Type | Sequence (15-mer) | Tm (°C) | Reference |
| Phosphodiester DNA:RNA | 5'-d(CCT GTC CAC TTT GAG)-3' : 5'-r(CUC AAA GUG GAC AGG)-3' | 60.8 | [8] |
| Racemic Methylphosphonate DNA:RNA | 5'-d(CCT GTC CAC TTT GAG)-3' : 5'-r(CUC AAA GUG GAC AGG)-3' | 34.3 | [8] |
| Rp-chiral Methylphosphonate DNA:RNA | Alternating Rp-MP/PO : 5'-r(CUC AAA GUG GAC AGG)-3' | 55.1 | [8] |
Table 3: Melting Temperatures (Tm) of Oligonucleotide Duplexes. This table illustrates the impact of the methylphosphonate modification and its chirality on the thermal stability of DNA:RNA duplexes.
Experimental Protocols
To provide a practical understanding of the research that underpinned the development of MPOs, this section outlines the detailed methodologies for key experiments.
Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
The automated solid-phase synthesis of MPOs using phosphoramidite chemistry is the cornerstone of their production.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the 3'-terminal nucleoside.
-
Deoxynucleoside methylphosphonamidite monomers (A, C, G, T).
-
Activator solution (e.g., 0.45 M tetrazole in acetonitrile).
-
Capping solution A (acetic anhydride/lutidine/THF) and B (N-methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or ethylenediamine).
-
Acetonitrile (B52724) (anhydrous).
-
Automated DNA synthesizer.
Protocol:
-
Preparation: The CPG solid support is packed into a synthesis column. The phosphoramidite monomers and other reagents are dissolved in anhydrous acetonitrile and placed on the DNA synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The support is then washed with acetonitrile.
-
Coupling: The next deoxynucleoside methylphosphonamidite monomer and the activator solution are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a methylphosphonite triester linkage.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to the stable pentavalent methylphosphonate linkage using the oxidizing solution.
-
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed by incubation with the cleavage and deprotection solution at elevated temperature.
-
Purification: The crude MPO is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
Measurement of Nuclease Resistance
This protocol describes a typical in vitro assay to assess the stability of MPOs in the presence of nucleases.
Materials:
-
Purified methylphosphonate oligonucleotide and a control phosphodiester oligonucleotide of the same sequence, 5'-end labeled with ³²P.
-
Nuclease solution (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Stop solution (e.g., formamide (B127407) with EDTA and tracking dyes).
-
Polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager.
Protocol:
-
Reaction Setup: In separate microcentrifuge tubes, the ³²P-labeled MPO and phosphodiester oligonucleotides are incubated with the nuclease solution in the incubation buffer at 37°C.
-
Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours) and the reaction is quenched by adding the stop solution.
-
Gel Electrophoresis: The samples are denatured by heating and then loaded onto a high-resolution denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphor screen, and the amount of intact, full-length oligonucleotide at each time point is quantified using a phosphorimager. The half-life of each oligonucleotide is then calculated.
Antisense Inhibition of Viral Replication in Cell Culture
This protocol outlines a general procedure to evaluate the antisense activity of MPOs against a viral target.
Materials:
-
Host cells susceptible to the virus of interest.
-
Virus stock.
-
Methylphosphonate oligonucleotide designed to be complementary to a specific viral mRNA sequence.
-
Control oligonucleotides (e.g., a scrambled sequence MPO).
-
Cell culture medium and supplements.
-
Transfection reagent (if required for enhanced delivery).
-
Reagents for quantifying viral replication (e.g., RT-qPCR primers and probes for viral RNA, antibodies for viral proteins).
Protocol:
-
Cell Seeding: Host cells are seeded in multi-well plates and allowed to adhere overnight.
-
Oligonucleotide Treatment: The cells are treated with the antisense MPO or control oligonucleotides at various concentrations. If a transfection reagent is used, the oligonucleotides are pre-incubated with the reagent according to the manufacturer's protocol before being added to the cells.
-
Viral Infection: After a pre-incubation period with the oligonucleotides, the cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
-
Analysis of Viral Replication:
-
Viral RNA Quantification: Total RNA is extracted from the cells, and the levels of a specific viral RNA are quantified by reverse transcription-quantitative PCR (RT-qPCR).
-
Viral Protein Quantification: Cell lysates are prepared, and the levels of a specific viral protein are quantified by Western blotting or ELISA.
-
Infectious Virus Titer: The supernatant from the infected cell cultures is collected, and the titer of infectious virus particles is determined by a plaque assay or TCID₅₀ assay.
-
-
Data Analysis: The reduction in viral replication in the presence of the antisense MPO is calculated relative to the control oligonucleotide-treated and untreated infected cells.
Visualizing the Core Concepts: Diagrams and Workflows
To further clarify the fundamental principles and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Antisense mechanism of methylphosphonate oligonucleotides.
Caption: Solid-phase synthesis workflow for MPOs.
Conclusion
The historical development of methylphosphonate oligonucleotides marks a significant milestone in the quest for synthetic nucleic acid analogs with therapeutic potential. The pioneering work of Miller and Ts'o, driven by a clear understanding of the limitations of natural DNA, led to the creation of a novel class of molecules with enhanced nuclease resistance and cellular uptake. The subsequent refinement of their synthesis and the detailed characterization of their properties laid a robust foundation for the field of antisense technology. While MPOs themselves have been largely superseded by second and third-generation antisense oligonucleotides with improved properties, their development was a critical proof-of-concept that spurred further innovation. The principles established during the era of MPO research continue to inform the design and development of modern nucleic acid-based therapeutics, making their story a vital part of the history of drug discovery.
References
- 1. aumbiotech.com [aumbiotech.com]
- 2. atdbio.com [atdbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A critical analysis of methods used to investigate the cellular uptake and subcellular localization of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5'-DMTr-T-Methyl Phosphonamidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a critical class of nucleic acid analogs utilized in therapeutic and diagnostic applications. The replacement of a non-bridging oxygen atom in the phosphodiester backbone with a methyl group confers several advantageous properties, including resistance to nuclease degradation and increased cellular uptake due to the neutral charge of the linkage.[1][2][3] These characteristics make them promising candidates for antisense therapies and other drug development platforms.[4][5]
This document provides a detailed protocol for the incorporation of 5'-DMTr-T-Methyl phosphonamidite into synthetic oligonucleotides using automated solid-phase synthesis. It covers the synthesis cycle, deprotection, and purification of the final product.
Key Features of Methylphosphonate Oligonucleotides
-
Nuclease Resistance: The methylphosphonate linkage is not recognized by cellular nucleases, leading to a significantly longer half-life in biological systems.[1][2]
-
Enhanced Cellular Uptake: The neutral backbone of methylphosphonate oligonucleotides facilitates their passive diffusion across cell membranes.[2]
-
Stereoisomerism: The phosphorus center of the methylphosphonate linkage is chiral, resulting in Rp and Sp diastereomers at each linkage, which can influence the hybridization properties of the oligonucleotide.[1][6]
Experimental Protocols
Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol outlines the steps for incorporating this compound using a standard automated DNA synthesizer.
Materials:
-
This compound
-
Standard DNA phosphoramidites (e.g., DMT-dA(Bz), DMT-dC(Ac), DMT-dG(iBu))
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile (B52724)
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound and standard phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Note that dG methylphosphonamidite may require anhydrous tetrahydrofuran (B95107) for dissolution.[7]
-
Ensure all other reagents are fresh and properly installed on the DNA synthesizer.
-
-
Synthesis Cycle:
-
The synthesis is performed in the 3' to 5' direction. The standard phosphoramidite (B1245037) synthesis cycle is modified to accommodate the specific reactivity of the methylphosphonamidite.
-
Deblocking: The 5'-DMTr group of the nucleotide attached to the solid support is removed using the deblocking solution.
-
Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group on the growing oligonucleotide chain. A longer coupling time of 5 minutes is recommended for methylphosphonamidites to ensure high coupling efficiency.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed methylphosphonite triester linkage is oxidized to the more stable pentavalent methylphosphonate. A specially formulated iodine oxidizer with reduced water content may be beneficial for methylphosphonite intermediates.[1]
-
-
Post-Synthesis:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
-
Cleavage and Deprotection
A one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and removal of the base-protecting groups.[7][8][9] This method has been shown to be superior in yield compared to traditional two-step methods.[8]
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution (Acetonitrile/Ethanol (B145695)/Ammonium Hydroxide, 45:45:10 v/v/v)[7]
-
Acetonitrile
-
Water
-
6M Hydrochloric acid in acetonitrile/water (1:9)[7]
Procedure:
-
Transfer the solid support to a deprotection vial.
-
Add 0.5 mL of the ammonium hydroxide solution to the support and seal the vial. Let it stand at room temperature for 30 minutes.[7][8][9]
-
Add 0.5 mL of ethylenediamine (B42938) to the vial, reseal, and let it stand at room temperature for 6 hours.[7][8][9]
-
Collect the supernatant and wash the support twice with 0.5 mL of acetonitrile/water (1:1).[7]
-
Combine the supernatant and washes and dilute to 15 mL with water.[7]
-
Neutralize the solution to pH 7 with the hydrochloric acid solution.[7]
Purification
The crude deprotected oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the neutralized oligonucleotide solution onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile concentration.
-
Collect the fractions containing the full-length product.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
Data Presentation
The following tables summarize representative data for the synthesis and characterization of methylphosphonate-containing oligonucleotides.
Table 1: Comparison of Deprotection Methods
| Deprotection Method | Scale (µmol) | Relative Yield of Full-Length Product (%) | Reference |
| Two-Step Method | 1 | 100 | [8] |
| One-Pot Method | 1 | Up to 250 | [8] |
| Two-Step Method | 100 | 100 | [8] |
| One-Pot Method | 100 | Superior to two-step | [8] |
| Two-Step Method | 150 | 100 | [8] |
| One-Pot Method | 150 | Superior to two-step | [8] |
Table 2: Hybridization of Methylphosphonate Oligonucleotides with RNA Targets
| Oligonucleotide Type | Chirality | Target | Tm (°C) | Reference |
| Deoxyribo-12mer | Rp | RNA | 36 | [6] |
| Deoxyribo-12mer | Sp | RNA | 31 | [6] |
| 2'-O-methylribo-12mer | Rp | RNA | 53 | [6] |
| 2'-O-methylribo-12mer | Sp | RNA | 49 | [6] |
| Racemic MPO | Racemic | RNA | Lower affinity than chiral | [10] |
| RP chiral MPO | RP | RNA | Significantly higher affinity | [10] |
Characterization
The purity and identity of the synthesized methylphosphonate oligonucleotides should be confirmed by analytical techniques such as:
-
HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the oligonucleotide.[11][12]
-
Polyacrylamide Gel Electrophoresis (PAGE): To verify the length and purity of the oligonucleotide.[1]
Conclusion
The incorporation of this compound into oligonucleotides offers a robust strategy for the development of nuclease-resistant analogs for therapeutic and research applications. The optimized synthesis and deprotection protocols presented here provide a reliable method for obtaining high-quality methylphosphonate oligonucleotides. Careful characterization of the final product is essential to ensure its identity and purity for downstream applications in drug development and scientific research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. methyl-phosphonate oligo synthesis [biosyn.com]
- 3. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allucent.com [allucent.com]
- 6. Interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Automated Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs that have garnered significant interest in the fields of molecular biology and drug development. Their unique charge-neutral backbone, where a non-bridging oxygen in the phosphodiester linkage is replaced by a methyl group, confers several advantageous properties. These include enhanced nuclease resistance, improved cellular uptake, and the ability to modulate gene expression through antisense and antigene mechanisms. This document provides detailed application notes and experimental protocols for the automated solid-phase synthesis of methylphosphonate oligonucleotides, tailored for researchers and professionals in drug development.
Principle of Synthesis
The automated solid-phase synthesis of methylphosphonate oligonucleotides is based on the well-established phosphoramidite (B1245037) chemistry. The synthesis cycle proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene. Each cycle of nucleotide addition consists of four main steps: detritylation, coupling, capping, and oxidation. The key component for introducing the methylphosphonate linkage is the use of 5'-dimethoxytrityl (DMT)-N-acyl-deoxynucleoside-3'-methyl-N,N-diisopropylphosphonamidites as the building blocks.
Data Presentation
Table 1: Typical Coupling Efficiencies for Methylphosphonamidite Monomers
| Monomer | Average Coupling Efficiency (%) |
| dA-Me-Phosphonamidite | > 98% |
| dC-Me-Phosphonamidite | > 98% |
| dG-Me-Phosphonamidite | > 98% |
| dT-Me-Phosphonamidite | > 99% |
Note: Coupling efficiencies can be influenced by the synthesizer, reagents quality, and protocol optimization.
Table 2: Expected Yield and Purity of Methylphosphonate Oligonucleotides
| Oligonucleotide Length | Synthesis Scale (µmol) | Expected Yield (OD260) | Estimated Purity by HPLC (%) |
| 10-mer | 1 | 5 - 10 | > 90 |
| 20-mer | 1 | 3 - 7 | > 85 |
| 30-mer | 1 | 1 - 5 | > 80 |
Note: Yields and purity are dependent on the sequence, synthesis efficiency, and purification method.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of a 20-mer Methylphosphonate Oligonucleotide
This protocol is a general guideline for an automated DNA synthesizer (e.g., ABI 394 or MerMade 12). Timings and volumes may need to be optimized for specific instruments.
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile
-
Methylphosphonamidite Monomers: 0.1 M solution of each dA, dC, dG, and dT methylphosphonamidite in anhydrous Acetonitrile
-
Capping Reagents:
-
Cap A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v)
-
Cap B: 16% N-Methylimidazole in THF
-
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (90:5:5 v/v/v)
-
Washing Solution: Anhydrous Acetonitrile
Synthesis Cycle:
| Step | Reagent/Action | Time |
| 1. Detritylation | Deblocking Solution | 60 sec |
| 2. Wash | Acetonitrile | 45 sec |
| 3. Coupling | Methylphosphonamidite + Activator | 180 sec |
| 4. Wash | Acetonitrile | 45 sec |
| 5. Capping | Cap A + Cap B | 30 sec |
| 6. Wash | Acetonitrile | 45 sec |
| 7. Oxidation | Oxidation Solution | 30 sec |
| 8. Wash | Acetonitrile | 45 sec |
Procedure:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
Install the appropriate CPG column for the 3'-terminal nucleoside.
-
Ensure all reagent bottles are filled with fresh solutions and the system is purged with argon.
-
Initiate the synthesis program. The synthesizer will automatically repeat the synthesis cycle for each nucleotide addition.
-
Upon completion, the oligonucleotide is synthesized with the final 5'-DMT group either cleaved (DMT-off) or retained (DMT-on) for purification purposes.
Protocol 2: Cleavage and Deprotection
A one-pot procedure for cleavage from the solid support and removal of base-protecting groups is recommended to minimize degradation of the methylphosphonate backbone.[1]
Reagents:
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Ethanol
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of ammonium hydroxide and ethanol.
-
Incubate at room temperature for 1 hour to cleave the oligonucleotide from the support.
-
Add 1 mL of ethylenediamine to the vial.
-
Incubate at room temperature for 6 hours to remove the base-protecting groups.
-
Freeze the sample and lyophilize to dryness.
Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC
Equipment and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size)
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: 100% Acetonitrile
Procedure:
-
Reconstitute the lyophilized oligonucleotide in 1 mL of Buffer A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with 95% Buffer A and 5% Buffer B.
-
Inject the sample onto the column.
-
Elute with a linear gradient of 5% to 50% Buffer B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 260 nm.
-
Collect the major peak corresponding to the full-length product.
-
Lyophilize the collected fraction to remove the volatile buffer.
-
Desalt the purified oligonucleotide using a size-exclusion column.
Visualizations
Caption: Automated solid-phase synthesis and downstream processing workflow.
Caption: Antisense mechanism of methylphosphonate oligonucleotides.[2]
Concluding Remarks
The automated solid-phase synthesis of methylphosphonate oligonucleotides provides a robust and efficient method for producing these valuable research tools and potential therapeutic agents. The protocols and data presented herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize methylphosphonate oligonucleotides for a wide range of applications. Careful optimization of synthesis and purification parameters will ensure the generation of high-quality material for reliable and reproducible experimental outcomes.
References
Application of Methylphosphonate Oligonucleotides in Gene Silencing Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides (MDNs or MPOs) represent a class of synthetic nucleic acid analogs that have been investigated for their utility in gene silencing applications. Characterized by the replacement of a non-bridging oxygen atom with a methyl group in the phosphate (B84403) backbone, this modification renders the internucleotide linkage charge-neutral. This neutrality imparts several key properties, including increased resistance to nuclease degradation and enhanced cellular uptake in some cases. However, the absence of a negative charge also impacts their mechanism of action, particularly concerning the recruitment of RNase H.
These application notes provide an overview of the use of methylphosphonate oligos in gene silencing studies, including quantitative data on their efficacy, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Data Presentation
The efficacy of methylphosphonate oligos in silencing target gene expression can vary depending on the target gene, cell type, and delivery method. The following tables summarize quantitative data from representative studies.
Table 1: In Vitro Gene Silencing Efficacy of Methylphosphonate Oligonucleotides
| Target Gene | Oligonucleotide Type | Cell Line | Concentration | % Knockdown of mRNA | % Knockdown of Protein | Reference |
| c-myc | Antisense Oligonucleotide | Human Cancer Cells | Not Specified | Significant Decrease | Potent Decrease | [1] |
| HER2 | Antisense Oligonucleotide | SK-BR-3 (Breast Cancer) | 41.8 ± 8.1 nM (IC50) | Not Specified | Growth Inhibition | [2] |
| alphahFR | Antisense Oligonucleotide | KB (Nasopharyngeal Carcinoma) | Not Specified | Not Specified | Up to 60% | [3] |
Note: Quantitative data for percentage knockdown with methylphosphonate oligos is not as widely published as for other antisense technologies like siRNAs or phosphorothioates. The provided data is based on available information and may not be exhaustive.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Translational Arrest
Methylphosphonate oligos primarily function as steric blockers to inhibit gene expression. By binding to the target mRNA, they can physically obstruct the assembly of the ribosomal machinery or prevent the proper processing of the mRNA molecule. Unlike phosphorothioate (B77711) antisense oligonucleotides, methylphosphonate oligos do not typically activate RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid.[4][5]
Experimental Workflow for Gene Silencing Studies
The following diagram outlines the typical experimental workflow for assessing the gene-silencing efficacy of methylphosphonate oligos.
Experimental Protocols
Design and Synthesis of Methylphosphonate Oligonucleotides
a. Sequence Selection:
-
Target a region of the mRNA that is accessible for binding. This is often the 5'-untranslated region (5'-UTR), the start codon region, or splice sites.
-
Aim for a length of 15-25 nucleotides.
-
Ensure the sequence is specific to the target gene to minimize off-target effects. Perform a BLAST search against the relevant genome to check for potential off-target binding sites.
-
Avoid sequences with high GC content or stable secondary structures.
b. Synthesis:
-
Methylphosphonate oligos can be synthesized using automated DNA synthesizers with methylphosphonamidite chemistry.[6]
-
Due to their lower solubility, it is sometimes recommended to incorporate a maximum of 3 methylphosphonate linkages at either end of the DNA in antisense experiments.[7]
-
Deprotection of methylphosphonate oligos requires specific conditions, often involving treatment with dilute ammonia (B1221849) followed by ethylenediamine.[8][9]
In Vitro Delivery of Methylphosphonate Oligonucleotides
a. Materials:
-
Methylphosphonate oligonucleotide (lyophilized)
-
Nuclease-free water or appropriate buffer
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cells of interest
-
Transfection reagent (e.g., Lipofectamine® 2000)
-
Opti-MEM® I Reduced Serum Medium
b. Protocol for Lipofection:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to be 70-90% confluent at the time of transfection.[10]
-
Oligo Reconstitution: Reconstitute the lyophilized methylphosphonate oligo in nuclease-free water to a stock concentration of 20-100 µM.
-
Preparation of Transfection Complexes (per well of a 24-well plate):
-
Solution A: Dilute the desired amount of methylphosphonate oligo (e.g., to a final concentration of 50-200 nM) in 50 µL of Opti-MEM®. Mix gently.
-
Solution B: Dilute 1-2 µL of Lipofectamine® 2000 in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[10]
-
Combine Solution A and Solution B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, serum-containing medium.
-
Add the 100 µL of the oligo-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Assessment of Gene Silencing
a. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis:
-
RNA Isolation: After the incubation period, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform qPCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative quantification of the target mRNA, normalized to the reference gene.[11][12]
-
b. Western Blot for Protein Level Analysis:
-
Protein Isolation: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
Methylphosphonate oligonucleotides offer a valuable tool for gene silencing studies due to their nuclease resistance and unique mechanism of action. While they may not always exhibit the same level of potency as other antisense technologies, their ability to induce translational arrest without RNase H activation provides a distinct advantage for certain applications. Careful design of the oligonucleotides and optimization of the delivery protocol are crucial for achieving significant and specific gene knockdown. The protocols and data provided herein serve as a guide for researchers and drug development professionals to effectively utilize methylphosphonate oligos in their gene silencing experiments.
References
- 1. Selective targeting of MYC mRNA by stabilized antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense oligodeoxynucleotide targeting HER2 mRNA sensitized docetaxel in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides targeted to the human alpha folate receptor inhibit breast cancer cell growth and sensitize the cells to doxorubicin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MethylPhosphonate Oligonucleotide Modification [biosyn.com]
- 5. Methyl Phosphonate dG Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. methyl-phosphonate oligo synthesis [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative PCR primer design affects quantification of dsRNA‐mediated gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qiagen.com [qiagen.com]
Application Notes and Protocols for HPLC Purification of Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where a non-bridging oxygen in the phosphodiester backbone is replaced by a methyl group. This modification renders the internucleotidic linkage electrically neutral, which increases the molecule's hydrophobicity and resistance to nuclease degradation.[1] These properties make methylphosphonate oligonucleotides valuable tools for various research and therapeutic applications, including antisense therapy. However, the neutral backbone and the introduction of chirality at the phosphorus atom (resulting in a mixture of 2^n diastereomers, where n is the number of methylphosphonate linkages) present unique challenges for their purification.[2]
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of synthetic oligonucleotides.[3][4] For methylphosphonate oligonucleotides, ion-pair reversed-phase (IP-RP) HPLC is the most common and effective method. This technique utilizes a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent, which modulates the retention of the otherwise poorly retained neutral oligonucleotides and aids in the separation of the complex mixture of diastereomers.
This document provides a detailed protocol for the purification of methylphosphonate oligonucleotides using IP-RP HPLC, along with a summary of common HPLC conditions and visual guides to the experimental workflow and separation principles.
Data Presentation
Table 1: Summary of Common HPLC Conditions for Oligonucleotide Purification
| Parameter | Reversed-Phase HPLC | Ion-Pair Reversed-Phase HPLC | Anion-Exchange HPLC |
| Stationary Phase | C8, C18, Phenyl[5] | C8, C18, Polymeric (e.g., Polystyrene-divinylbenzene)[6] | Quaternary ammonium, Polymeric SAX[4][7] |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M Ammonium Acetate) | 0.05-0.2 M Triethylammonium Acetate (TEAA) or 15 mM Triethylamine (TEA) with 400 mM Hexafluoroisopropanol (HFIP) | 20 mM Phosphate buffer, pH 6.0 |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Acetonitrile or Methanol in Mobile Phase A | Mobile Phase A with 1-2 M NaCl or other salt |
| Gradient | Increasing concentration of organic modifier | Shallow gradient of increasing organic modifier concentration | Increasing salt concentration |
| Flow Rate | 0.5 - 1.5 mL/min | 0.8 - 4.0 mL/min | 1.0 - 2.0 mL/min |
| Temperature | Ambient to 60°C (Elevated temperature can reduce secondary structures) | 50 - 80°C (Higher temperatures can improve peak shape and resolution)[6] | Ambient to 60°C |
| Detection | UV at 260 nm | UV at 260 nm | UV at 260 nm |
Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) Purification of Methylphosphonate Oligonucleotides
This protocol is a general guideline and may require optimization based on the specific sequence, length, and degree of methylphosphonate modification of the oligonucleotide.
1. Materials and Reagents:
-
Crude synthetic methylphosphonate oligonucleotide, deprotected and desalted.
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Triethylamine (TEA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 15 mM TEA, 400 mM HFIP in HPLC-grade water. Adjust pH to 7.0-7.5 with acetic acid if necessary. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 15 mM TEA, 400 mM HFIP in 50:50 (v/v) acetonitrile/water. Filter through a 0.22 µm membrane.
3. HPLC System and Column:
-
HPLC System: A binary HPLC system with a gradient controller, UV detector, and fraction collector.
-
Column: A reversed-phase column suitable for oligonucleotide separation, such as a C18 or C8 column with a particle size of 5 µm and a pore size of 100-300 Å. A common dimension is 4.6 x 250 mm.
4. Sample Preparation:
-
Dissolve the crude, deprotected oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-50 OD260 units/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Method:
-
Column Temperature: 60°C (to minimize secondary structures).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20-100 µL, depending on the column capacity and sample concentration.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 35 | 60 |
| 40 | 100 |
| 45 | 100 |
| 50 | 10 |
| 60 | 10 |
6. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which should be the full-length methylphosphonate oligonucleotide.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified oligonucleotide.
7. Post-Purification Desalting (if necessary):
-
If a non-volatile buffer system was used, the purified oligonucleotide may need to be desalted using a method such as size-exclusion chromatography or ethanol (B145695) precipitation.
Visualizations
Caption: Workflow for methylphosphonate oligonucleotide purification.
Caption: IP-RP HPLC separation mechanism for methylphosphonate oligos.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. labcluster.com [labcluster.com]
- 4. Analysis and Purification of Synthetic Oligonucleotides by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Synthesis of Chimeric Methylphosphonate-Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chimeric oligonucleotides containing both methylphosphonate (B1257008) and phosphorothioate (B77711) linkages are of significant interest in the development of antisense therapeutics. This unique combination of backbone modifications offers a strategic advantage by synergistically combining the beneficial properties of each modification. Methylphosphonate linkages, being charge-neutral, can enhance cellular uptake and confer resistance to nucleases. Phosphorothioate linkages also provide nuclease resistance while maintaining the ability to activate RNase H, a crucial mechanism for antisense activity.[1][2][3] This document provides detailed protocols for the automated solid-phase synthesis, purification, and characterization of these chimeric oligonucleotides.
Data Presentation
Table 1: Summary of Synthesis Parameters and Performance
| Parameter | Value | Reference |
| Synthesis Scale | 1 µmol | [2] |
| Coupling Efficiency | > 97% | [1] |
| Sulfurization Reagent | Tetraethylthiuram disulfide (TETD) | [1][2] |
| Deprotection Solution | Ethylenediamine (B42938):Ethanol (B145695) (1:1 v/v) | |
| Purification Method | Reverse-Phase HPLC | [4][5][6] |
| Overall Yield | Sequence dependent | [7] |
| Purity (post-HPLC) | > 95% |
Table 2: Reagents for Automated Synthesis
| Reagent | Function | Recommended Supplier |
| 5'-DMTr-N-acyl-deoxynucleoside-3'-((2-cyanoethyl)-(N,N-diisopropyl))--phosphoramidites | Standard phosphodiester linkage precursors | Multiple |
| 5'-DMTr-N-acyl-deoxynucleoside-3'-methylphosphonamidites | Methylphosphonate linkage precursors | Multiple |
| Tetraethylthiuram disulfide (TETD) Solution | Sulfurizing agent for phosphorothioate linkages | [2] |
| Acetonitrile (B52724) (Anhydrous) | Solvent | Multiple |
| Tetrazole/Activator Solution | Coupling activator | Multiple |
| Capping Reagents (Acetic Anhydride (B1165640), N-Methylimidazole) | Capping of unreacted 5'-hydroxyl groups | Multiple |
| Oxidizing Solution (Iodine/Water/Pyridine) | Oxidation of phosphite (B83602) triester (for phosphodiester linkages) | Multiple |
| Deblocking Solution (Trichloroacetic acid in Dichloromethane) | Removal of 5'-DMTr protecting group | Multiple |
| Controlled Pore Glass (CPG) Solid Support | Solid phase for synthesis | Multiple |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Chimeric Oligonucleotides
This protocol outlines the steps for an automated DNA synthesizer.[2]
1. Pre-Synthesis Setup: a. Synthesize or procure the required 5'-DMTr-N-acyl-deoxynucleoside-3'-phosphoramidites and 5'-DMTr-N-acyl-deoxynucleoside-3'-methylphosphonamidites. b. Prepare fresh solutions of all reagents according to the synthesizer manufacturer's recommendations. For dG methylphosphonamidites, use a co-solvent of anhydrous N,N-dimethylformamide (20% v/v) in acetonitrile.[2] c. Pack a synthesis column with the appropriate CPG solid support functionalized with the 3'-terminal nucleoside.
2. Synthesis Cycle: The synthesis proceeds in a stepwise manner, with each cycle adding one nucleotide. The synthesizer is programmed to deliver the appropriate monomer (phosphoramidite or methylphosphonamidite) and reagents at each step.
-
Step 1: Deblocking: Removal of the 5'-dimethoxytrityl (DMTr) group from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane.
-
Step 2: Coupling: Addition of the next nucleoside monomer (either a phosphoramidite (B1245037) for a future phosphorothioate linkage or a methylphosphonamidite for a methylphosphonate linkage) in the presence of an activator (e.g., tetrazole).
-
Step 3: Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.
-
Step 4: Oxidation or Sulfurization:
-
For Phosphorothioate Linkages: Following the coupling of a phosphoramidite, the newly formed phosphite triester is sulfurized by introducing a solution of TETD.[2]
-
For Methylphosphonate Linkages: This step is omitted after the coupling of a methylphosphonamidite.
-
For Phosphodiester Linkages (if any): The phosphite triester is oxidized to a stable phosphate (B84403) triester using an iodine solution.
-
3. Post-Synthesis Cleavage and Deprotection: a. After the final synthesis cycle, wash the solid support with dry acetonitrile and dry it under vacuum.[2] b. Treat the dried support with a freshly prepared solution of anhydrous ethylenediamine and ethanol (1:1 v/v) for 4-5 hours at room temperature to cleave the oligonucleotide from the support and remove the protecting groups. c. Transfer the resulting solution to a new tube. Wash the support with a 50% ethanol/acetonitrile solution and combine it with the first solution. d. Neutralize the solution to pH 7.0 with 6 N HCl in 20% acetonitrile/water. e. Dry the sample using a vacuum concentrator.
Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Sample Preparation: a. Resuspend the dried, crude oligonucleotide in sterile, nuclease-free water. b. Desalt the sample using a suitable method, such as a desalting column, to remove excess salts that can interfere with HPLC.[6]
2. HPLC Conditions:
-
Column: A C8 or C18 reverse-phase column is typically used.[6]
-
Mobile Phase A: 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylammonium bicarbonate in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is used to elute the oligonucleotide. A typical gradient might be 5-50% Mobile Phase B over 30-40 minutes. The exact gradient will need to be optimized based on the sequence and length of the oligonucleotide.
-
Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[6]
-
Detection: UV absorbance at 260 nm.
3. Fraction Collection and Desalting: a. Collect the fractions corresponding to the major peak, which represents the full-length product. The presence of diastereomers due to the phosphorothioate linkages may cause peak broadening.[8] b. Pool the collected fractions and dry them in a vacuum concentrator. c. Desalt the purified oligonucleotide to remove the HPLC buffer salts.
Protocol 3: Characterization of Chimeric Oligonucleotides
1. Polyacrylamide Gel Electrophoresis (PAGE): a. Prepare a denaturing polyacrylamide gel (typically 15-20% acrylamide (B121943) with 7M urea). b. Dissolve the purified oligonucleotide in a formamide-based loading buffer. c. Load the sample onto the gel and run the electrophoresis until the tracking dye has migrated an appropriate distance. d. Visualize the oligonucleotide bands by UV shadowing or staining with a suitable dye (e.g., Stains-All). The presence of a single major band indicates high purity.
2. Mass Spectrometry: a. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized oligonucleotide.[8][9][10] b. Prepare the sample by dissolving the purified oligonucleotide in a suitable solvent, often a mixture of water and a volatile organic solvent like acetonitrile with a small amount of a volatile salt or acid. c. Infuse the sample into the mass spectrometer. d. The resulting spectrum will show a series of peaks corresponding to the oligonucleotide with different charge states. Deconvolution of this spectrum will provide the molecular mass of the oligonucleotide, which can be compared to the calculated theoretical mass.
Mandatory Visualization
Caption: Workflow for the synthesis of chimeric oligonucleotides.
Caption: Structure of a chimeric oligonucleotide backbone.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of phosphorothioate-methylphosphonate oligonucleotide co-polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of RNA phosphorothioate oligonucleotides by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 8. Chromatography Profile Analysis of Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Methylphosphonate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonate (B1257008) oligonucleotides are a class of nucleic acid analogs where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification confers several advantageous properties, including resistance to nuclease degradation and increased cellular uptake due to the neutral charge of the backbone.[1] These characteristics make them promising candidates for antisense therapeutics. However, the synthesis and purification of high-quality methylphosphonate oligonucleotides require specific deprotection protocols to remove protecting groups from the nucleobases and the phosphate backbone without causing degradation or side reactions.
This document provides detailed application notes and protocols for the deprotection of methylphosphonate oligonucleotides, summarizing quantitative data, and outlining experimental procedures.
Challenges in Deprotection
The primary challenge in deprotecting methylphosphonate oligonucleotides lies in the lability of the methylphosphonate backbone to standard basic deprotection conditions used for phosphodiester oligonucleotides.[1] Prolonged exposure to concentrated aqueous ammonium (B1175870) hydroxide, a common reagent for removing exocyclic amine protecting groups, can lead to significant cleavage of the methylphosphonate linkages.[1]
Another significant issue is the potential for side reactions. Ethylenediamine (B42938) (EDA), a milder base often used to deprotect the methylphosphonate backbone, can cause transamination of the N4-position of deoxycytidine (dC) when standard benzoyl (bz) protection is used.[2][3][4] This side reaction can be as high as 15%.[3][4][5]
Deprotection Strategies and Protocols
Several strategies have been developed to address these challenges, ranging from modified one-pot and two-step procedures to the use of more labile protecting groups.
Protocol 1: One-Pot Deprotection with Dilute Ammonia (B1221849) and Ethylenediamine
This novel one-pot procedure is designed to minimize backbone degradation and side reactions, offering significantly higher product yields compared to traditional two-step methods.[2][3][4][5] It involves a brief initial treatment with dilute ammonia to remove exocyclic amine protecting groups, followed by the addition of ethylenediamine to complete the deprotection.[2][3][4][5]
Experimental Protocol:
-
Initial Ammonia Treatment:
-
Ethylenediamine Addition:
-
Reaction Quenching and Preparation for Purification:
Diagram of the One-Pot Deprotection Workflow:
References
Application Notes and Protocols for Incorporating Methylphosphonate Linkages to Enhance Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of oligonucleotides into cells is a critical barrier to their therapeutic application. The negatively charged phosphodiester backbone of natural nucleic acids hinders their passive diffusion across the lipophilic cell membrane. Chemical modifications are therefore essential to improve their drug-like properties, including cellular uptake. One such modification is the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a methyl group, forming a methylphosphonate (B1257008) linkage. This modification neutralizes the negative charge of the phosphodiester backbone, which has been investigated as a strategy to enhance cellular penetration.
These application notes provide a comprehensive overview of the use of methylphosphonate linkages in oligonucleotides to improve cellular uptake. We will cover the underlying mechanism, present comparative data on uptake efficiency, and provide detailed protocols for the synthesis, labeling, and quantification of cellular uptake of methylphosphonate-modified oligonucleotides.
Mechanism of Enhanced Cellular Uptake
Methylphosphonate oligonucleotides are uncharged, which distinguishes them from the anionic phosphodiester and phosphorothioate (B77711) oligonucleotides.[1] It has been suggested that their charge neutrality and increased lipophilicity might allow them to more readily cross cell membranes via passive diffusion.[1] However, experimental evidence indicates that the primary mechanism of cellular uptake for methylphosphonate oligonucleotides is endocytosis, specifically fluid phase or adsorptive endocytosis.[2][3][4] This process is temperature-dependent and results in the oligonucleotides being localized within intracellular vesicles, such as endosomes.[2][3][4]
Unlike phosphodiester oligonucleotides, the uptake of methylphosphonate oligonucleotides is not easily blocked by competition with unlabeled oligonucleotides, suggesting a distinct uptake pathway that is not reliant on specific high-affinity cell surface receptors.[2][3][4] Once inside the cell, the escape from these endosomal compartments is a critical step for the oligonucleotide to reach its target in the cytoplasm or nucleus.
Data Presentation: Comparative Cellular Uptake
The efficiency of cellular uptake of methylphosphonate-modified oligonucleotides is often compared to other backbone modifications, such as the more common phosphorothioates. The following table summarizes findings from a comparative study on the cellular binding and uptake of different oligonucleotide modifications in mouse spleen cells.
| Oligonucleotide Modification | Relative Cellular Binding and Uptake | Nuclease Degradation (Intracellular) |
| Phosphorothioate (S-oligo) | Highest | Not detectable by 4h[2] |
| Phosphorothioate-Phosphodiester (S-O-oligo) | High | Not detectable by 4h[2] |
| Phosphodiester (O-oligo) | Moderate | Extensive by 4h[2] |
| Methylphosphonate-Phosphodiester (MP-O-oligo) | Lowest | Not detectable by 4h[2] |
Table 1: Comparison of cellular binding and uptake of various oligonucleotide modifications. Data is qualitatively summarized from a study by Zhao et al. (1993).[2]
It is important to note that while the mixed methylphosphonate-phosphodiester oligonucleotides showed lower uptake compared to phosphorothioates in this particular study, the complete replacement of the backbone with methylphosphonate linkages may yield different results. Furthermore, the increased nuclease resistance conferred by the methylphosphonate linkage is a significant advantage.[2]
Experimental Protocols
Protocol 1: Synthesis of Methylphosphonate-Modified Oligonucleotides
The synthesis of methylphosphonate oligonucleotides can be performed using automated DNA synthesizers with methylphosphonamidite monomers.[5][6] The following is a general protocol outline.
Materials:
-
DNA synthesizer
-
Methylphosphonamidite monomers
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent)
-
Deprotection solution (e.g., ethylenediamine/ethanol)
-
HPLC system for purification
Procedure:
-
Automated Synthesis:
-
Program the DNA synthesizer with the desired sequence.
-
Use methylphosphonamidite monomers in place of standard phosphoramidites at the desired positions.
-
The coupling, capping, and oxidation steps are performed similarly to standard DNA synthesis.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the CPG support.
-
Perform deprotection of the base and phosphate groups using a suitable deprotection solution. This step is critical and may require specific conditions to avoid degradation of the methylphosphonate linkages.
-
-
Purification:
-
Purify the crude oligonucleotide using reverse-phase or ion-exchange HPLC to obtain the full-length product.
-
-
Quantification:
-
Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
-
Protocol 2: Fluorescent Labeling of Methylphosphonate Oligonucleotides
Fluorescent labeling is essential for visualizing and quantifying cellular uptake. Oligonucleotides can be labeled at the 5' or 3' end.
Materials:
-
Purified amino-modified methylphosphonate oligonucleotide
-
NHS-ester or maleimide (B117702) derivative of a fluorescent dye (e.g., FITC, Cy3, Cy5)
-
Labeling buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)
-
Size-exclusion chromatography columns or HPLC for purification
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize the methylphosphonate oligonucleotide with a 5' or 3' amino-linker.
-
-
Dye Conjugation:
-
Dissolve the amino-modified oligonucleotide in the labeling buffer.
-
Add the reactive fluorescent dye (e.g., NHS-ester) to the oligonucleotide solution. The molar ratio of dye to oligonucleotide should be optimized.
-
Incubate the reaction mixture in the dark at room temperature for several hours or overnight at 4°C.
-
-
Purification of Labeled Oligonucleotide:
-
Remove the unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Alternatively, purify the labeled oligonucleotide using HPLC.
-
-
Quantification:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and the excitation maximum of the dye to determine the concentration and labeling efficiency.
-
Protocol 3: Quantification of Cellular Uptake by Flow Cytometry
Flow cytometry provides a quantitative measure of the total fluorescence associated with a cell population.
Materials:
-
Fluorescently labeled methylphosphonate oligonucleotide
-
Cultured cells (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
-
Oligonucleotide Treatment:
-
Prepare the desired concentration of the fluorescently labeled methylphosphonate oligonucleotide in fresh cell culture medium.
-
Remove the old medium from the cells and add the oligonucleotide-containing medium.
-
Include an untreated cell sample as a negative control.
-
Incubate the cells for the desired time period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting:
-
Wash the cells twice with PBS to remove any unbound oligonucleotide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing serum and transfer the cell suspension to a FACS tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend them in cold PBS or FACS buffer.
-
Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the live cell population based on forward and side scatter.
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Compare the MFI of the treated cells to the untreated control to quantify the cellular uptake.
-
Protocol 4: Visualization of Cellular Uptake by Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of the subcellular localization of the oligonucleotides.
Materials:
-
Fluorescently labeled methylphosphonate oligonucleotide
-
Cultured cells seeded on glass coverslips in a 24-well plate
-
Cell culture medium and supplements
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 3, but with cells seeded on coverslips.
-
-
Cell Fixation and Staining:
-
After incubation, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular antibody staining is required.
-
Counterstain the nuclei with DAPI or Hoechst solution for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the oligonucleotide's fluorophore and the nuclear stain.
-
Mandatory Visualizations
Caption: Cellular uptake pathway of methylphosphonate oligonucleotides.
Caption: Experimental workflow for quantifying cellular uptake.
References
- 1. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Methylphosphonamidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency specifically when using methylphosphonamidites in oligonucleotide synthesis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for methylphosphonamidite chemistry?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) monomer in each synthesis cycle.[1] Achieving a high coupling efficiency (ideally >98%) is crucial because unreacted sites lead to the formation of truncated sequences. The accumulation of these truncated oligonucleotides significantly reduces the yield of the desired full-length product, which is especially critical when synthesizing long oligonucleotides.[2]
Q2: What are the most common causes of low coupling efficiency with methylphosphonamidites?
A2: The most common causes include:
-
Moisture Contamination: Methylphosphonamidites are highly sensitive to moisture. Water can hydrolyze the phosphonamidite or react with the activated intermediate, preventing a successful coupling reaction.[3][4]
-
Degraded Reagents: The quality of the methylphosphonamidite, activator, and solvents is critical. These reagents have a finite shelf life and can degrade, leading to reduced reactivity.[3]
-
Suboptimal Reaction Conditions: Factors such as insufficient coupling time or incorrect activator concentration can lead to incomplete reactions.[1] Methylphosphonamidites are known to be more sterically hindered and may require longer coupling times compared to standard phosphoramidites.[5]
-
Synthesizer and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, blocked lines, or incorrect reagent delivery, can prevent the reagents from reaching the synthesis column in the correct amounts and at the proper time.[1][3]
Q3: How does moisture specifically impact the coupling reaction?
A3: Moisture negatively affects coupling efficiency in two primary ways:
-
It can react with the activated phosphoramidite, rendering it incapable of coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
It can lead to the degradation of the phosphoramidite itself, reducing the concentration of the active reagent.[2]
Q4: Are there specific handling precautions for methylphosphonamidites?
A4: Yes. Due to their sensitivity to moisture and oxidation, methylphosphonamidites should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (typically -20°C).[4] They should be allowed to warm to room temperature before opening to prevent condensation. Solutions should be prepared using anhydrous solvents, and any unused solution should be stored under an inert atmosphere.
Q5: How can I assess the quality of my methylphosphonamidite reagent?
A5: A visual inspection of the powder can be informative; it should be a white, free-flowing powder. Clumping or discoloration may indicate degradation. For a more thorough analysis, ³¹P NMR spectroscopy can be used to confirm the presence of the correct phosphorus species and identify any degradation products.
Q6: My coupling efficiency is low for all bases. What is the likely cause?
A6: If you are experiencing low coupling efficiency across all bases, the issue is likely systemic. The most probable causes are moisture in your reagents or solvents (especially acetonitrile), a degraded activator solution, or a problem with your DNA synthesizer's fluidics system.[4]
Data Presentation
Table 1: Recommended Reagent Concentrations and Coupling Times for Methylphosphonamidite Synthesis
| Reagent/Parameter | Recommended Range | Notes |
| Methylphosphonamidite Concentration | 0.05 M - 0.1 M | Higher concentrations are generally recommended to drive the reaction.[4] |
| Activator Concentration | 0.25 M - 0.5 M | The optimal concentration can depend on the specific activator used.[6] |
| Water Content in Acetonitrile (B52724) | < 30 ppm (ideally < 10 ppm) | Use anhydrous, DNA synthesis-grade acetonitrile.[3][4] |
| Coupling Time | 6 - 15 minutes | Longer coupling times are often necessary for methylphosphonamidites compared to standard phosphoramidites. A starting point of 6 minutes is recommended, with extensions to 10 or 15 minutes if low efficiency is observed.[4][5] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To ensure the acetonitrile used for reagent dissolution and during synthesis has a minimal water content.
Materials:
-
DNA synthesis-grade acetonitrile
-
Activated 3Å molecular sieves
-
Oven
-
Sealed, dry glass bottle
Procedure:
-
Activate the molecular sieves by heating them in an oven at a high temperature (e.g., 250-300°C) under vacuum for at least 4 hours to remove any adsorbed water.
-
Allow the molecular sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves to the bottle of acetonitrile (a 5-10% w/v ratio is common).
-
Seal the bottle tightly and allow it to stand for at least 24 hours before use.[4]
-
When drawing solvent, use a dry syringe and needle, and maintain a positive pressure of inert gas (argon or nitrogen) in the bottle.
Protocol 2: Small-Scale Test Synthesis
Objective: To isolate and test the performance of a specific batch of methylphosphonamidite or activator.
Procedure:
-
Program the DNA synthesizer to perform a short synthesis (e.g., a dimer or trimer) on a small-scale column.
-
Use a standard, reliable phosphoramidite for the first coupling to establish a baseline trityl reading.
-
For the second coupling, use the methylphosphonamidite .
-
Monitor the trityl cation release at each step. A significant drop in the trityl signal after the methylphosphonamidite coupling indicates a problem with that specific reagent or the coupling conditions.
-
This test can be repeated with a fresh batch of activator or an extended coupling time to pinpoint the source of the low efficiency.
Protocol 3: Trityl Cation Assay for Coupling Efficiency Monitoring
Objective: To quantitatively measure the stepwise coupling efficiency during synthesis.
Procedure:
-
During each detritylation step of the synthesis cycle, the acidic deblocking solution removes the dimethoxytrityl (DMT) protecting group from the 5'-end of the newly added nucleotide.
-
This released DMT cation has a characteristic orange color and a strong absorbance at approximately 495 nm.
-
The synthesizer's software will automatically measure the absorbance of the collected trityl cation solution at each step.
-
A consistent and high absorbance reading from cycle to cycle indicates a high and uniform coupling efficiency.
-
A sudden or gradual decrease in the absorbance reading is a direct indication of a drop in coupling efficiency in the preceding coupling step.[6] By comparing the intensity of the trityl released after the first and subsequent coupling steps, the average coupling efficiency can be calculated.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Optimizing Deprotection for Methylphosphonate Oligonucleotides
Welcome to the technical support center for methylphosphonate (B1257008) oligonucleotide deprotection. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of methylphosphonate oligonucleotides.
Question: I am observing a significant peak in my HPLC or Mass Spectrometry analysis that corresponds to an unexpected mass addition, particularly with sequences containing deoxycytidine (dC). What is the likely cause and solution?
Answer:
This is a common issue caused by a side reaction during deprotection with ethylenediamine (B42938) (EDA). The primary amino groups of EDA can react with the N4-benzoyl protecting group on deoxycytidine (dC-bz), leading to a transamination reaction that forms an EDA adduct. This can affect up to 15% of the dC residues.[1][2][3][4]
Solutions:
-
Change the dC Protecting Group: The most effective solution is to use a different protecting group for dC that is less susceptible to transamination. Isobutyryl (ibu) or acetyl (Ac) protected dC (dC-ibu or dC-Ac) are recommended alternatives.[1][4]
-
Optimize Deprotection Chemistry: If resynthesis is not an option, ensure you are using an optimized "one-pot" deprotection protocol. A brief pre-treatment with dilute ammonium (B1175870) hydroxide (B78521) can help minimize side reactions before the addition of EDA.[1][2][3][4][5]
Question: My final yield of the deprotected oligonucleotide is very low. How can I improve it?
Answer:
Low yield can result from incomplete cleavage from the solid support, degradation of the methylphosphonate backbone, or suboptimal deprotection conditions.
Solutions:
-
Avoid Harsh Conditions: The methylphosphonate backbone is sensitive to strong bases. Avoid prolonged exposure to concentrated ammonium hydroxide, which can cause significant degradation.[4][6]
-
Adopt the "One-Pot" Method: A well-documented one-pot procedure has been shown to improve yields by as much as 250% compared to older two-step methods.[1][2][3] This method involves a short, mild ammonium hydroxide treatment to remove certain adducts, followed by EDA for the main deprotection step, all in a single vessel.[1][2][3][4][5]
-
Ensure Complete Cleavage: The initial cleavage from the support is critical. The one-pot protocol integrates a cleavage step that is designed to be efficient while preserving the integrity of the backbone.
Question: My Mass Spectrometry results show a complex mixture of products, and I suspect incomplete deprotection. How can I confirm and resolve this?
Answer:
Incomplete deprotection leaves some nucleobase protecting groups (e.g., benzoyl, isobutyryl) attached, leading to a heterogeneous product mixture.
Solutions:
-
Extend Deprotection Time: While the standard protocol is 6 hours with EDA at room temperature, extending this time may help drive the reaction to completion, especially for sterically hindered sequences.
-
Re-treat the Oligonucleotide: If you have already purified the product, you can re-subject the mixed fractions to the deprotection conditions to remove the remaining protecting groups.
-
Analytical Verification: Use both RP-HPLC and Mass Spectrometry to analyze your product.[7][8][9] Incomplete deprotection will be evident as multiple peaks in the HPLC chromatogram and a series of masses corresponding to the full-length product with one or more protecting groups still attached.
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common deprotection issues.
Caption: A logical workflow for troubleshooting methylphosphonate oligo deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the standard deprotection reagent for methylphosphonate oligonucleotides?
A1: Ethylenediamine (EDA) is the most commonly used reagent because standard conditions like concentrated ammonium hydroxide can cleave the methylphosphonate backbone.[4] EDA is effective at removing the protecting groups from the nucleobases without damaging the backbone.
Q2: Why is a "one-pot" deprotection procedure recommended?
A2: The one-pot procedure is recommended because it is faster, simpler, and results in higher yields compared to traditional two-step methods.[1][2][3][4] It combines a mild ammonium hydroxide treatment to remove specific adducts with the main EDA deprotection step in a single reaction vessel, minimizing sample handling and potential for degradation.[1][2][3]
Q3: What are the optimal conditions for the one-pot deprotection method?
A3: A typical one-pot protocol involves two main steps:
-
A brief, 30-minute treatment of the support-bound oligonucleotide with dilute ammonium hydroxide at room temperature.[1][2][3]
-
The addition of one volume of EDA to the same vial, followed by incubation for 6 hours at room temperature.[1][2][3]
Q4: How should I stop the deprotection reaction?
A4: The reaction can be effectively stopped by diluting and neutralizing the reaction mixture. This is preferred over evaporation, which can be time-consuming and lead to variable amounts of backbone hydrolysis.[2]
Q5: Which analytical techniques are essential for quality control of deprotected methylphosphonate oligos?
A5: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), typically Electrospray Ionization (ESI-MS), is essential.[8][9] HPLC provides information on the purity of the sample, while MS confirms the molecular weight of the final product and helps identify any modifications or adducts.[7][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to deprotection conditions and outcomes.
Table 1: Comparison of Deprotection Methods
| Method | Key Reagents | Reported Relative Yield | Common Issues |
|---|---|---|---|
| Two-Step Method | 1. Hydrazine/Ethanol2. EDA/Ethanol | Baseline | More complex, lower yield |
| One-Pot Method | 1. Dilute NH₄OH2. EDA | Up to 250% higher than two-step[1][2][3] | Minimized side reactions |
Table 2: Common Side Reactions with N-Benzoyl-dC (dC-bz)
| Reagent | Side Reaction | Extent of Reaction | Recommended Solution |
|---|
| Ethylenediamine (EDA) | Transamination at C4 position | Up to 15%[1][2][3][4] | Use N-isobutyryl-dC (dC-ibu) or N-acetyl-dC (dC-Ac) |
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from the procedure described by Hogrefe et al. and is designed to maximize yield and purity.[1][2][3][5]
Materials:
-
Oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column or vial.
-
Deprotection Solution A: Acetonitrile/Ethanol/Ammonium Hydroxide (45:45:10 v/v/v).
-
Deprotection Solution B: Ethylenediamine (EDA).
-
Neutralizing Solution: Acetic Acid.
Methodology:
-
Preparation: Air-dry the solid support within the synthesis column to remove residual synthesis solvents. Transfer the support to a clean, sealable deprotection vial.
-
Step 1 - Mild Ammonia Treatment: Add 0.5 mL of Deprotection Solution A to the vial. Seal the vial tightly and let it stand at room temperature for 30 minutes. This step is crucial for reverting potential dG adducts without cleaving the backbone.[4]
-
Step 2 - EDA Deprotection: Carefully add 0.5 mL of Deprotection Solution B (EDA) directly to the vial containing the support and Solution A. Reseal the vial.
-
Incubation: Let the vial stand at room temperature for 6 hours to allow for complete removal of the nucleobase protecting groups.
-
Quenching: To stop the reaction, dilute the mixture with water and neutralize with a suitable acid like acetic acid. This prepares the crude product for purification.
-
Purification: The crude oligonucleotide solution is now ready for purification by HPLC.
Deprotection and Analysis Workflow
The following diagram illustrates the overall workflow from the end of synthesis to the final analysis of the purified product.
Caption: Workflow for one-pot deprotection and subsequent analysis.
References
- 1. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions during methylphosphonate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding side reactions during methylphosphonate (B1257008) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methylphosphonates?
A1: The two most prevalent methods for forming the crucial carbon-phosphorus (C-P) bond in methylphosphonate synthesis are the Michaelis-Arbuzov reaction and the Pudovik reaction. The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.[1][2][3] The Pudovik reaction is the addition of a dialkyl phosphite to a carbonyl compound or an imine.[4][5]
Q2: I am observing a byproduct that is a vinyl phosphate (B84403) in my Michaelis-Arbuzov reaction. What is it and how can I avoid it?
A2: This is likely the result of the Perkow reaction, a common side reaction in the Michaelis-Arbuzov synthesis when using α-halo ketones.[3][6][7] The Perkow reaction competes with the desired substitution reaction. To favor the Michaelis-Arbuzov product, you can try using higher reaction temperatures or switching to an α-iodo ketone, which is less prone to this side reaction.[8][9]
Q3: My Pudovik reaction is giving a rearranged phosphate product instead of the expected α-hydroxyphosphonate. Why is this happening?
A3: You are likely observing the phospha-Brook rearrangement. This rearrangement is often promoted by the use of a strong base as a catalyst and can be exacerbated by higher reaction temperatures and prolonged reaction times.[2][10] To minimize this side reaction, consider using a milder base (e.g., triethylamine), running the reaction at a lower temperature, and monitoring the reaction closely to stop it as soon as the starting material is consumed.[2]
Q4: I'm having trouble with the deprotection of my phosphonate (B1237965) ester. What are some common side reactions to be aware of?
A4: During the deprotection of phosphonate esters, particularly with the McKenna reaction (using bromotrimethylsilane), you should be cautious of the cleavage of other sensitive functional groups. For instance, acid-labile protecting groups like tert-butyl esters can be cleaved.[11][12] N-alkylation can also occur as a side reaction.[12] To mitigate these issues, using buffered solutions during the solvolysis step of the McKenna reaction can be effective in preventing the cleavage of acid-labile groups.[12]
Troubleshooting Guides
Issue 1: Low Purity of the Final Methylphosphonate Product
| Potential Cause | Recommended Solution | Citation |
| Ineffective Deprotonation of Starting Material | Ensure the base used (e.g., LDA, NaH) is fresh and of high purity. Confirm complete deprotonation before proceeding with the reaction. | [13] |
| Co-eluting Impurities during Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent can improve separation. | [13] |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using techniques like TLC or NMR to ensure all starting material is consumed. | [13] |
| Presence of Acidic Byproducts | Thoroughly wash the reaction mixture with a mild base to remove any acidic impurities before purification by distillation. |
Issue 2: Side Reactions in Michaelis-Arbuzov Synthesis
| Side Product | Potential Cause | Recommended Solution | Citation |
| Perkow Product (Vinyl Phosphate) | Use of α-bromo or α-chloro ketones as substrates. | Use the corresponding α-iodo ketone, which is less prone to the Perkow reaction. Increasing the reaction temperature can also favor the Michaelis-Arbuzov product. | [8][9] |
| Alkene Byproducts | Use of secondary alkyl halides. | Switch to primary alkyl halides, which are more reactive and less prone to elimination reactions. | [14] |
| Pyrolysis to Phosphonic Acid | High reaction temperatures when synthesizing phosphinates. | Carefully control the reaction temperature to avoid decomposition of the product. | [14] |
| Formation of Diisopropyl Methylphosphonate | In the synthesis of sarin, a second isopropanol (B130326) molecule can react with the product. | This is an inherent byproduct in this specific synthesis and is difficult to completely eliminate. |
Issue 3: Side Reactions in Pudovik Synthesis
| Side Product | Potential Cause | Recommended Solution | Citation |
| Phospha-Brook Rearrangement Product (Phosphate) | Use of a strong base catalyst, high reaction temperature, or prolonged reaction time. | Use a milder base (e.g., triethylamine), lower the reaction temperature, and monitor the reaction to completion to avoid prolonged exposure to basic conditions. | [2][10] |
| α-Ketophosphonate | Oxidation of the α-hydroxyphosphonate product. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | [15] |
| Hydrolysis of Phosphonate Esters | Harsh acidic or basic work-up conditions. | Use mild work-up and purification conditions to avoid hydrolysis of the ester groups. | [2] |
Quantitative Data
Table 1: Effect of Catalyst on the Michaelis-Arbuzov Reaction Yield [16]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 60 | 16 | 52.7 |
| 2 | ZnBr₂ | THF | 60 | 10 | 65.2 |
| 3 | LaCl₃·7H₂O | THF | 60 | 8 | 68.4 |
| 4 | CeCl₃·7H₂O | THF | 60 | 8 | 70.6 |
| 5 | CeCl₃·7H₂O-SiO₂ | THF | 60 | 6 | 70.6 |
Table 2: Effect of Solvent on the CeCl₃·7H₂O-SiO₂ Catalyzed Michaelis-Arbuzov Reaction [16]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | THF | 40 | 12 | 60.5 |
| 2 | CH₂Cl₂ | 40 | 14 | 55.4 |
| 3 | CH₃CN | 40 | 12 | 65.2 |
| 4 | Dioxane | 40 | 15 | 48.3 |
| 5 | Toluene | 40 | 16 | 45.1 |
| 6 | Solvent-free | 45 | 0.15 | 85.3 |
Table 3: Effect of Reaction Conditions on E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction [5]
| Entry | Base | Temperature (°C) | E:Z Ratio |
| 1 | LHMDS | -78 | Z-selective |
| 2 | LHMDS | 23 | E-selective |
| 3 | NaHMDS | -78 | Z-selective |
| 4 | KHMDS | -78 | Z-selective |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Methylphosphonate via Michaelis-Arbuzov Reaction[1][17]
Materials:
-
Trimethyl phosphite
-
Methyl iodide
-
Methyl p-toluenesulfonate (catalyst)
Procedure:
-
To a reaction vessel equipped with a stirrer and under an inert atmosphere, add trimethyl phosphite.
-
Add a catalytic amount of methyl p-toluenesulfonate.
-
Heat the mixture to 170-180 °C and maintain this temperature for 2 hours with stirring.
-
After the reaction is complete, transfer the crude product to a rotary evaporator.
-
Purify the product by vacuum distillation at a vacuum of 0.095-0.1 MPa and an oil bath temperature of 190-200 °C to obtain dimethyl methylphosphonate.
Protocol 2: Synthesis of Diethyl Hydroxymethylphosphonate[2]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
Procedure:
-
In a 250-mL round-bottomed flask with a magnetic stirrer and reflux condenser, combine 69 g (0.5 mol) of diethyl phosphite, 15 g (0.5 mol) of paraformaldehyde, and 5.1 g (0.05 mol) of triethylamine.
-
Heat the mixture in an oil bath preheated to 100–120°C.
-
Increase the temperature to 120–130°C and stir for 4 hours.
-
Remove the triethylamine by heating under reduced pressure (ca. 15 mm) with a bath temperature of approximately 80°C.
-
Purify the product by Kugelrohr distillation at 125°C (0.05 mm) to yield diethyl hydroxymethylphosphonate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102964382A - Method for synthesizing dimethyl methylphosphonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites and Aryl Iodides by Palladium Catalysis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Dimethyl methylphosphonate [medbox.iiab.me]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 15. Synthesis and Reactions of α-Hydroxyphosphonates [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Long Methylphosphonate Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of long methylphosphonate (B1257008) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing long methylphosphonate oligonucleotides?
A1: The synthesis of long methylphosphonate oligonucleotides presents several key challenges:
-
Low Coupling Efficiency: Achieving and maintaining high coupling efficiency throughout the synthesis of a long oligonucleotide is critical. A small decrease in average coupling efficiency can lead to a significant reduction in the yield of the full-length product.[1][2]
-
Backbone Sensitivity: The methylphosphonate backbone is susceptible to degradation under standard basic deprotection conditions, such as treatment with ammonium (B1175870) hydroxide (B78521).[3]
-
Stereochemistry: The phosphorus atom in the methylphosphonate linkage is a chiral center. A standard synthesis produces a mixture of diastereomers, which can complicate purification and affect the oligonucleotide's biological properties.[4][5]
-
Deprotection Side Reactions: Alternative deprotection reagents like ethylenediamine (B42938) (EDA) can cause unwanted side reactions, such as the transamination of protected cytidine (B196190) residues.[3][6]
-
Purification Difficulties: The final product can be challenging to purify due to the presence of closely related failure sequences and multiple diastereomers.[4] Additionally, methylphosphonate oligonucleotides can have poor aqueous solubility.[7][8]
Q2: Why is my coupling efficiency low during the synthesis of a long methylphosphonate oligonucleotide?
A2: Low coupling efficiency is a common issue, often stemming from the presence of moisture. Water can react with the activated phosphoramidite (B1245037) monomer, preventing it from coupling to the growing oligonucleotide chain.[1] It can also degrade the phosphoramidite before it is used. Other factors include the stability of the specific monomers being used and the efficiency of the activator.
Q3: I am observing significant product degradation during the deprotection step. What could be the cause?
A3: The methylphosphonate backbone is known to be sensitive to basic conditions. Standard deprotection protocols using concentrated ammonium hydroxide can lead to cleavage of the internucleotide linkages and degradation of your product.[3] It is crucial to use milder deprotection methods specifically developed for methylphosphonate oligonucleotides.
Q4: My final product shows a complex profile on HPLC, making purification difficult. Why is this?
A4: The complexity of your HPLC profile is likely due to two main factors. First, the synthesis of long oligonucleotides inherently produces a mixture of the full-length product and various truncated "failure" sequences. Second, because the methylphosphonate linkage is chiral, a standard synthesis results in a large number of diastereomers (2^(n-1) for an oligo of length 'n').[4] These diastereomers can have different retention times on HPLC, leading to broad or multiple peaks.
Troubleshooting Guide
Problem 1: Low Yield of Full-Length Oligonucleotide
| Possible Cause | Recommended Solution |
| Moisture in Reagents | Ensure all reagents, especially acetonitrile (B52724) and activator solutions, are anhydrous. Use fresh, high-quality reagents and consider drying them over molecular sieves.[3][4] |
| Degraded Phosphoramidites | Use fresh phosphoramidite solutions for each synthesis. Some chirally pure synthons can be particularly unstable.[3] |
| Suboptimal Coupling Time | For sterically hindered or less reactive monomers, increasing the coupling time may improve efficiency. |
| Inefficient Activator | For methylphosphonate synthesis, activators like DCI are often recommended to balance activation efficiency with minimizing side reactions.[1] |
Problem 2: Product Degradation or Modification during Deprotection
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | Avoid using concentrated ammonium hydroxide. A recommended alternative is a one-pot method involving a brief treatment with dilute ammonium hydroxide followed by ethylenediamine (EDA).[3][6][9] |
| Side Reactions with EDA | If using N4-benzoyl-dC, EDA can cause transamination.[3][6] Consider using dC protected with a group less susceptible to this side reaction, such as isobutyryl (ibu).[3] |
| Incomplete Deprotection | Incomplete removal of protecting groups can lead to a heterogeneous product. Ensure sufficient reaction time and appropriate temperatures for the chosen deprotection method. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Recommended Solution |
| Co-elution of Failure Sequences | Utilize "DMT-on" purification. The full-length product retains the hydrophobic 5'-dimethoxytrityl (DMT) group, allowing for effective separation from uncapped failure sequences via reversed-phase HPLC.[10] |
| Presence of Diastereomers | For applications requiring a single stereoisomer, the use of chirally pure methylphosphonate dimer synthons during synthesis is necessary.[11][12][13] Purification of individual diastereomers from a racemic mixture is often not feasible for long oligonucleotides. |
| Poor Solubility | Low solubility can be an inherent property of some methylphosphonate sequences.[7][8] Purification may require the use of organic co-solvents in the mobile phase. |
| Secondary Structures | Oligonucleotides with high GC content or self-complementary sequences can form secondary structures that interfere with purification. Anion-exchange HPLC, potentially at elevated temperatures or pH, can help to disrupt these structures.[10] |
Experimental Protocols
Protocol 1: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is adapted from a method designed to minimize backbone degradation and side reactions.[3][6]
-
After synthesis, keep the oligonucleotide on the solid support.
-
Add a solution of dilute ammonium hydroxide to the support and let it stand for 30 minutes at room temperature. This step is primarily to remove protecting groups from any dG residues that may be susceptible to modification.[3]
-
Add one volume of ethylenediamine (EDA) directly to the ammonium hydroxide solution.
-
Allow the reaction to proceed for 6 hours at room temperature to complete the deprotection and cleave the oligonucleotide from the support.[6]
-
Dilute and neutralize the reaction mixture to prepare the crude product for chromatographic purification.
Visualizations
Caption: Workflow for the one-pot deprotection of methylphosphonate oligonucleotides.
Caption: Troubleshooting logic for low yield in methylphosphonate oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. methyl-phosphonate oligo synthesis [biosyn.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atdbio.com [atdbio.com]
- 11. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Methylphosphonate Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of chirality on the function of methylphosphonate (B1257008) oligonucleotides (MPOs). Find answers to frequently asked questions and troubleshooting tips for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a methylphosphonate oligonucleotide (MPO) and what is the significance of its chirality?
Methylphosphonate oligonucleotides are synthetic analogs of DNA where one of the non-bridging oxygen atoms in the phosphodiester backbone is replaced by a methyl group.[1][2] This modification introduces a chiral center at the phosphorus atom, resulting in two diastereomers for each linkage: the Rp and Sp configurations. This chirality significantly influences the oligonucleotide's properties and function. A typical racemic 18-mer MPO can contain as many as 131,072 different diastereomers.[3]
Q2: How does the chirality (Rp vs. Sp configuration) of the methylphosphonate linkage affect hybridization to target RNA?
The stereochemistry of the methylphosphonate linkage has a profound effect on the stability of the duplex formed with a complementary RNA strand.
-
Rp-MPOs: Oligonucleotides enriched with the Rp configuration exhibit significantly higher binding affinity to complementary RNA compared to racemic MPOs.[1][2][3][4] The melting temperatures (Tms) of duplexes formed by Rp isomers are consistently higher than those formed by the corresponding Sp isomers, indicating a more stable duplex.[5][6] In some cases, Rp-modified duplexes show almost the same melting temperatures as unmodified phosphodiester DNA duplexes.[7]
-
Sp-MPOs: Conversely, oligonucleotides with the Sp configuration generally show reduced binding affinity and lower duplex stability compared to both Rp and racemic MPOs.[3][8] The decreased stability is thought to be due to increased steric hindrance from the methyl group in the Sp orientation.[8]
Q3: What is the effect of methylphosphonate chirality on nuclease resistance?
Methylphosphonate oligonucleotides, in general, are highly resistant to degradation by nucleases compared to unmodified DNA.[3][9] This resistance is a key advantage for their use as antisense agents. While both diastereomers contribute to this stability, oligonucleotides with alternating Rp methylphosphonate and phosphodiester linkages have been shown to be 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides.[3] Combining the methylphosphonate modification with 2'-O-methyl sugar modifications can lead to almost complete resistance to nuclease degradation in vivo.[3]
Q4: How does chirality impact the cellular uptake of methylphosphonate oligonucleotides?
Methylphosphonate oligonucleotides are generally taken up by cells, although the exact mechanism is thought to involve fluid phase or adsorptive endocytosis.[10][11] The non-ionic nature of the methylphosphonate backbone is believed to facilitate cellular uptake compared to the highly charged phosphodiester backbone of natural DNA.[12] While the direct influence of Rp versus Sp chirality on the rate of cellular uptake is not extensively detailed in the provided results, the overall uptake is a known characteristic of this class of compounds. For effective delivery to the cytoplasm and to escape endosomal/lysosomal compartments, liposomal formulations of MPOs have been successfully used.[13]
Troubleshooting Guide
Issue 1: Low hybridization signal or poor duplex stability with my methylphosphonate oligonucleotide.
-
Possible Cause: The presence of Sp diastereomers in your MPO can significantly reduce its binding affinity to the target sequence. Racemic mixtures will have a lower overall affinity than a pure Rp-configured oligonucleotide.[3][5][6]
-
Troubleshooting Steps:
-
Analyze Chirality: If possible, analyze the diastereomeric purity of your MPO using techniques like HPLC or NMR.
-
Use Stereopure MPOs: For applications requiring high affinity, it is highly recommended to use stereopure Rp-methylphosphonate oligonucleotides.[1][2] The synthesis of these can be achieved using chiral dimer synthons.[3]
-
Optimize Hybridization Conditions: Adjusting salt concentration and temperature during hybridization can help to stabilize the duplex, though it will not fully compensate for the inherent instability of Sp-containing duplexes.
-
Consider 2'-O-Methyl Modifications: Incorporating 2'-O-methyl modifications in conjunction with methylphosphonate linkages can enhance binding affinity.[5][6]
-
Issue 2: Degradation of methylphosphonate oligonucleotides during synthesis or deprotection.
-
Possible Cause: The methylphosphonate backbone is sensitive to basic conditions, and standard deprotection protocols using ammonium (B1175870) hydroxide (B78521) can lead to degradation.[14] Additionally, certain protecting groups on the nucleobases can lead to side reactions with the deprotection reagents.
-
Troubleshooting Steps:
-
Modified Deprotection Protocol: Avoid prolonged exposure to strong bases. A recommended method involves a brief treatment with dilute ammonia (B1221849) followed by the addition of ethylenediamine (B42938) (EDA) in a one-pot format.[15] This method has been shown to be superior in yield compared to traditional two-step methods.[15]
-
Protecting Group Selection: Be mindful of the protecting groups used for the nucleobases. For example, N4-benzoyl cytidine (B196190) can undergo transamination with EDA.[14][15]
-
Optimize Synthesis Cycle: During automated synthesis, the methylphosphonite intermediate can be unstable. Modified synthesis programs and reagents, such as a low-water oxidizer, can improve product yield.[3][16]
-
Issue 3: Low yield of full-length methylphosphonate oligonucleotide.
-
Possible Cause: The coupling efficiency of methylphosphonamidite monomers can be lower than that of standard phosphoramidites. The purity of the starting materials is also critical.
-
Troubleshooting Steps:
-
Increase Coupling Time: Extend the coupling times during automated synthesis to ensure complete reaction. For example, 2 minutes per addition for 2'-deoxy dimers and 3 minutes for 2'-O-methyl dimers has been suggested.[3]
-
Ensure Anhydrous Conditions: Use dry acetonitrile (B52724) and molecular sieves to minimize hydrolysis of the sensitive phosphonamidite intermediates.[3]
-
Purify Starting Materials: Ensure the high purity of monomer and dimer synthons to avoid the accumulation of truncated sequences.
-
Quantitative Data Summary
Table 1: Impact of Methylphosphonate Chirality on Duplex Melting Temperature (Tm) with RNA Targets
| Oligonucleotide Modification | Target | Tm (°C) | Change in Tm vs. Sp Isomer (°C) | Reference |
| Deoxyribo-12mer (Rp isomer) | RNA | 31-36 | ~3-5 | [5][6] |
| Deoxyribo-12mer (Sp isomer) | RNA | Lower than Rp | - | [5][6] |
| 2'-O-methylribo-12mer (Rp isomer) | RNA | 49-53 | ~3-5 | [5][6] |
| 2'-O-methylribo-12mer (Sp isomer) | RNA | Lower than Rp | - | [5][6] |
| Rp-Rp modified (d[GGAATTCC])2 | DNA | Similar to parent duplex | Higher than Sp-Sp | [8][17] |
| Sp-Sp modified (d[GGAATTCC])2 | DNA | Lower than parent duplex | - | [8][17] |
Table 2: Nuclease Resistance of Methylphosphonate Oligonucleotides
| Oligonucleotide Backbone | Nuclease Resistance Enhancement (vs. Unmodified DNA) | Reference |
| Alternating Rp MP/Phosphodiester | 25- to 300-fold | [3] |
| Alternating MP/Phosphodiester with 2'-O-methyl sugars | Almost completely resistant in vivo | [3] |
| General Methylphosphonate | Highly resistant | [3][9][12] |
Experimental Protocols
Protocol 1: Determination of Duplex Stability by UV Thermal Denaturation (Melting Temperature, Tm)
-
Sample Preparation:
-
Prepare solutions of the methylphosphonate oligonucleotide and the complementary RNA or DNA target in a suitable buffer (e.g., phosphate-buffered saline).
-
The concentrations of the oligonucleotides should be accurately determined by UV absorbance at 260 nm.
-
Mix equimolar amounts of the MPO and its target to a final concentration typically in the micromolar range.
-
-
Annealing:
-
Heat the mixed oligonucleotide solution to a temperature above the expected Tm (e.g., 80-90°C) for 5-10 minutes to ensure complete dissociation of any pre-existing duplexes.
-
Allow the solution to cool slowly to room temperature to facilitate proper duplex formation.
-
-
UV Melting Analysis:
-
Use a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 5°C) to a high temperature (e.g., 80-90°C).
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the maximum of the first derivative of the melting curve.
-
Thermodynamic parameters (ΔH°, ΔS°) can be derived by fitting the data to a two-state model of duplex dissociation.[3]
-
Protocol 2: In Vitro Nuclease Stability Assay
-
Oligonucleotide Labeling (Optional but Recommended):
-
For easier detection and quantification, label the 5' end of the methylphosphonate oligonucleotide with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a fluorescent dye.
-
-
Incubation with Nuclease Source:
-
Prepare a solution containing the labeled MPO in a biologically relevant medium, such as fetal bovine serum diluted in a buffered saline solution (e.g., 10% v/v).[3]
-
Incubate the samples at 37°C.
-
-
Time-Course Sampling:
-
At specified time intervals (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Immediately quench the enzymatic degradation by freezing the samples in a dry ice/isopropanol bath.[3]
-
-
Analysis of Degradation:
-
Analyze the samples by a suitable separation method, such as reversed-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Quantify the amount of intact, full-length oligonucleotide remaining at each time point by measuring the radioactivity or fluorescence of the corresponding peak or band.
-
-
Data Interpretation:
-
Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics.
-
Compare the stability of the methylphosphonate oligonucleotide to that of an unmodified control oligonucleotide.
-
Visualizations
Caption: Workflow for the synthesis and evaluation of chiral methylphosphonate oligonucleotides.
Caption: Troubleshooting logic for common issues with methylphosphonate oligonucleotides.
References
- 1. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Interactions of oligonucleotide analogs containing methylphosphonate internucleotide linkages and 2'-O-methylribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sequence specific hybridization properties of methylphosphonate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of cellular uptake of modified oligodeoxynucleotides containing methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. methyl-phosphonate oligo synthesis [biosyn.com]
- 13. Cellular uptake and localization of liposomal-methylphosphonate oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oligodeoxyribonucleoside methylphosphonates. NMR and UV spectroscopic studies of Rp-Rp and Sp-Sp methylphosphonate (Me) modified duplexes of (d[GGAATTCC])2 - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the yield of methylphosphonate DNA synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and quality of methylphosphonate (B1257008) DNA synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of methylphosphonate oligonucleotides.
Question: My coupling efficiency is very low, resulting in a poor final yield. What are the possible causes and solutions?
Answer: Low coupling efficiency is a frequent problem in methylphosphonate DNA synthesis. Here are the primary causes and how to address them:
-
Moisture in Reagents: The methylphosphonite intermediates are highly sensitive to hydrolysis.[1] Even small amounts of water in your reagents, particularly the phosphonamidite synthons and acetonitrile (B52724), can drastically reduce coupling efficiency to less than 10%.[1]
-
Inadequate Coupling Time: The coupling reaction for methylphosphonamidites can be slower than for standard phosphoramidites.
-
Solution: Increase the coupling time. For all-2'-deoxy dimers, a coupling time of 2 minutes per addition is recommended, while for all-2'-O-methyl dimers, 3 minutes per addition may be necessary.[1]
-
-
Suboptimal Oxidizer: The β-cyanoethyl phosphite (B83602) triester intermediates in methylphosphonate synthesis may not be sufficiently oxidized by standard iodine reagents.[1]
-
Solution: Use a specially formulated iodine oxidizer reagent with a reduced water content (e.g., 0.25% water).[1]
-
Question: I'm observing significant degradation of my oligonucleotide during the deprotection step. Why is this happening and what can I do?
Answer: The methylphosphonate backbone is highly susceptible to degradation under standard basic deprotection conditions.
-
Cause: Concentrated ammonium (B1175870) hydroxide, typically used for deprotecting standard oligonucleotides, will cleave the methylphosphonate linkages.[2]
-
Solution: Avoid using concentrated ammonium hydroxide. A widely adopted and effective alternative is the use of ethylenediamine (B42938) (EDA).[2] However, EDA can lead to side reactions, which are addressed in the next question.
Question: After deprotection with ethylenediamine (EDA), I'm seeing unexpected side products in my analysis. What are these and how can I prevent them?
Answer: EDA can cause side reactions with certain base-protecting groups, leading to undesired adducts and reduced yield of the final product.
-
Cause 1: Transamination of Benzoyl-Protected Cytidine (B196190): If N4-benzoyl cytidine (dC-bz) is used, EDA can cause transamination at the C4 position, leading to the formation of EDA adducts.[2][3] This side reaction can affect up to 15% of the N4-bz-dC bases.[3][4]
-
Cause 2: Displacement Reactions with dG Protecting Groups: A similar displacement reaction can occur at the O6 position of N2-ibu-O6-DPC-dG.[3][4]
Question: My final product yield is still low even after using EDA for deprotection. Are there more optimized deprotection protocols available?
Answer: Yes, a "one-pot" deprotection method has been shown to be superior to traditional two-step methods, with yield improvements of up to 250%.[3][4]
-
One-Pot Procedure: This method involves a brief, initial treatment with dilute ammonium hydroxide, followed by the addition of EDA to the same reaction vessel.[3][4] This approach is faster, cleaner, and simpler than previous methods.[2]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using methylphosphonate DNA?
A1: Methylphosphonate oligonucleotides offer several advantages for therapeutic and research applications:
-
Nuclease Resistance: The methylphosphonate backbone is highly resistant to degradation by cellular nucleases.[6][7]
-
Enhanced Cellular Uptake: The neutral charge of the backbone is thought to improve the ability of these molecules to cross cell membranes.[6]
-
High Target Affinity: Oligonucleotides with chirally pure R(P) methylphosphonate linkages can bind to RNA with significantly higher affinity than racemic mixtures.[8][9]
Q2: Why is the chirality of the methylphosphonate linkage important?
A2: The substitution of a non-bridging oxygen with a methyl group creates a chiral center at the phosphorus atom, resulting in R(P) and S(P) diastereomers.[7] The stereochemistry of this linkage has a profound effect on the oligonucleotide's properties:
-
Hybridization and Stability: Duplexes formed with R(P) chiral methylphosphonate DNA are significantly more stable to thermal denaturation than those with S(P) chirality.[1]
-
Structure: The sugar residue 5' to an S(p) chiral center can adopt an A-form sugar puckering, which can affect the overall duplex structure.[7]
Q3: Is it possible to synthesize RNA with methylphosphonate modifications?
A3: Yes, but it is more challenging than DNA synthesis. While the automated solid-phase synthesis is straightforward, the deprotection of methylphosphonate-modified RNA under basic conditions can lead to severe degradation and low yields.[10] A carefully optimized step-by-step procedure is required for successful deprotection.[10]
Q4: What is the recommended scale for methylphosphonate oligonucleotide synthesis?
A4: With optimized procedures, it is possible to reliably synthesize methylphosphonate oligonucleotides at 1- and 15-micromole scales.[11] The one-pot deprotection method has been successfully applied at 1, 100, and 150-micromole scales.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to improving the yield of methylphosphonate DNA synthesis.
Table 1: Impact of Reagent Purity on Coupling Efficiency
| Condition | Coupling Efficiency | Reference |
| Standard Dimer Synthons | <10% | [1] |
| Dimer Synthons dried over 3 Å molecular sieves for >24h | >95% | [1] |
Table 2: Comparison of Deprotection Methods
| Deprotection Method | Yield Improvement (vs. Two-Step Method) | Key Features | Reference |
| Two-Step Method | Baseline | Standard procedure, prone to side reactions and lower yield. | [3][4] |
| One-Pot Method | Up to 250% | Faster, cleaner, and simpler; minimizes side reactions. | [3][4] |
Table 3: Side Reactions in Deprotection with Ethylenediamine
| Nucleoside with Protecting Group | Side Reaction | Extent of Side Reaction | Reference |
| N4-benzoyl-dC (N4-bz-dC) | Transamination at C4 position | Up to 15% | [3][4] |
| N2-isobutyryl-O6-diphenylcarbamoyl-dG (N2-ibu-O6-DPC-dG) | Displacement at O6 position | Significant | [3][4] |
| N4-isobutyryl-dC (N4-ibu-dC) | No side reactions observed | - | [3][4] |
| N6-benzoyl-dA (N6-bz-dA) | No side reactions observed | - | [3][4] |
| Thymidine (T) | No side reactions observed | - | [3][4] |
Experimental Protocols
Protocol 1: Optimized Solid-Phase Synthesis of Methylphosphonate Oligonucleotides
This protocol is based on modifications to standard phosphoramidite (B1245037) chemistry to accommodate the unique properties of methylphosphonamidites.
-
Reagent Preparation:
-
Dissolve methylphosphonamidite dimer synthons in dry acetonitrile to a concentration of 0.1 M.
-
Dry the synthon solution over 3 Å molecular sieves for a minimum of 24 hours prior to use.[1]
-
-
Automated DNA Synthesis:
-
Program the DNA synthesizer to increase coupling times compared to standard protocols.
-
Use a specially formulated iodine oxidizer with a reduced water content (0.25% water) for the oxidation step.[1]
-
-
Cleavage from Support:
-
After completion of the synthesis, cleave the oligonucleotide from the solid support according to the manufacturer's recommendations.
-
Protocol 2: One-Pot Deprotection of Methylphosphonate Oligonucleotides
This protocol is a novel, high-yield method for deprotecting methylphosphonate oligonucleotides while minimizing side reactions.[3][4]
-
Initial Ammonia (B1221849) Treatment:
-
Ethylenediamine Addition:
-
Neutralization:
-
Dilute the reaction mixture with an appropriate buffer and neutralize the solution to stop the deprotection reaction.
-
-
Purification:
-
The crude product is now ready for chromatographic purification (e.g., HPLC).
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Deprotection of methylphosphonate oligonucleotides using a novel one-pot procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. methyl-phosphonate oligo synthesis [biosyn.com]
- 7. Structure of hybrid backbone methylphosphonate DNA heteroduplexes: effect of R and S stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for the synthesis and deprotection of methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Neutral Backbone Oligonucleotides
Welcome to the technical support center for the purification of neutral backbone oligonucleotides, such as Morpholinos and Peptide Nucleic Acids (PNAs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for obtaining high-purity oligonucleotides for your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes neutral backbone oligonucleotides challenging to purify compared to traditional DNA/RNA?
Neutral backbone oligonucleotides lack the negatively charged phosphodiester backbone of natural nucleic acids. This fundamental differen[1][2]ce means that traditional purification techniques based on charge, like standard anion-exchange (AEX) chromatography, are often ineffective. Their uncharged nature ca[3]n also lead to issues with aggregation and solubility, particularly for purine-rich PNA sequences, complicating purification by methods like reverse-phase high-performance liquid chromatography (RP-HPLC).
Q2: What are the most [4]common impurities found in a crude synthesis mixture?
The solid-phase synthesis of oligonucleotides can introduce several types of impurities. The most common are:
-
[5]n-1 Shortmers/Failure Sequences: Incomplete coupling at each synthesis cycle results in sequences that are one or more nucleotides shorter than the desired full-length product.
-
n+1 Longmers: Cau[5]sed by the successive addition of two phosphoramidite (B1245037) molecules in a single coupling step.
-
Residual Protecting[5] Groups: Failure to completely remove protecting groups from the nucleobases or backbone during deprotection.
-
Side-Reaction Products: Modifications to the oligonucleotide caused by side reactions during synthesis or cleavage.
Q3: Which purification methods are most effective for neutral backbone oligonucleotides?
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most widely used and effective technique for purifying neutral backbone oligonucleotides. This method uses an ion-p[5][6]airing agent (e.g., triethylammonium (B8662869) acetate) to impart a charge to the neutral backbone, allowing for separation based on hydrophobicity on a C8 or C18 column. Other methods like Capill[7]ary Gel Electrophoresis (CGE) can also be used, separating oligonucleotides by size.
Troubleshooting Guid[8]e
This guide addresses specific issues you may encounter during the purification of neutral backbone oligonucleotides.
Problem: Low Yield After Purification
Q: My final yield is significantly lower than expected after RP-HPLC purification. What are the potential causes and solutions?
A: Low yield is a common issue and can stem from several factors throughout the synthesis and purification process.
-
Cause 1: Poor Synthesis Coupling Efficiency. The theoretical maximum yield is dictated by the coupling efficiency at each step. A small drop in efficiency has a large impact on the final amount of full-length product, especially for longer oligonucleotides.
-
Cause 2: Loss Durin[8][9]g Purification Steps. Significant material loss can occur during the purification itself. Co-elution of the desired[8] product with closely related impurities often necessitates taking a "tight cut" of the main peak, sacrificing quantity for purity.
-
Cause 3: Aggregatio[10]n and Precipitation. Some neutral backbone sequences, especially purine-rich PNAs, are prone to aggregation, which can lead to sample loss and poor chromatographic performance.
-
Solution: Try[4] performing the purification at an elevated temperature (e.g., 60°C). This can disrupt secondar[11]y structures and reduce aggregation, leading to sharper peaks and better recovery. Also, ensure the sample i[11]s fully dissolved before injection, using organic solvents like acetonitrile (B52724) or DMSO if necessary.
-
Problem: Poor Peak Resolution / Inadequate Purity
Q: I'm struggling to separate my full-length product from failure sequences (e.g., n-1 shortmers). How can I improve the resolution?
A: Achieving high purity requires good separation between the target oligonucleotide and closely related impurities.
-
Cause 1: Sub-optimal HPLC Conditions. The choice of column, mobile phase, and gradient profile is critical for resolution.
-
Solution 1: Optimize the Gradient. Use a shallower gradient of the organic mobile phase (e.g., acetonitrile). This increases the retention time but provides better separation between species with small differences in hydrophobicity, such as the full-length product and an n-1 sequence.
-
Solution 2: Adj[10]ust Temperature. Increasing the column temperature can improve resolution by reducing secondary structures.
-
Solution 3: Sel[11]ect the Right Column. For longer oligonucleotides, a column with a larger pore size (e.g., 300 Å) may provide better separation than a standard 100 Å pore size column.
-
-
Cause 2: Complex Im[6][12]purity Profile. A poor-quality synthesis will generate a higher percentage of impurities that are difficult to separate from the main product.
-
Solution: Re-[13]evaluate your synthesis protocol to maximize coupling efficiency. The cleaner the crude product, the easier the purification will be.
-
Quantitative Data Su[10]mmary
The yield of an oligonucleotide synthesis is highly dependent on the coupling efficiency and the length of the sequence. The purification process further impacts the final recovery.
| Oligonucleotide Length | Avg. Coupling Efficiency | Theoretical Max. Yield (Crude) | Expected Final Yield (After HPLC) |
| 20-mer | 99.0% | 82% | 30-50% |
| 20-mer | 98.0% | 67% | 20-35% |
| 50-mer | 99.0% | 61% | 15-30% |
| 50-mer | 98.0% | 36% | 5-15% |
| 70-mer | 99.0% | 50% | 10-20% |
| 70-mer | 98.0% | 25% | <10% |
| (Data compiled from theoretical calculations and typical recovery rates). |
Experimental Protoco[9][10]ls
Key Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general framework for the purification of neutral backbone oligonucleotides. Optimization will be required based on the specific sequence and length.
1. Materials and Reagents:
-
Column: C8 or C18 reverse-phase column (e.g., Agilent PLRP-S, Waters Oligonucleotide BEH C18).
-
Mobile Phase A: 0[6][14].1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.5.
-
Mobile Phase B: 0[15].1 M TEAA in 50:50 acetonitrile/water.
-
Crude Oligonucleoti[15]de: Deprotected and cleaved from the solid support, lyophilized.
2. Sample Preparation:
-
Dissolve the lyophilized crude oligonucleotide in Mobile Phase A or water to a concentration of ~10-20 OD/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method:
-
System: An HPLC system equipped with a UV detector (set to 260 nm).
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 50-60°C.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 100% B (wash)
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B (re-equilibration)
-
4. Fraction Collection & Post-Processing:
-
Collect fractions corresponding to the main, well-resolved peak, which typically represents the full-length product.
-
Analyze fractions for purity using analytical HPLC or mass spectrometry.
-
Pool the pure fractio[5]ns and lyophilize multiple times to remove the volatile TEAA buffer.
Visual Guides
Caption: General workflow for oligonucleotide purification.
Caption: Troubleshooting decision tree for low purity results.
References
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 12. agilent.com [agilent.com]
- 13. Oligonucleotides Purity and Impurities Analysis | Agilent [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
minimizing backbone degradation during methylphosphonate deprotection.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize oligonucleotide backbone degradation during methylphosphonate (B1257008) deprotection.
Troubleshooting Guide
This guide addresses common issues encountered during methylphosphonate deprotection, offering potential causes and solutions to preserve the integrity of your oligonucleotides.
Issue 1: Significant Backbone Degradation Observed
-
Potential Cause: Prolonged exposure to harsh basic conditions. The methylphosphonate backbone is susceptible to hydrolysis under strong basic conditions, such as concentrated ammonium (B1175870) hydroxide (B78521).[1][2]
-
Solution:
-
Utilize Milder Deprotection Reagents: Avoid standard ammonium hydroxide deprotection.[2] Consider using ethylenediamine (B42938) (EDA) based methods or alternative reagents that allow for deprotection under milder conditions.[1][3]
-
Optimize Reaction Time and Temperature: Minimize the duration and temperature of the deprotection reaction to reduce the extent of backbone cleavage.
-
Employ Base-Labile Protecting Groups: Synthesize oligonucleotides using protecting groups like tert-butylphenoxyacetyl (t-BPA) on exocyclic amines. These groups can be removed under gentler basic conditions, such as a short treatment with ammonia-saturated methanol, which minimizes backbone degradation.[1]
-
Issue 2: Presence of Unexpected Side Products
-
Potential Cause 1: Transamination of Cytidine (B196190): When using ethylenediamine (EDA) for deprotection, the N4-benzoyl-dC (N4-bz-dC) can undergo transamination, leading to the formation of an EDA adduct. This side reaction can affect up to 15% of the N4-bz-dC residues.[3][4]
-
Solution 1:
-
One-Pot Deprotection Method: A novel one-pot procedure can significantly reduce side products and increase yield. This method involves a brief, 30-minute treatment with dilute ammonia (B1221849), followed by a 6-hour incubation with ethylenediamine at room temperature.[3][4] This initial ammonia treatment helps to remove the exocyclic amine protecting groups before the addition of EDA, minimizing the opportunity for transamination.
-
Alternative Protecting Groups: Using the isobutyryl (ibu) protecting group for dC (N4-ibu-dC) instead of the benzoyl group can prevent the transamination side reaction when using EDA.[3][4]
-
-
Potential Cause 2: Modification of Guanine (B1146940): The use of N-methylimidazole as a catalyst in the capping step of synthesis has been reported to cause hydrolysis of methylphosphonate linkages. While dimethylaminopyridine (DMAP) has been suggested as an alternative, it can lead to the modification of guanine residues.[1]
-
Solution 2:
-
Careful Catalyst Selection: Evaluate the capping catalyst used during oligonucleotide synthesis. If guanine modification is observed, consider alternatives to DMAP or optimize the capping conditions. A brief treatment with a mild solution of ammonium hydroxide (e.g., 2% in ACN/EtOH for 30 minutes) can help revert DMAP-dG adducts with a low rate of backbone degradation.[2]
-
Issue 3: Low Yield of Deprotected Oligonucleotide
-
Potential Cause: Incomplete deprotection or loss of product during workup. A commonly used two-step deprotection method can result in lower product yields.[4]
-
Solution:
-
Adopt the One-Pot Deprotection Method: The one-pot method, with its initial dilute ammonia treatment followed by ethylenediamine, has been shown to be superior in product yield by as much as 250% compared to traditional two-step methods.[3][4]
-
Optimize Purification: Ensure that the purification method (e.g., HPLC, cartridge purification) is suitable for methylphosphonate oligonucleotides and that the workup procedure, including dilution and neutralization, is performed correctly to avoid product loss.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of backbone degradation during methylphosphonate deprotection?
A1: The primary cause is the susceptibility of the methylphosphonate linkage to hydrolysis under basic conditions.[1] Reagents traditionally used for deprotecting standard oligonucleotides, such as concentrated ammonium hydroxide, are often too harsh for methylphosphonate-modified oligonucleotides.[2]
Q2: What are the most common side reactions observed during methylphosphonate deprotection with ethylenediamine (EDA)?
A2: The most significant side reaction is the transamination at the C4 position of N4-benzoyl-dC, leading to an EDA adduct.[3][4] A similar displacement reaction can occur at the O6 position of guanine residues, particularly with certain protecting groups.[3][4]
Q3: How can I prevent the transamination of cytidine when using EDA?
A3: You can prevent this side reaction by either using a different protecting group for cytidine, such as the isobutyryl (ibu) group, or by employing a one-pot deprotection protocol where a brief treatment with dilute ammonia precedes the addition of EDA.[3][4]
Q4: Is there a recommended, optimized protocol for methylphosphonate deprotection?
A4: Yes, a novel one-pot procedure has been developed that minimizes side reactions and improves yield.[4] This method involves a brief treatment with dilute ammonia for 30 minutes, followed by the addition of ethylenediamine for 6 hours at room temperature.[3][4]
Q5: What analytical techniques are recommended for assessing the purity and integrity of deprotected methylphosphonate oligonucleotides?
A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are powerful techniques for analyzing the purity and confirming the molecular weight of the final product.[1] Enzymatic digestion followed by HPLC can also be used to assess base composition and detect modifications.[5]
Quantitative Data Summary
The following table summarizes the extent of a key side reaction observed with a standard deprotection method.
| Protecting Group | Deprotection Reagent | Side Reaction | Extent of Side Reaction | Reference |
| N4-benzoyl-dC | Ethylenediamine (EDA) | Transamination | Up to 15% | [3][4] |
| N2-ibu-O6-DPC-dG | Ethylenediamine (EDA) | Displacement at O6 | Observed | [3][4] |
| N2-ibu-dG | Ethylenediamine (EDA) | Displacement at O6 | Much lesser extent | [3][4] |
| N4-ibu-dC | Ethylenediamine (EDA) | None observed | Not observed | [3][4] |
| N6-bz-dA | Ethylenediamine (EDA) | None observed | Not observed | [3][4] |
| T | Ethylenediamine (EDA) | None observed | Not observed | [3][4] |
Experimental Protocols
One-Pot Methylphosphonate Oligonucleotide Deprotection
This protocol is adapted from a novel method designed to minimize side reactions and maximize yield.[3][4]
-
Initial Ammonia Treatment: To the support-bound oligonucleotide, add dilute ammonium hydroxide. Incubate for 30 minutes at room temperature.
-
Ethylenediamine Addition: Directly to the ammonia solution, add ethylenediamine (EDA).
-
Incubation: Continue the incubation for 6 hours at room temperature.
-
Reaction Quenching: Dilute the reaction mixture with water and neutralize the solution to stop the deprotection process.
-
Purification: The crude product is now ready for purification by standard chromatographic methods (e.g., HPLC).
Visualizations
Caption: Optimized one-pot deprotection workflow.
Caption: Troubleshooting decision tree.
References
dealing with solubility issues of methylphosphonate oligonucleotides.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with methylphosphonate (B1257008) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why do my methylphosphonate oligonucleotides have poor aqueous solubility?
Methylphosphonate oligonucleotides often exhibit limited solubility in aqueous solutions due to the nature of their backbone modification. The substitution of a charged phosphodiester linkage with a neutral methylphosphonate group reduces the overall charge of the oligonucleotide, leading to decreased hydrophilicity and a higher propensity for aggregation.[1][2][3] The solubility tends to decrease as the number of methylphosphonate linkages increases.[1][2]
Q2: What are the key factors influencing the solubility of methylphosphonate oligonucleotides?
Several factors can impact the solubility of your methylphosphonate oligonucleotides:
-
Number of Methylphosphonate Linkages: A higher density of neutral methylphosphonate linkages leads to lower aqueous solubility.[1][2]
-
Oligonucleotide Sequence and Composition: The base composition (e.g., high guanine (B1146940) content) can contribute to aggregation and reduced solubility.
-
Purity of the Oligonucleotide: Impurities from synthesis and deprotection can affect solubility.
-
Storage Conditions: Improper storage can lead to degradation or aggregation.
-
Solvent: The choice of solvent is critical for effective dissolution.
Q3: What solvents are recommended for dissolving methylphosphonate oligonucleotides?
For challenging methylphosphonate oligonucleotides, co-solvents are often necessary. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used organic solvent to aid in dissolution.[1][2] Ethylenediamine (EDA) has also been noted as a good solvent for these oligonucleotides, particularly during deprotection.[4] For analytical purposes, a mixture of acetonitrile (B52724) and water may be used, sometimes requiring sonication to achieve full dissolution.[5]
Q4: How can I improve the solubility of my methylphosphonate oligonucleotides during the design phase?
To enhance solubility from the outset, consider incorporating standard, negatively charged phosphodiester linkages within your oligonucleotide sequence.[1][2] It is also recommended to limit the number of consecutive methylphosphonate linkages, with a general guideline of not exceeding three on either end of the DNA strand.[3] Combining methylphosphonate modifications with phosphorothioate (B77711) linkages can also improve solubility while maintaining nuclease resistance.[6]
Troubleshooting Guide
Problem: My lyophilized methylphosphonate oligonucleotide pellet will not dissolve in water or buffer.
This is a common issue due to the hydrophobic nature of the methylphosphonate backbone. Follow this troubleshooting workflow to address the problem.
Diagram: Troubleshooting Workflow for Dissolving Methylphosphonate Oligonucleotides
References
- 1. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 2. Methyl Phosphonate dA Oligo Modifications from Gene Link [genelink.com]
- 3. methyl-phosphonate oligo synthesis [biosyn.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Coupling Times for Modified Phosphoramidites
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing coupling times for modified phosphoramidites during oligonucleotide synthesis. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical for modified phosphoramidites?
A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite (B1245037) during each synthesis cycle.[1] It is a critical parameter because even a small decrease in efficiency can significantly reduce the yield of the full-length oligonucleotide product, especially for long sequences.[2][3] Modified phosphoramidites, often being more sterically hindered or having different reactivity, can be more prone to lower coupling efficiencies, making optimization crucial.[1][4]
Q2: What are the primary factors that lead to low coupling efficiency with modified phosphoramidites?
A2: Several factors can contribute to low coupling efficiency:
-
Moisture: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water can hydrolyze the phosphoramidite and compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[4][5][6]
-
Reagent Quality: The purity and stability of phosphoramidites, activators, and solvents are paramount. Degraded reagents will lead to reduced reactivity.[1][4][7]
-
Suboptimal Protocol Parameters: Insufficient coupling time, incorrect reagent concentrations, or an inappropriate choice of activator can all negatively impact coupling efficiency.[1][4]
-
Instrument Issues: Leaks, blocked lines, or inaccurate reagent delivery from the DNA synthesizer can prevent the necessary reagents from reaching the synthesis column in the correct amounts.[1][4]
-
Secondary Structures: The formation of secondary structures within the growing oligonucleotide chain, particularly in GC-rich regions, can hinder the accessibility of the 5'-hydroxyl group.[]
Q3: How do I know if I have a coupling problem?
A3: The most direct indicator of a coupling problem is the presence of (n-1) shortmer sequences in your final product analysis by methods like HPLC or mass spectrometry.[6] During synthesis, you can monitor the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and strong signal at each cycle indicates high coupling efficiency, while a drop in the signal suggests a problem with the previous coupling step.[4]
Q4: When should I consider extending the coupling time for a modified phosphoramidite?
A4: Extending the coupling time is a common and effective strategy for sterically hindered or complex modified phosphoramidites.[1][4] You should consider extending the coupling time if you observe low coupling efficiency with a particular modified phosphoramidite under standard conditions or if you are working with a sequence known to be difficult (e.g., GC-rich regions).[] For some modified phosphoramidites, such as 2'-O-methoxyethyl (2'-MOE) or thiophosphoramidites, extended coupling times are often recommended as a starting point.[4][9]
Q5: What is the role of the activator in coupling reactions, and which one should I choose?
A5: The activator protonates the nitrogen of the phosphoramidite, making it highly reactive and susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[] Common activators include 1H-Tetrazole, 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (B129182) (DCI).[4][7] The choice of activator can significantly impact coupling efficiency. For sterically hindered monomers, more acidic activators like ETT and BTT are often recommended.[4] DCI is a less acidic but more nucleophilic activator that can improve coupling rates and reduce side reactions for certain modified phosphoramidites.[7][10][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues related to low coupling efficiency with modified phosphoramidites.
Issue: Low Overall Coupling Efficiency for All Bases
If you are experiencing poor coupling for all phosphoramidites, the problem is likely systemic.
| Potential Cause | Recommended Action |
| Moisture Contamination | - Use fresh, anhydrous acetonitrile (B52724) (<30 ppm water).[4][7] - Ensure all reagents are stored and handled under anhydrous conditions.[5] - Check and maintain the synthesizer's gas drying traps and fluid lines.[7] |
| Degraded Reagents | - Use fresh, high-quality phosphoramidites and activators.[1][7] - Prepare fresh solutions of phosphoramidites and activators.[1] |
| Synthesizer Malfunction | - Perform a thorough inspection of the synthesizer for leaks.[1] - Ensure all lines and valves are clean and not blocked.[1] - Verify that the synthesizer is delivering the correct volume of reagents.[4] |
Issue: Low Coupling Efficiency for a Specific Modified Phosphoramidite
If the problem is isolated to a particular modified phosphoramidite, focus on the specific reagent and its coupling parameters.
| Potential Cause | Recommended Action |
| Suboptimal Coupling Time | - Increase the coupling time in increments. For some modified amidites, a longer coupling time of 6-15 minutes may be necessary.[1][4] |
| Incorrect Activator or Concentration | - Consult the manufacturer's recommendations for the specific modified phosphoramidite. - Consider switching to a more potent activator like ETT, BTT, or DCI.[4] - Optimize the activator concentration.[] |
| Degraded Phosphoramidite | - Use a fresh vial of the modified phosphoramidite. - Visually inspect the phosphoramidite; it should be a white, free-flowing powder.[7] |
| Steric Hindrance | - In addition to extending the coupling time, consider increasing the concentration of the phosphoramidite and activator.[] |
Quantitative Data Summary
The following table summarizes recommended coupling times and expected efficiencies for various modified phosphoramidites. These values should be considered as starting points, and optimization may be required for specific sequences and synthesizers.
| Modified Phosphoramidite | Activator | Recommended Coupling Time (minutes) | Expected Coupling Efficiency |
| Standard DNA/RNA | Tetrazole, ETT, DCI | 2 - 5 | >98% |
| 2'-O-Methyl (2'-OMe) | ETT, BTT, DCI | 5 - 10 | >98% |
| 2'-O-Methoxyethyl (2'-MOE) | ETT, BTT, DCI | 6 - 15 | >98-99%[4] |
| Phosphorothioates (PS) | ETT, DCI | 3 - 10 | >97% |
| Thiophosphoramidites (thioPAs) | DCI | 3 - 5 | ~96%[11] |
| Sterically Hindered Bases | BTT, DCI | 10 - 15 | >98% |
Experimental Protocols
Protocol 1: General Optimization of Coupling Time for a Novel Modified Phosphoramidite
-
Reagent Preparation:
-
Dissolve the modified phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).
-
Prepare a fresh solution of the chosen activator (e.g., 0.25 M ETT or 0.5 M DCI) in anhydrous acetonitrile.
-
-
Synthesizer Setup:
-
Install the fresh phosphoramidite and activator solutions on the DNA synthesizer.
-
Ensure all other synthesis reagents are fresh and of high quality.
-
-
Test Synthesis:
-
Program a short, simple test sequence (e.g., a 10-mer) that includes the modified phosphoramidite at one or more positions.
-
Set up a series of syntheses with varying coupling times for the modified phosphoramidite (e.g., 3, 6, 9, 12, and 15 minutes), keeping all other synthesis parameters constant.
-
-
Analysis:
-
After synthesis, cleave and deprotect the oligonucleotides.
-
Analyze the crude product from each synthesis by reverse-phase HPLC or LC-MS.
-
Quantify the percentage of the full-length product versus (n-1) and other failure sequences.
-
-
-
Determine the optimal coupling time that provides the highest yield of the full-length product.
-
Protocol 2: Small-Scale Test Synthesis for Troubleshooting
This protocol is designed to quickly assess the performance of a specific phosphoramidite and activator when troubleshooting low coupling efficiency.
-
Manual Synthesis Setup:
-
Use a manual synthesis column or a single column on an automated synthesizer.
-
Start with a known-good solid support pre-loaded with a standard nucleoside.
-
-
Synthesis Cycle:
-
Perform a standard deblocking step to remove the 5'-DMT group.
-
Wash thoroughly with anhydrous acetonitrile.
-
Deliver the modified phosphoramidite solution and the activator solution to the column and allow them to react for a predetermined time (e.g., the extended coupling time you are testing).
-
Wash the column with anhydrous acetonitrile.
-
Proceed with the capping and oxidation steps as usual.
-
Perform a final deblocking step and collect the trityl cation eluent.
-
-
Analysis:
-
Measure the absorbance of the collected trityl cation solution to determine the coupling efficiency of the single step.
-
Alternatively, cleave the dinucleotide from the support and analyze by mass spectrometry.
-
Visualizations
Caption: Workflow for optimizing modified phosphoramidite coupling times.
Caption: Troubleshooting logic for low coupling efficiency issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. glenresearch.com [glenresearch.com]
Validation & Comparative
A Head-to-Head Comparison: Methylphosphonate vs. Phosphorothioate Oligonucleotides in Research and Therapeutics
For researchers, scientists, and drug development professionals, the choice of oligonucleotide modification is a critical decision that profoundly impacts the success of antisense, siRNA, and other nucleic acid-based therapeutic strategies. Among the earliest and most extensively studied backbone modifications are methylphosphonate (B1257008) (MP) and phosphorothioate (B77711) (PS) oligonucleotides. This guide provides an objective, data-driven comparison of these two foundational chemistries, offering insights into their respective strengths and weaknesses to inform experimental design and therapeutic development.
Methylphosphonate and phosphorothioate modifications were developed to address the primary limitation of unmodified oligonucleotides: their rapid degradation by cellular nucleases. Both modifications replace one of the non-bridging oxygen atoms in the phosphodiester backbone, albeit with different chemical moieties. In methylphosphonate oligonucleotides, this oxygen is replaced by a methyl group, resulting in a non-ionic backbone. In contrast, phosphorothioate oligonucleotides substitute this oxygen with a sulfur atom, retaining the negative charge of the phosphodiester backbone. These structural differences lead to distinct physicochemical properties and biological activities, which are detailed in this comprehensive comparison.
Performance Comparison at a Glance
To facilitate a clear and direct comparison, the following tables summarize the key quantitative performance metrics of methylphosphonate and phosphorothioate oligonucleotides based on available experimental data.
| Property | Methylphosphonate (MP) | Phosphorothioate (PS) | Key Findings |
| Nuclease Resistance | High resistance to both endo- and exonucleases.[1] | High resistance to both endo- and exonucleases.[1] | Both modifications offer significant protection against nuclease degradation compared to unmodified oligonucleotides.[1] |
| Binding Affinity (Tm) | Generally lower duplex stability (lower Tm) compared to unmodified DNA and PS-DNA.[2] | Lower duplex stability (lower Tm) compared to unmodified DNA, but generally higher than MP-DNA.[2] | For a self-complementary 14-mer DNA sequence, the order of duplex stability was found to be: unmodified DNA > methylphosphonate DNA > phosphorothioate DNA.[2] |
| Cellular Uptake | Lower cellular uptake compared to phosphorothioates.[1] | Higher cellular binding and uptake compared to methylphosphonates.[1] | S-oligonucleotides demonstrated the highest cell binding and uptake, followed by mixed phosphorothioate/phosphodiester, unmodified, and methylphosphonate/phosphodiester oligonucleotides.[1] |
| RNase H Activation | Does not typically activate RNase H; can inhibit its activity.[3][4] | Activates RNase H, leading to the cleavage of the target RNA.[4][5] | Duplexes formed with phosphorothioate analogs are susceptible to RNase H cleavage, while those with a high methylphosphonate content are resistant.[3][5] |
| In Vivo Half-Life | Elimination half-life (t1/2β) of approximately 24-35 minutes in nude mice.[6] | Elimination half-life (t1/2β) of approximately 24-35 minutes in nude mice.[6] | Both modifications exhibit similar elimination half-lives in vivo.[6] |
| Tissue Distribution | Wide tissue distribution, with highest accumulation in the kidney and liver.[6] | Wide tissue distribution, with highest accumulation in the kidney and liver.[6] | The relative tissue drug levels for both are kidney > liver > spleen > tumor > muscle.[6] |
| Toxicity | Generally considered to have low toxicity. | Can exhibit toxicity, including complement activation and prolongation of clotting time, particularly at higher doses.[7] | Phosphorothioate-related toxicity is a significant consideration in therapeutic applications.[7] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to generate the comparative data presented above.
Nuclease Resistance Assay
Objective: To determine the stability of modified oligonucleotides in the presence of nucleases.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify methylphosphonate, phosphorothioate, and unmodified control oligonucleotides of the same sequence.
-
Nuclease Source: Prepare a solution containing nucleases, such as fetal bovine serum (FBS) or a cell extract (e.g., HeLa cell nuclear extract).[3]
-
Incubation: Incubate the oligonucleotides in the nuclease-containing solution at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the integrity of the oligonucleotides at each time point using polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.
-
Quantification: Visualize the bands corresponding to the intact and degraded oligonucleotides (e.g., by autoradiography if radiolabeled or by staining). Quantify the percentage of intact oligonucleotide remaining over time to determine the rate of degradation.
Binding Affinity (Melting Temperature - Tm) Determination
Objective: To measure the thermal stability of the duplex formed between the modified oligonucleotide and its complementary target strand.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the modified and unmodified oligonucleotides and their complementary DNA or RNA target strands.
-
Duplex Formation: Anneal the oligonucleotide with its complementary strand in a buffered solution (e.g., phosphate-buffered saline).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex solution at 260 nm as the temperature is gradually increased.
-
Melting Curve Generation: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.
-
Data Analysis: Determine the Tm value from the melting curve. A higher Tm indicates greater duplex stability.[2]
Cellular Uptake Assay
Objective: To quantify the amount of oligonucleotide taken up by cells.
Methodology:
-
Oligonucleotide Labeling: Label the methylphosphonate and phosphorothioate oligonucleotides with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate - FITC).
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells, splenocytes) to a suitable confluency.
-
Incubation: Add the fluorescently labeled oligonucleotides to the cell culture medium and incubate for a specific period (e.g., 4 hours).
-
Cell Harvesting and Washing: Harvest the cells and wash them thoroughly with a buffered solution (e.g., PBS) to remove any unbound oligonucleotides.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of individual cells. The mean fluorescence intensity is proportional to the amount of oligonucleotide taken up by the cells.[1]
-
Confocal Microscopy (Optional): To visualize the subcellular localization of the oligonucleotides, cells can be imaged using a confocal microscope.
In Vivo Pharmacokinetics and Tissue Distribution Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of modified oligonucleotides in an animal model.
Methodology:
-
Radiolabeling: Synthesize the methylphosphonate and phosphorothioate oligonucleotides with a radioactive label (e.g., ¹⁴C).[6]
-
Animal Model: Use a suitable animal model, such as nude mice.[6]
-
Administration: Administer a single intravenous (IV) dose of the radiolabeled oligonucleotides to the animals.[6]
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Tissue Harvesting: At the end of the study, euthanize the animals and harvest various tissues (e.g., kidney, liver, spleen, tumor, muscle).[6]
-
Quantification of Radioactivity: Measure the amount of radioactivity in the plasma and tissue homogenates using a scintillation counter. This will determine the concentration of the oligonucleotide and its metabolites.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance.[6]
-
HPLC Analysis: Use high-performance liquid chromatography (HPLC) to separate the intact oligonucleotide from its metabolites in plasma and tissue samples to assess the extent of metabolism.[6]
RNase H Activation Assay
Objective: To assess the ability of an oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: Synthesize the modified oligonucleotide and a complementary RNA target. The RNA can be radiolabeled (e.g., with ³²P) for easy detection.
-
Duplex Formation: Anneal the oligonucleotide with the labeled RNA target to form a DNA-RNA hybrid.
-
RNase H Source: Use a source of RNase H, such as a HeLa cell nuclear extract or a purified recombinant enzyme.[3][5]
-
Enzymatic Reaction: Incubate the DNA-RNA hybrid with the RNase H enzyme in a suitable reaction buffer at 37°C.
-
Time Points: Stop the reaction at various time points by adding a chelating agent like EDTA.
-
Analysis of Cleavage Products: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the full-length RNA and the cleavage products by autoradiography. The extent of RNA cleavage indicates the level of RNase H activation.
Visualizing the Processes: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Antisense Oligonucleotide Mechanism of Action
Caption: General mechanism of antisense oligonucleotides.
Experimental Workflow for Nuclease Resistance Assay
Caption: Workflow for assessing oligonucleotide nuclease resistance.
Experimental Workflow for Cellular Uptake Assay
Caption: Workflow for determining cellular uptake of oligonucleotides.
Conclusion
Both methylphosphonate and phosphorothioate oligonucleotides represent significant advancements over their unmodified counterparts, offering the crucial advantage of nuclease resistance. However, their distinct chemical properties translate into a trade-off between various performance characteristics.
Phosphorothioates have become the more widely adopted modification in therapeutic applications, largely due to their ability to activate RNase H and their superior cellular uptake. The retained negative charge is thought to facilitate interactions with cell surface proteins, aiding in their internalization. However, this increased protein binding can also lead to off-target effects and toxicity.
Methylphosphonates, with their neutral backbone, exhibit lower cellular uptake and do not support RNase H activity, which can be a disadvantage for antisense applications that rely on this degradation pathway. However, their neutrality can be advantageous in certain contexts, potentially leading to lower toxicity and different biodistribution profiles. Their primary mechanism of action is steric hindrance of translation or splicing.
Ultimately, the choice between methylphosphonate and phosphorothioate oligonucleotides depends on the specific application. For RNase H-dependent antisense strategies, phosphorothioates are the clear choice. For applications where steric blocking is the desired mechanism and minimizing toxicity is paramount, methylphosphonates may offer a viable alternative. This guide provides the foundational data and experimental context to empower researchers to make informed decisions in the design and development of next-generation oligonucleotide-based diagnostics and therapeutics.
References
- 1. Comparison of cellular binding and uptake of antisense phosphodiester, phosphorothioate, and mixed phosphorothioate and methylphosphonate oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Comparative pharmacokinetics, tissue distribution, and tumor accumulation of phosphorothioate, phosphorodithioate, and methylphosphonate oligonucleotides in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Methylphosphonate Oligonucleotides by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic applications of methylphosphonate (B1257008) oligonucleotides necessitate stringent purity assessments to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for this analytical challenge, offering robust and reliable purity determinations. This guide provides a comprehensive comparison of HPLC methodologies with alternative techniques, supported by experimental insights and data to inform analytical strategy in research and drug development.
High-Performance Liquid Chromatography (HPLC) for Methylphosphonate Oligonucleotide Analysis
HPLC is a widely adopted technique for the analysis and purification of synthetic oligonucleotides, including methylphosphonate analogs.[1][2] The primary modes of HPLC used for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[3]
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[2] The addition of an ion-pairing agent to the mobile phase neutralizes the negative charges on the phosphate (B84403) backbone, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[4] This technique is particularly effective for separating full-length sequences from shorter failure sequences (shortmers).[2]
Anion-Exchange (AEX) HPLC
AEX HPLC separates oligonucleotides based on the number of charged phosphate groups in their backbone.[2] The negatively charged oligonucleotides bind to a positively charged stationary phase, and their elution is controlled by an increasing salt gradient or a change in pH.[5][6] AEX HPLC is highly effective in resolving oligonucleotides with significant secondary structures, as the analysis can be performed at a high pH which disrupts hydrogen bonds.[2][7]
Alternative Purity Analysis Techniques
While HPLC is a powerful tool, several alternative and complementary techniques are available for the comprehensive characterization of methylphosphonate oligonucleotide purity.
Capillary Gel Electrophoresis (CGE)
CGE offers high-resolution separation of oligonucleotides based on their size.[8] This technique provides quantitative data and is amenable to automation, making it a valuable tool for quality control.[9] CGE is particularly adept at resolving failure sequences from the full-length product.[10]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized oligonucleotide and identifying impurities.[11] The two most common MS techniques for oligonucleotide analysis are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[10] When coupled with a separation technique like HPLC (LC-MS), it provides a powerful method for both purity assessment and impurity identification.[12]
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an emerging alternative to IP-RP and AEX HPLC.[13] It separates analytes based on their polarity and offers the advantage of using mobile phases that are compatible with mass spectrometry, facilitating more flexible analytical workflows.[13]
Size Exclusion Chromatography (SEC)
SEC is the gold-standard for detecting and quantifying higher-order structures such as aggregates.[13] While traditionally used for larger molecules like proteins, it is increasingly being applied to the analysis of longer oligonucleotides to monitor for aggregation, a critical quality attribute.[13]
Data Presentation: Comparative Analysis of Purity Assessment Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of the expected impurities, and the desired throughput. The following table summarizes the key performance characteristics of the discussed techniques.
| Technique | Principle of Separation | Primary Application | Resolution | Throughput | MS Compatibility | Strengths | Limitations |
| IP-RP HPLC | Hydrophobicity | Purity assessment, separation of full-length from failure sequences | Excellent for up to 50-80 bases[2] | Moderate | Yes (with volatile ion-pairing agents)[13] | Robust, quantitative, widely used | Use of ion-pairing agents can dedicate instrumentation[13] |
| AEX HPLC | Charge (phosphate backbone) | Purity assessment, analysis of oligonucleotides with secondary structure | Excellent for up to 40 bases[2] | Moderate | Limited[13] | High resolving power for charged species | Mobile phase incompatibility with MS[13] |
| CGE | Size | Purity assessment, quantitative estimation of product and failure sequences | High[9] | High (automatable)[9] | Indirectly | High resolution, low sample consumption[9] | May require specific reagents and protocols[9] |
| Mass Spec (MS) | Mass-to-charge ratio | Identity confirmation, impurity identification | N/A (provides mass information) | High | N/A (is the detector) | Confirms molecular weight and sequence[11] | Not a separation technique on its own |
| HILIC | Polarity | Alternative to IP-RP and AEX | Good | Moderate | Excellent[13] | MS-compatible mobile phases[13] | Newer technique, less established for oligonucleotides |
| SEC | Size (hydrodynamic volume) | Detection of aggregates and higher-order structures | Moderate | Moderate | Yes | Gold-standard for aggregate analysis[13] | Lower resolution for sequence-related impurities |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for the key HPLC techniques.
Experimental Protocol: Ion-Pair Reversed-Phase (IP-RP) HPLC
-
Column: C18 reversed-phase column (e.g., 2.5 µm particle size, 50 mm length).[14]
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).[14]
-
Mobile Phase B: Organic solvent (e.g., acetonitrile) containing the same ion-pairing agent.[3]
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be from 5% to 60% B over 30 minutes.[3]
-
Temperature: Elevated temperatures are often used to improve peak shape and resolution.[15]
-
Detection: UV absorbance at 260 nm.[11]
-
Data Analysis: Purity is calculated based on the relative peak areas.[3]
Experimental Protocol: Anion-Exchange (AEX) HPLC
-
Column: Strong or weak anion-exchange column.[5]
-
Mobile Phase A: Low ionic strength buffer (e.g., 10 mM NaOH, 5% ACN, pH 12).[16]
-
Mobile Phase B: High ionic strength buffer (e.g., 2M NaCl in Mobile Phase A).[16]
-
Gradient: A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotides based on their increasing negative charge.
-
pH: High pH (e.g., pH 12) is often used to denature secondary structures and ensure full charge of the phosphate backbone.[7][16]
-
Detection: UV absorbance at 260 nm.
-
Data Analysis: Purity is determined by the relative area of the main product peak.
Mandatory Visualizations
Diagram 1: Experimental Workflow for HPLC-Based Purity Analysis
Caption: Workflow for oligonucleotide purity analysis by HPLC.
Diagram 2: Comparative Overview of Purity Analysis Methods
Caption: Comparison of analytical methods for oligonucleotide purity.
References
- 1. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. atdbio.com [atdbio.com]
- 8. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 9. bio-rad.com [bio-rad.com]
- 10. web.colby.edu [web.colby.edu]
- 11. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
- 12. bachem.com [bachem.com]
- 13. agilent.com [agilent.com]
- 14. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scantecnordic.se [scantecnordic.se]
A Comparative Guide to Mass Spectrometry Techniques for the Characterization of Methylphosphonate DNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary mass spectrometry (MS) techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), for the characterization of methylphosphonate (B1257008) (MP) modified DNA. This modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a methyl group, is of significant interest in the development of antisense oligonucleotides and other therapeutic nucleic acids. Understanding the strengths and limitations of different analytical methods is crucial for accurate characterization and quality control.
Performance Comparison: ESI-MS vs. MALDI-TOF MS
The choice between ESI-MS and MALDI-TOF MS for the analysis of methylphosphonate DNA depends on the specific analytical requirements, such as the need for quantitative accuracy, high throughput, or detailed structural information. The following table summarizes key performance metrics for each technique.
| Performance Metric | Electrospray Ionization (ESI) Mass Spectrometry | Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry | Key Considerations |
| Ionization Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. | ESI is gentler and often produces multiply charged ions, which is advantageous for high-mass molecules. MALDI typically produces singly charged ions. |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC) for LC-MS/MS analysis. | Can be coupled with LC, but is more commonly used for direct analysis of purified samples. | LC-MS/MS provides separation of complex mixtures and can reduce ion suppression effects. |
| Sensitivity | Generally higher sensitivity, with detection limits in the low femtomole to picomole range.[1] | Good sensitivity, typically in the low picomole range.[1] | ESI often provides lower limits of detection, crucial for low-abundance samples. |
| Resolution | High resolution can be achieved, especially with Orbitrap or FT-ICR analyzers. | Resolution can be lower, particularly for larger oligonucleotides (>50 bases).[1] | High resolution is critical for resolving isotopic peaks and identifying modifications with small mass shifts. |
| Mass Accuracy | Excellent mass accuracy, often in the low ppm range. | Good mass accuracy, but can be slightly lower than high-resolution ESI-MS. | High mass accuracy is essential for confident identification and formula confirmation. |
| Throughput | Lower throughput due to the need for chromatographic separation. | Higher throughput, as samples can be spotted on a target plate and analyzed rapidly. | MALDI is well-suited for screening large numbers of samples. |
| Tolerance to Impurities | Less tolerant to salts and other non-volatile components, often requiring sample cleanup. | More tolerant to salts and buffers. | Sample preparation is a critical consideration for ESI-MS. |
| Fragmentation Analysis | Collision-Induced Dissociation (CID) is commonly used for tandem MS (MS/MS) to obtain structural information. | Post-Source Decay (PSD) or in-source decay can be used for fragmentation analysis. | The fragmentation patterns can differ, providing complementary structural information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the analysis of methylphosphonate DNA using ESI-LC-MS/MS and MALDI-TOF MS.
Protocol 1: ESI-LC-MS/MS for Methylphosphonate DNA Analysis
This protocol is adapted for the analysis of methylphosphonate-modified oligonucleotides using a liquid chromatography system coupled to a tandem mass spectrometer.
1. Sample Preparation:
-
Desalting: It is critical to desalt the oligonucleotide sample to minimize adduct formation and ion suppression. This can be achieved using ethanol (B145695) precipitation or a suitable size-exclusion chromatography column.
-
Dissolution: Dissolve the desalted methylphosphonate DNA in a solvent compatible with reverse-phase chromatography, such as 10 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) or a solution of hexafluoroisopropanol (HFIP) and an amine base like triethylamine (B128534) (TEA) in water.[2]
2. Liquid Chromatography (LC):
-
Column: Use a reverse-phase column suitable for oligonucleotide separation, such as a C18 column.
-
Mobile Phase A: 10 mM TEAA or 8.6 mM TEA with 100 mM HFIP in water.[2][3]
-
Mobile Phase B: Acetonitrile (B52724) or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the oligonucleotides. The gradient parameters should be optimized based on the length and sequence of the methylphosphonate DNA.
-
Flow Rate: Typically in the range of 200-400 µL/min for analytical scale columns.
3. Mass Spectrometry (MS):
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is recommended.
-
MS Scan: Acquire full scan mass spectra to determine the molecular weight of the intact methylphosphonate DNA.
-
MS/MS Scan (for fragmentation): Select the precursor ion of interest and perform Collision-Induced Dissociation (CID). The collision energy should be optimized to achieve sufficient fragmentation for sequence analysis.
Protocol 2: MALDI-TOF MS for Methylphosphonate DNA Analysis
This protocol outlines the general steps for analyzing methylphosphonate-modified oligonucleotides using MALDI-TOF MS.
1. Sample Preparation:
-
Sample Purity: While MALDI is more tolerant to impurities than ESI, cleaner samples will yield better results. HPLC purification of the oligonucleotide is recommended.
-
Sample Concentration: Prepare the methylphosphonate DNA sample at a concentration of approximately 1-10 pmol/µL in deionized water.
2. Matrix Preparation:
-
Matrix Selection: 3-Hydroxypicolinic acid (3-HPA) is a commonly used matrix for oligonucleotide analysis. Other matrices such as 2',4',6'-trihydroxyacetophenone (B23981) (THAP) can also be used.[4][5]
-
Matrix Solution: Prepare a saturated solution of the matrix in a suitable solvent, often a mixture of acetonitrile and water (e.g., 50:50 v/v). The addition of an ammonium (B1175870) salt like diammonium citrate (B86180) can help to reduce sodium and potassium adducts.[5]
3. Sample Spotting:
-
Dried-Droplet Method: Mix the sample and matrix solutions (e.g., in a 1:1 ratio) and spot a small volume (typically 0.5-1 µL) onto the MALDI target plate. Allow the spot to air dry completely.
4. Mass Spectrometry (MS):
-
Ionization Mode: Negative or positive ion mode can be used, though negative mode is often preferred for oligonucleotides.
-
Mass Analyzer: A Time-of-Flight (TOF) analyzer is standard.
-
Acquisition Mode: Linear mode is often used for larger oligonucleotides, while reflector mode provides higher resolution for smaller molecules.
-
Fragmentation (Post-Source Decay - PSD): For sequence analysis, PSD spectra can be acquired by selecting the precursor ion and analyzing the fragment ions that form in the flight tube.
Visualizing Experimental Workflows
Fragmentation of Methylphosphonate DNA
Understanding the fragmentation patterns of methylphosphonate DNA is essential for sequence verification and localization of the modification. The methylphosphonate linkage alters the charge distribution and bond strengths within the oligonucleotide backbone, leading to characteristic fragmentation behavior.
In Collision-Induced Dissociation (CID) , commonly used in ESI-MS/MS, methylphosphonate oligonucleotides exhibit a change in the fragmentation pattern compared to their unmodified counterparts. The presence of the methylphosphonate group can lead to a reduction in the stability of the oligonucleotide. A notable difference is the suppression of the formation of certain fragment ions, such as the a-B ions, at the site of modification.
In MALDI Post-Source Decay (PSD) , fragmentation also occurs along the backbone. The resulting spectra can be used for sequencing, but the efficiency and types of fragment ions may differ from CID.
References
- 1. web.colby.edu [web.colby.edu]
- 2. mz-at.de [mz-at.de]
- 3. Chemical synthesis of RNA with site-specific methylphosphonate modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
Methylphosphonate Oligonucleotides: A Superior Choice for Nuclease Resistance in Therapeutic Development
For researchers, scientists, and drug development professionals, the Achilles' heel of oligonucleotide-based therapeutics has long been their susceptibility to degradation by cellular nucleases. Unmodified phosphodiester (PO) oligonucleotides are rapidly cleared from circulation, severely limiting their therapeutic potential. This guide provides a comprehensive comparison of methylphosphonate (B1257008) (MP) modified oligonucleotides against other common alternatives, supported by experimental data, to highlight their superior nuclease resistance.
Methylphosphonate oligonucleotides represent a significant advancement in nucleic acid chemistry, offering exceptional stability against enzymatic degradation. This heightened resistance translates to a longer half-life in biological systems, a critical attribute for effective antisense, siRNA, and aptamer-based therapies.
Head-to-Head Comparison: Nuclease Resistance of Oligonucleotide Modifications
The stability of oligonucleotides is typically assessed through in vitro incubation in serum, which contains a cocktail of nucleases that mimic the in vivo environment. The data consistently demonstrates the dramatic improvement in nuclease resistance afforded by backbone modifications.
| Oligonucleotide Modification | Backbone Linkage | Half-life in Serum | Key Characteristics |
| Unmodified Phosphodiester (PO) | Phosphodiester | ~5 minutes (in monkey plasma)[1] | Natural linkage, highly susceptible to nuclease degradation. |
| Phosphorothioate (B77711) (PS) | Phosphorothioate | 35-50 hours (elimination half-life in animals)[1] | One non-bridging oxygen is replaced by sulfur, providing significant nuclease resistance. May exhibit some level of toxicity. |
| Methylphosphonate (MP) | Methylphosphonate | 17 minutes (elimination half-life in mice)[1]; Significantly more resistant than PO in vitro | A non-bridging oxygen is replaced by a methyl group, creating a neutral backbone with exceptional nuclease resistance. |
Note: The in vivo elimination half-life is influenced by various factors beyond just nuclease degradation, including distribution and clearance. In vitro studies focusing solely on nuclease resistance often show even more pronounced stability for modified oligonucleotides. One study indicated that a methylphosphonate/phosphodiester backbone analog is 25 to 300 times more resistant to nuclease degradation than its unmodified counterpart, with some variations being almost completely resistant.
Visualizing the Experimental Workflow
To provide a clearer understanding of how nuclease resistance is evaluated, the following diagram illustrates a typical experimental workflow for a serum stability assay.
Caption: Experimental workflow for assessing oligonucleotide nuclease resistance.
Experimental Protocol: Serum Stability Assay
The following protocol provides a detailed methodology for assessing the nuclease resistance of oligonucleotides.
1. Objective:
To determine and compare the half-life of unmodified (PO), phosphorothioate (PS), and methylphosphonate (MP) oligonucleotides in the presence of serum nucleases.
2. Materials:
-
Oligonucleotides (lyophilized): Unmodified (PO), Phosphorothioate (PS), and Methylphosphonate (MP) of the same sequence.
-
Nuclease-free water
-
Fetal Bovine Serum (FBS) or Human Serum
-
10X Tris-Borate-EDTA (TBE) buffer
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2X Formamide (B127407) loading dye (containing formamide, EDTA, bromophenol blue, and xylene cyanol)
-
SYBR Gold nucleic acid gel stain
-
Gel imaging system
3. Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of 10 µM for each oligonucleotide type.
-
-
Serum Incubation:
-
For each oligonucleotide type, prepare a master mix containing 90 µL of serum (e.g., 90% FBS in nuclease-free water) and 10 µL of the 10 µM oligonucleotide working solution to a final concentration of 1 µM.
-
Incubate the reactions at 37°C.
-
At designated time points (e.g., 0, 0.5, 1, 4, 8, 24, 48 hours), withdraw 10 µL aliquots from each reaction tube.
-
Immediately mix the aliquot with 10 µL of 2X formamide loading dye to quench the nuclease activity.
-
Store the quenched samples at -20°C until analysis.
-
-
Polyacrylamide Gel Electrophoresis (PAGE):
-
Prepare a 15% denaturing polyacrylamide gel containing 7M urea in 1X TBE buffer.
-
Assemble the gel apparatus and pre-run the gel for 30 minutes at a constant voltage (e.g., 150V).
-
Heat the quenched samples at 95°C for 5 minutes and then place on ice.
-
Load 10 µL of each sample into the wells of the gel.
-
Run the gel at a constant voltage until the bromophenol blue dye front reaches the bottom of the gel.
-
-
Staining and Imaging:
-
Carefully remove the gel from the apparatus and stain with SYBR Gold nucleic acid stain for 30 minutes, protected from light.
-
Image the gel using a gel documentation system with the appropriate filter for SYBR Gold.
-
4. Data Analysis:
-
Quantify the band intensity of the intact oligonucleotide for each time point using image analysis software (e.g., ImageJ).
-
Normalize the band intensity at each time point to the intensity at time 0.
-
Plot the percentage of intact oligonucleotide versus time.
-
Determine the half-life (t½) of each oligonucleotide by fitting the data to a one-phase exponential decay curve.
The Methylphosphonate Advantage
The inherent nuclease resistance of the methylphosphonate linkage, conferred by the replacement of a charged non-bridging oxygen with a neutral methyl group, makes it an exceptional candidate for the development of robust oligonucleotide therapeutics. This modification effectively shields the phosphorus center from nuclease attack, leading to a significantly extended presence in biological fluids. For researchers and drug developers, this translates to the potential for lower and less frequent dosing regimens, reduced off-target effects, and ultimately, more effective and safer therapies.
References
A Comparative Guide to RNase H Cleavage Assays for Methylphosphonate-RNA Duplexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RNase H cleavage assays for RNA duplexes formed with methylphosphonate-modified oligonucleotides. It includes detailed experimental protocols, quantitative performance data compared to other oligonucleotide chemistries, and an overview of alternative cleavage methods. This information is intended to assist researchers in designing and executing robust experiments for the evaluation of antisense oligonucleotides and other therapeutic modalities that rely on RNase H-mediated cleavage.
Introduction to RNase H and Methylphosphonate (B1257008) Oligonucleotides
Ribonuclease H (RNase H) is an endonuclease that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. This activity is a key mechanism for the action of many antisense oligonucleotides (ASOs), which are short, synthetic nucleic acid strands designed to bind to a specific mRNA and promote its degradation.
Methylphosphonate oligonucleotides are a class of modified nucleic acids where one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced by a methyl group. This modification confers several desirable properties, including increased nuclease resistance and enhanced cellular uptake. However, the impact of methylphosphonate modifications on the ability of an oligonucleotide to elicit RNase H activity is complex and depends on the number and position of the modifications.
Comparison of Oligonucleotide Chemistries for RNase H-mediated Cleavage
The choice of oligonucleotide chemistry is critical for designing effective ASOs that function through an RNase H-dependent mechanism. The following table summarizes the performance of methylphosphonate-modified oligonucleotides in RNase H cleavage assays compared to standard phosphodiester DNA and another common modification, phosphorothioates.
| Oligonucleotide Chemistry | RNase H Cleavage Efficiency | Nuclease Resistance | Key Considerations |
| Phosphodiester (Unmodified DNA) | High | Low | Rapidly degraded by cellular nucleases, limiting in vivo applications.[1] |
| Phosphorothioate (B77711) | Moderate to High | High | Can induce RNase H activity, but may have reduced affinity for the RNA target and potential for non-specific protein binding.[1] |
| Methylphosphonate | Variable | High | Activity is highly dependent on the extent and position of modification. Fully modified methylphosphonate oligonucleotides are generally resistant to RNase H cleavage.[1] However, specific placements, such as 5'-O-methylphosphonate modifications, have been shown to enhance RNase H activity.[2] |
| Chimeric/Gapmer (e.g., Methylphosphonate wings with a central DNA gap) | High | High | This design combines the nuclease resistance of modified wings with a central "gap" of unmodified DNA that can effectively recruit RNase H. |
Quantitative Analysis of RNase H Cleavage
The efficiency of RNase H cleavage can be quantified by determining kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).
| Duplex Type | Km (nM) | kcat (min-1) | kcat/Km (nM-1min-1) | Reference |
| DNA/RNA | ~50 | ~1.0 | ~0.02 | Hypothetical data based on literature |
| Phosphorothioate/RNA | ~75 | ~0.7 | ~0.009 | Hypothetical data based on literature |
| 5'-O-Methylphosphonate/RNA (optimized) | ~40 | ~2.5 | ~0.063 | [2] |
| Fully Methylphosphonate/RNA | N/A | No significant cleavage | N/A | [1] |
Note: The values presented are illustrative and can vary significantly depending on the specific sequence, enzyme source, and reaction conditions. The data for 5'-O-Methylphosphonate/RNA highlights its potential for enhanced activity.[2]
Experimental Protocols
Preparation of Radiolabeled RNA
A standard method for assessing RNase H cleavage involves the use of a radiolabeled RNA substrate.
Workflow for RNA Radiolabeling and Purification
References
- 1. RNase H cleavage of RNA hybridized to oligonucleotides containing methylphosphonate, phosphorothioate and phosphodiester bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5'-O-Methylphosphonate nucleic acids--new modified DNAs that increase the Escherichia coli RNase H cleavage rate of hybrid duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Binding Affinity of Methylphosphonate Oligonucleotides to Target RNA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the binding affinity of methylphosphonate (B1257008) oligonucleotides (MPOs) to their target RNA is crucial for the development of effective antisense therapies. This guide provides a comparative analysis of key techniques used to measure this binding affinity, offering insights into their principles, experimental workflows, and data outputs. We also present a comparison with alternative oligonucleotide chemistries, supported by experimental data to inform your research and development decisions.
Methylphosphonate oligonucleotides, which feature a neutral backbone through the replacement of a non-bridging phosphoryl oxygen with a methyl group, are a class of antisense oligonucleotides known for their metabolic stability.[1] The stereochemistry of the methylphosphonate linkage significantly influences their binding affinity to complementary RNA, with RP chiral MPOs generally exhibiting higher affinity than their racemic counterparts.[1][2] Accurately quantifying this binding affinity is paramount for predicting in vivo efficacy and optimizing drug design.
Key Techniques for Measuring Binding Affinity
Several biophysical techniques are commonly employed to determine the binding affinity of MPOs to RNA. The choice of method often depends on the specific research question, available instrumentation, and the nature of the interacting molecules. Here, we compare three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Electrophoretic Mobility Shift Assay (EMSA).
| Technique | Principle | Information Obtained | Throughput | Material Consumption |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[3][4] | Association rate (ka), dissociation rate (kd), equilibrium dissociation constant (KD).[5] | High | Low |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event.[6][7][8] | Equilibrium dissociation constant (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[9][10] | Low to Medium | High |
| Electrophoretic Mobility Shift Assay (EMSA) | Detects the change in electrophoretic mobility of a labeled RNA probe upon binding to an oligonucleotide.[11][12][13] | Qualitative assessment of binding, estimation of equilibrium dissociation constant (KD).[14] | High | Low |
Comparative Binding Affinity Data
The following table summarizes representative binding affinity data for methylphosphonate oligonucleotides and alternative chemistries binding to target RNA, as determined by various methods. It is important to note that direct comparison of absolute KD values across different studies and techniques should be done with caution due to variations in experimental conditions, sequences, and target RNAs.
| Oligonucleotide Chemistry | Target | Method | Dissociation Constant (KD) | Reference |
| Methylphosphonate (RP enriched) | RNA | UV melting | Kb ~105 - 1013 M-1 | [2] |
| Methylphosphonate (racemic) | RNA | Native gels | No duplex detected | [2] |
| Phosphorothioate | RNA | - | Decreased affinity vs. phosphodiester | [15] |
| Mesyl Phosphoramidate | RNA | - | Improved affinity vs. phosphorothioate | [15][16] |
| 2'-O-Methyl | RNA | UV melting | Increased stability | [2] |
| 2'-Fluoro | RNA | - | High affinity | [17] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible and reliable binding affinity measurements. Below are generalized protocols for SPR, ITC, and EMSA, which should be optimized for specific oligonucleotide-RNA pairs.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[4] It provides kinetic information in addition to affinity data.
Experimental Workflow:
Figure 1. Generalized workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand Preparation: The target RNA is typically biotinylated for immobilization on a streptavidin (SA) coated sensor chip.
-
Immobilization: The biotinylated RNA is injected over the activated sensor surface until a desired immobilization level is reached (e.g., 2000-3000 RU).[3] A reference flow cell with a non-binding control RNA is crucial for subtracting non-specific binding.[3]
-
Analyte Injection: A series of concentrations of the methylphosphonate oligonucleotide are injected over the immobilized RNA surface to monitor association. This is followed by an injection of running buffer to monitor dissociation.[4]
-
Regeneration: The sensor surface is regenerated using a mild solution (e.g., a pulse of high salt or low pH) to remove the bound oligonucleotide without denaturing the immobilized RNA.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions as it directly measures the heat changes associated with binding.[6][7][8]
Experimental Workflow:
Figure 2. Generalized workflow for Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
-
Sample Preparation: The target RNA is placed in the sample cell, and the methylphosphonate oligonucleotide is loaded into the titration syringe. It is critical that both are in the exact same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the oligonucleotide are made into the RNA solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the oligonucleotide to RNA. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[10]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is a widely used technique to study nucleic acid-protein and nucleic acid-nucleic acid interactions.[12][13] It is based on the principle that a complex of an oligonucleotide and RNA will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free RNA.[11][12]
Experimental Workflow:
Figure 3. Generalized workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Probe Preparation: The target RNA is labeled, typically with a radioactive isotope like 32P or a fluorescent dye.
-
Binding Reaction: A constant amount of the labeled RNA is incubated with varying concentrations of the methylphosphonate oligonucleotide in a suitable binding buffer.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide or agarose gel.
-
Detection and Analysis: The gel is dried and the bands are visualized by autoradiography or fluorescence imaging. The fraction of bound RNA is quantified and plotted against the oligonucleotide concentration. The apparent KD is the concentration of oligonucleotide at which 50% of the RNA is bound.
Alternative Oligonucleotide Chemistries
While methylphosphonate oligos offer nuclease resistance, other chemical modifications have been developed to further enhance binding affinity, stability, and therapeutic potential.
-
Phosphorothioates (PS): The most common modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced with sulfur.[15] This modification confers significant nuclease resistance but can decrease binding affinity to RNA compared to the native phosphodiester linkage.[15]
-
Mesyl Phosphoramidates: This modification shows advantages over phosphorothioates in terms of increased RNA binding affinity and nuclease stability.[15][16]
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F): Modifications at the 2' position of the ribose sugar generally increase the binding affinity to RNA targets and enhance nuclease resistance.[2][17]
-
Locked Nucleic Acids (LNAs) and Morpholinos: These modifications significantly increase the thermal stability and binding affinity of oligonucleotides to their RNA targets.
Logical Comparison of Antisense Technologies
The selection of an appropriate antisense technology depends on the desired mechanism of action and therapeutic goal.
Figure 4. Comparison of antisense technologies based on mechanism of action.
Conclusion
Measuring the binding affinity of methylphosphonate oligonucleotides to their target RNA is a critical step in the development of antisense therapeutics. This guide has provided a comparative overview of key techniques—SPR, ITC, and EMSA—highlighting their respective strengths and workflows. The choice of method will depend on the specific experimental goals, with SPR providing detailed kinetic data, ITC offering a complete thermodynamic profile, and EMSA serving as a robust method for initial screening and KD estimation. Furthermore, consideration of alternative chemistries with potentially enhanced binding affinities is crucial for optimizing the therapeutic efficacy of antisense oligonucleotides. By carefully selecting the appropriate analytical techniques and oligonucleotide chemistry, researchers can accelerate the development of novel and effective RNA-targeted therapies.
References
- 1. Synthesis and thermodynamics of oligonucleotides containing chirally pure R(P) methylphosphonate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jdc.jefferson.edu [jdc.jefferson.edu]
- 12. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Horizontal Agarose Gel Mobility Shift Assay for Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophoretic Mobility Shift Assay of RNA–RNA Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. pnas.org [pnas.org]
- 16. Methyl Phosphonate Base Oligo Modifications from Gene Link [genelink.com]
- 17. RNA Oligo Modifications Applications [genelink.com]
A Comparative Guide to the Serum Stability of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast. However, their successful application is critically dependent on their stability within the bloodstream. Unmodified oligonucleotides are rapidly broken down by nucleases, enzymes prevalent in serum, which significantly limits their efficacy.[1][2] This guide provides an objective comparison of common chemical modifications designed to enhance oligonucleotide serum stability, supported by experimental data and detailed protocols. The predominant nuclease activity in serum is from 3' exonucleases, which digest oligonucleotides from their 3' end.[2][3]
Enhancing Nuclease Resistance: A Comparison of Chemical Modifications
To overcome the challenge of rapid degradation, various chemical modifications have been developed. These modifications alter the oligonucleotide backbone or sugar moieties, rendering them less susceptible to nuclease activity.[4][5] The most widely adopted strategies include Phosphorothioate (B77711) (PS) linkages, 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE) sugar modifications, and Locked Nucleic Acid (LNA) substitutions.
-
Phosphorothioate (PS) Bonds: This first-generation modification involves replacing a non-bridging oxygen atom with a sulfur atom in the phosphate (B84403) backbone.[2][5] This change significantly slows down nuclease-mediated hydrolysis. To effectively block exonuclease activity, it is recommended to introduce at least three PS bonds at both the 5' and 3' ends of the oligonucleotide.[2]
-
2'-O-Methyl (2'-OMe): A common second-generation modification, 2'-OMe adds a methyl group to the 2'-hydroxyl position of the ribose sugar.[4][5] This modification provides steric hindrance, protecting the adjacent phosphodiester bond from nuclease attack.[5] It is known to increase the stability of duplexes with complementary RNA.[6]
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that locks the ribose sugar in a C3'-endo conformation. This pre-organized structure leads to a significant increase in binding affinity and exceptional nuclease resistance.[7][8] Chimeric oligonucleotides, which contain LNA bases at the ends and a central "gap" of DNA monomers, are particularly effective.[7]
Quantitative Comparison of Serum Stability
The effectiveness of these modifications is best illustrated by comparing their half-lives (t½) in serum—the time it takes for 50% of the intact oligonucleotide to be degraded. The following table summarizes data from various studies.
| Modification | Oligonucleotide Type | Serum Type | Half-life (t½) | Reference |
| Unmodified | DNA | Human Serum | ~1.5 hours | [7] |
| DNA | Mouse Serum | ~1.7 hours | [1] | |
| RNA | Human Serum | Seconds to minutes | [1] | |
| Phosphorothioate (PS) | DNA | Human Serum | 10 hours | [7] |
| DNA | 10% Fetal Bovine Serum | >72 hours | [6] | |
| 2'-O-Methyl (2'-OMe) | Gapmer | Human Serum | 12 hours | [7] |
| Fully Modified RNA | Human Serum | Little degradation after prolonged incubation | [1] | |
| Gapmer | Cell Culture Medium + 10% FCS | 5 hours | [8] | |
| LNA | Chimeric LNA/DNA | Human Serum | 15 - 28 hours | [7] |
| 2'-Fluoro | RNA | Fresh Human Serum | <10 hours (similar to DNA) | [1] |
| 3' Inverted dT Cap | DNA | Human Serum | Modest (~2-fold) improvement | [1] |
Note: Half-life can vary depending on the specific oligonucleotide sequence, the number and placement of modifications, and the serum batch.[1][7]
Experimental Protocol: Serum Stability Assay
This protocol provides a standardized method for assessing the stability of oligonucleotides in serum, adapted from published methodologies.[1][9][10]
1. Materials:
-
Fluorescently labeled or radiolabeled oligonucleotide of interest.
-
Serum (e.g., human serum, fetal bovine serum).
-
Phosphate-Buffered Saline (PBS).
-
Nuclease-free water.
-
Methanol (B129727) and Chloroform (B151607) for extraction.
-
Denaturing polyacrylamide gel (e.g., 15%).
-
Gel loading dye.
-
Incubator or water bath at 37°C.
-
Centrifuge.
-
Gel electrophoresis system and imaging equipment.
2. Procedure:
-
Oligonucleotide Preparation: Dilute the labeled oligonucleotide stock solution in nuclease-free water to a desired concentration (e.g., 25 µM).
-
Incubation: In a microcentrifuge tube, add 10 µL of the oligonucleotide solution to 90 µL of serum. Incubate the mixture at 37°C.[1]
-
Time-Course Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 10 µL aliquot of the serum/oligonucleotide mixture.
-
Oligonucleotide Extraction:
-
Immediately dilute the 10 µL aliquot in 50 µL of PBS to stop the enzymatic reaction.
-
Add 100 µL of methanol and 50 µL of chloroform and vortex thoroughly.
-
Add another 50 µL of water and 50 µL of chloroform, vortex again.
-
Centrifuge the mixture (e.g., at 500g for 20 minutes) to separate the aqueous and organic phases.[1]
-
Carefully collect the upper aqueous phase containing the oligonucleotide and store it at -20°C or -80°C.
-
-
Gel Electrophoresis:
-
Mix the recovered samples with an equal volume of loading dye.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel according to standard procedures to separate the intact oligonucleotide from degraded fragments.
-
-
Analysis and Quantification:
-
Visualize the gel using an appropriate imaging system (e.g., a fluorescent scanner).
-
Quantify the band intensity corresponding to the full-length, intact oligonucleotide for each time point.
-
-
Half-Life Calculation:
-
Plot the percentage of intact oligonucleotide remaining versus time.
-
Calculate the first-order degradation rate and determine the half-life (t½) using appropriate software (e.g., GraphPad Prism).[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical serum stability assay.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Validation of Gene Silencing by Methylphosphonate Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylphosphonate (B1257008) (MP) antisense oligonucleotides with other common antisense chemistries, namely phosphorothioates (PS) and phosphorodiamidate morpholino oligomers (PMO). It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Antisense Oligonucleotides
Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating gene expression.[1] Their therapeutic potential lies in their ability to inhibit the production of disease-causing proteins. The first generation of ASOs included methylphosphonate oligonucleotides, which feature a non-ionic backbone that confers resistance to cellular nucleases.[2] This guide focuses on the validation of gene silencing by MP ASOs and provides a comparative analysis with the more commonly used phosphorothioate (B77711) and morpholino chemistries.
Comparison of Antisense Oligonucleotide Chemistries
The choice of antisense oligonucleotide chemistry is critical as it influences efficacy, specificity, toxicity, and nuclease resistance. The following tables summarize the available quantitative and qualitative data comparing methylphosphonate, phosphorothioate, and morpholino oligonucleotides.
Table 1: Comparative Efficacy of Antisense Oligonucleotides
| Feature | Methylphosphonate (MP) | Phosphorothioate (PS) | Morpholino (PMO) |
| Mechanism of Action | Steric hindrance of translation | RNase H-mediated mRNA degradation or steric hindrance | Steric hindrance of translation or splicing |
| Relative Efficacy (IC50/EC50) | Generally lower to moderate potency.[3] | Potent, often with submicromolar IC50 values.[3] | Highly effective, with potent inhibition at nanomolar concentrations.[2][4] |
| RNase H Activation | Does not activate RNase H.[5] | Activates RNase H, leading to target mRNA cleavage.[5] | Does not activate RNase H.[6] |
| Specificity | High sequence specificity. | Can exhibit off-target effects and non-specific protein binding.[4] | High sequence specificity, with fewer off-target effects reported.[7] |
Table 2: Comparative Toxicity and Nuclease Resistance
| Feature | Methylphosphonate (MP) | Phosphorothioate (PS) | Morpholino (PMO) |
| In Vitro Toxicity (CC50) | Generally low toxicity. | Can exhibit sequence-dependent toxicity and immune stimulation.[8] | Very low to no toxicity reported in many studies.[6][9] |
| In Vivo Toxicity | Low toxicity reported in preclinical studies. | Can cause dose-dependent toxicities, including complement activation and thrombocytopenia. | Generally well-tolerated with minimal toxicity.[10] |
| Nuclease Resistance | Highly resistant to nuclease degradation.[5][11] | More resistant than unmodified DNA, but can be degraded. Half-life of ~96 hours in serum.[12] | Extremely high resistance to nuclease degradation.[13] |
| Cellular Uptake | Can enter cells, though less efficiently than charged analogs. | Efficient cellular uptake, often facilitated by protein binding. | Requires delivery moieties (e.g., dendrimers) for efficient cellular uptake.[10] |
Experimental Protocols for Validation of Gene Silencing
Accurate validation of gene silencing is crucial. The following are detailed protocols for the key experiments used to assess the efficacy and toxicity of antisense oligonucleotides.
RT-qPCR for Quantifying mRNA Knockdown
Objective: To measure the reduction in target mRNA levels following antisense oligonucleotide treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with varying concentrations of the antisense oligonucleotide (and appropriate controls, such as a scrambled sequence). Incubate for 24-72 hours.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in target mRNA expression, normalized to the reference gene and compared to the control-treated cells.
-
Western Blotting for Assessing Protein Knockdown
Objective: To determine the reduction in the protein level of the target gene.
Protocol:
-
Cell Lysis: After treatment with antisense oligonucleotides, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
MTT Assay for Evaluating Cytotoxicity
Objective: To assess the effect of antisense oligonucleotides on cell viability and proliferation.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the antisense oligonucleotide.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells to determine the CC50 (50% cytotoxic concentration).
Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating antisense oligonucleotide-mediated gene silencing and two key signaling pathways often targeted in antisense therapy.
Conclusion
The validation of gene silencing by methylphosphonate antisense oligonucleotides requires a rigorous experimental approach to determine their efficacy and safety. While MP oligos offer the advantage of high nuclease resistance and low toxicity, their potency can be lower compared to phosphorothioate and morpholino counterparts. The choice of antisense chemistry will ultimately depend on the specific therapeutic application, balancing the need for potency, specificity, and a favorable safety profile. The protocols and comparative data presented in this guide provide a framework for researchers to effectively evaluate and validate their antisense-based gene silencing strategies.
References
- 1. In vitro efficacy of morpholino-modified antisense oligomers directed against tumor necrosis factor-alpha mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. US10443058B2 - Antisense oligomers targeting PCSK9 - Google Patents [patents.google.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. izfs.org [izfs.org]
- 10. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. synoligo.com [synoligo.com]
Evaluating the In Vivo Efficacy of Methylphosphonate Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylphosphonate (B1257008) therapeutics represent a versatile class of drugs with significant clinical impact across antiviral, anticancer, and antisense applications. Their defining characteristic, the substitution of a non-bridging oxygen with a methyl group in the phosphate (B84403) backbone, confers nuclease resistance and modulates pharmacokinetic properties. This guide provides a comparative overview of the in vivo efficacy of three major classes of methylphosphonate-containing therapeutics: Acyclic Nucleoside Phosphonates, Bisphosphonates, and Methylphosphonate Antisense Oligonucleotides. We present key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the evaluation and development of these important therapeutic agents.
Acyclic Nucleoside Phosphonates: Potent Antiviral Agents
Acyclic nucleoside phosphonates are cornerstone therapies for chronic hepatitis B virus (HBV) infection. Tenofovir Disoproxil Fumarate (TDF) and Adefovir Dipivoxil are prominent examples, demonstrating significant viral suppression in clinical trials.
Comparative Efficacy Data
| Therapeutic | Indication | Patient Population | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Tenofovir Disoproxil Fumarate (TDF) | Chronic Hepatitis B (HBeAg-negative) | N=375 | 300 mg daily | HBV DNA < 69 IU/mL at Year 7 | 99.3% of patients | [1] |
| ALT Normalization at Year 7 | 80.0% of patients | [1] | ||||
| HBsAg loss at Year 7 | 0.3% of patients | [1] | ||||
| Tenofovir Disoproxil Fumarate (TDF) | Chronic Hepatitis B (HBeAg-positive) | N=266 | 300 mg daily | HBV DNA < 69 IU/mL at Year 7 | 99.4% of patients | [1] |
| HBeAg loss at Year 7 | 54.5% of patients | [1] | ||||
| HBsAg loss at Year 7 | 11.8% of patients | [1] | ||||
| Adefovir Dipivoxil | Chronic Hepatitis B (Lamivudine-resistant) | HIV co-infected | 10 mg daily | HBV DNA reduction at 48 weeks | -4.01 log10 copies/mL | [2] |
| Adefovir Dipivoxil | Chronic Hepatitis B (HBeAg-negative, precore mutant) | N=185 | 10 mg daily | Histological improvement at 48 weeks | 64% of patients (vs. 33% placebo) | [3] |
Experimental Protocols
Clinical Trial Protocol for Tenofovir Disoproxil Fumarate in Chronic Hepatitis B
-
Study Design: A long-term, open-label study following a randomized, double-blind trial comparing TDF and Adefovir Dipivoxil.[1]
-
Patient Population: Adults with chronic HBV infection, both HBeAg-positive and HBeAg-negative.[1]
-
Intervention: Open-label TDF 300 mg once daily.[1]
-
Efficacy Assessments: [1]
-
Virologic: Serum HBV DNA levels measured by real-time PCR (lower limit of quantification <29 IU/mL).
-
Biochemical: Serum alanine (B10760859) aminotransferase (ALT) levels.
-
Serologic: HBeAg and HBsAg status.
-
-
Safety Assessments: Monitoring of adverse events, serum creatinine, and bone mineral density.[1]
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
Tenofovir is a prodrug that is converted intracellularly to its active diphosphate (B83284) form. This active metabolite competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for incorporation into viral DNA by reverse transcriptase.[4][5] Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[4][5]
Caption: Mechanism of action of Tenofovir.
Bisphosphonates: Targeting Bone Metastasis and Beyond
Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid, are primarily used to treat bone metastases. They inhibit osteoclast-mediated bone resorption and have also demonstrated direct antitumor effects.
Comparative Efficacy Data in Preclinical Models
| Therapeutic | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Zoledronic Acid | Breast Cancer Bone Metastasis (B02 cells) | Nude Mice | 3 µg/kg daily (preventive) | Tumor burden reduction | 88% smaller than control | [6] |
| 20 µg/kg weekly (preventive) | Tumor burden reduction | 80% smaller than control | [6] | |||
| Clodronate | Breast Cancer Bone Metastasis (B02 cells) | Nude Mice | 530 µg/kg daily (preventive) | Tumor burden reduction | 50% smaller than control | [6] |
| Zoledronic Acid | Melanoma Bone Tumor (B16 cells) | OC-defective Mice | Not specified | Tumor growth reduction | 88% decrease vs. vehicle | [7] |
Experimental Protocols
In Vivo Evaluation of Bisphosphonates in a Mouse Model of Breast Cancer Bone Metastasis
-
Animal Model: 4-week-old female BALB/c nude mice.[8]
-
Tumor Cell Inoculation: Intravenous injection of human B02 breast cancer cells.[8]
-
Treatment Protocols: [8]
-
Preventive: Bisphosphonate administration initiated one day before tumor cell inoculation.
-
Therapeutic: Bisphosphonate administration initiated 18 days after tumor cell inoculation, once bone metastases are established.
-
-
Dosing: Zoledronic acid administered daily (3 µg/kg), weekly (20 µg/kg), or as a single dose. Clodronate administered daily (530 µg/kg). All doses administered via subcutaneous injection.[8]
-
Efficacy Assessment: Tumor burden in bone assessed by imaging (e.g., bioluminescence imaging if using fluorescently labeled cells).[8]
Mechanism of Action: Inhibition of the Mevalonate (B85504) Pathway
Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[9] This prevents the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho. Disruption of GTPase function affects crucial cellular processes in both osteoclasts and tumor cells, including cytoskeleton organization, cell signaling, and survival, ultimately leading to apoptosis.[9][10]
Caption: Mechanism of action of N-BPs.
Methylphosphonate Antisense Oligonucleotides: Modulating Gene Expression
Methylphosphonate antisense oligonucleotides (ASOs) are synthetic nucleic acid analogs designed to bind to specific mRNA sequences, leading to the inhibition of protein expression. The methylphosphonate modification enhances nuclease resistance.[11]
Efficacy Data in Preclinical Models
| Therapeutic | Target | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference | |---|---|---|---|---|---|---| | µ-miR-21-ON (Mesyl Phosphoramidate (B1195095) ASO) | miR-21 | Xenograft Mouse Tumor | Mice | Not specified | Tumor growth inhibition | Superior to phosphorothioate (B77711) ASO |[12][13] | | Self-delivering ASO (sdASO) | Target RNA | General | Mice | 3-30 mg/kg | Target mRNA knockdown | Dose-dependent knockdown |[14] |
Experimental Protocols
General In Vivo Protocol for Self-Delivering Antisense Oligonucleotides (sdASOs)
-
ASO Preparation: Resuspend lyophilized sdASO in sterile PBS or saline to a concentration of 1-10 mg/mL.[14]
-
Animal Model: Appropriate for the specific research question (e.g., xenograft mouse model for cancer studies).
-
Administration: Administer the sdASO formulation via an appropriate route (e.g., intravenous, subcutaneous, intraperitoneal). The typical dose for mice is 3-30 mg/kg.[14]
-
Sample Collection: Collect tissues of interest at optimal timepoints to assess target knockdown. For mRNA targets, this is typically 48-96 hours post-administration.[14]
-
Efficacy Analysis: [14]
-
RNA Level: Extract RNA and perform qRT-PCR to quantify target mRNA levels relative to control groups.
-
Protein Level: Perform Western blot or ELISA to quantify target protein levels.
-
Functional Endpoints: Assess relevant physiological or behavioral changes.
-
Mechanism of Action: RNase H-Mediated mRNA Degradation
Many antisense oligonucleotides, including those with methylphosphonate modifications in combination with other backbone chemistries, can elicit their effect through the recruitment of RNase H. Upon binding of the ASO to the target mRNA, the resulting DNA-RNA hybrid is recognized by RNase H, which then cleaves the mRNA strand, leading to its degradation and subsequent reduction in protein translation.
Caption: RNase H-mediated mechanism of ASO action.
Conclusion
Methylphosphonate therapeutics have demonstrated significant in vivo efficacy across a range of diseases. Acyclic nucleoside phosphonates are highly effective in suppressing viral replication in chronic HBV infections. Nitrogen-containing bisphosphonates show promise in oncology, not only by mitigating bone metastases but also through direct antitumor effects. Methylphosphonate antisense oligonucleotides offer a versatile platform for targeted gene silencing, with newer modifications enhancing their in vivo potency. The choice of a specific methylphosphonate therapeutic will depend on the disease indication, the desired molecular target, and the required pharmacokinetic profile. The data and protocols presented in this guide provide a foundation for researchers to compare and evaluate these compounds for their specific research and development needs.
References
- 1. Seven-Year Efficacy and Safety of Treatment with Tenofovir Disoproxil Fumarate for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. gilead.com [gilead.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. The bisphosphonate zoledronic acid decreases tumor growth in bone in mice with defective osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Oligonucleoside methylphosphonates as antisense reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mesyl phosphoramidate backbone modified antisense oligonucleotides targeting miR-21 with enhanced in vivo therapeutic potency. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 14. aumbiotech.com [aumbiotech.com]
Safety Operating Guide
Ensuring Safe Disposal of 5'-DMTr-T-Methyl Phosphonamidite: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis.
Handling and disposal of phosphonamidites require careful attention to safety protocols due to their potential hazards. Although specific toxicological properties of this compound are not extensively documented, it is prudent to treat it as a hazardous chemical.[1][2] The following procedures are based on general safety data sheet (SDS) recommendations for similar phosphoramidite (B1245037) compounds and standard laboratory practices for chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including empty containers, contaminated weighing papers, and gloves, in a clearly labeled, dedicated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetonitrile (B52724) or dichloromethane) to remove any residue.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
-
-
Disposal of Expired or Unused Reagent:
-
For unexpired, unopened containers, consider offering the reagent to other labs that may have a use for it to promote resource sharing and waste reduction.
-
For expired or unwanted material, it must be disposed of as hazardous chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and arrange for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be handled by your institution's EHS-approved waste disposal vendor.
-
-
Labeling and Storage of Waste:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Handle with Caution").
-
Store the sealed waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste contractor.
-
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site once the material is removed.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Quantitative Data Summary
| Property | Value | Source |
| Storage Temperature | -20°C | BroadPharm |
| Appearance | Solid | General Knowledge |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, dichloromethane) | General Knowledge |
Below is a workflow diagram illustrating the proper disposal procedures for this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-DMTr-T-Methyl Phosphonamidite
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of 5'-DMTr-T-Methyl phosphonamidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining the integrity of your research. This guidance is specifically tailored for researchers, scientists, and drug development professionals.
Essential Safety and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment and key handling parameters.
| Parameter | Specification | Rationale |
| Storage Temperature | -20°C | Prevents degradation of the reagent. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Phosphonamidites are sensitive to moisture and air.[1] |
| Primary Engineering Control | Chemical Fume Hood | Minimizes inhalation exposure to the powder and any volatile impurities. |
| Eye Protection | Chemical Safety Goggles | Protects eyes from potential splashes and airborne particles. |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | Recommended for cleaning up spills or when adequate ventilation is not available. |
Standard Operating Procedure for Handling this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
Preparation and Precautionary Measures
-
Training : Ensure all personnel handling the reagent have been trained on this SOP and are familiar with the location and use of safety equipment, including safety showers, eyewash stations, and spill kits.
-
Fume Hood : All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation risks.
-
Inert Atmosphere : Prepare a dry, inert atmosphere (e.g., a glove box or a reaction vessel under argon or nitrogen) for all manipulations of the solid reagent.[1]
-
PPE : Don the appropriate PPE as specified in the table above before entering the designated handling area.
Handling and Use in Oligonucleotide Synthesis
-
Equilibration : Before opening, allow the sealed container of this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of moisture onto the cold powder.
-
Weighing and Dissolving :
-
Perform all weighing and transfer operations in the inert atmosphere of a glove box or under a positive pressure of inert gas.
-
Use clean, dry spatulas and glassware.
-
Dissolve the required amount of phosphonamidite in anhydrous acetonitrile (B52724) to the desired concentration for use in the DNA synthesizer.
-
-
Synthesizer Operation :
-
Ensure the DNA synthesizer is functioning correctly and all reagent lines are clean and dry.
-
Install the phosphonamidite solution onto the synthesizer according to the manufacturer's instructions.
-
Methyl phosphonamidites can typically be used with standard DNA synthesis protocols; however, deprotection and purification steps may differ.
-
Spill and Emergency Procedures
-
Minor Spills :
-
If a small amount of powder is spilled within the fume hood, gently sweep it up with a brush and dustpan and place it in a sealed container for hazardous waste disposal.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetonitrile), and place the cloth in the hazardous waste container.
-
-
Major Spills :
-
Evacuate the immediate area and alert laboratory personnel.
-
If the spill is outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.
-
Follow your institution's emergency procedures for chemical spills.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station.
-
Inhalation : Move to fresh air immediately.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel.
-
Waste Disposal
-
Solid Waste : All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused phosphonamidite solutions and waste from the DNA synthesizer containing this reagent must be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not dispose of this waste down the drain.
-
Disposal Protocol : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
